2-(4-Chlorophenyl)piperidine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-chlorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMBRSBLGHIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589971 | |
| Record name | 2-(4-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37656-37-4 | |
| Record name | 2-(4-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of (S)-2-(4-Chlorophenyl)piperidine Hydrochloride
Abstract
(S)-2-(4-Chlorophenyl)piperidine hydrochloride is a chiral heterocyclic compound belonging to the 2-arylpiperidine class, a scaffold of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental properties, designed for researchers, scientists, and professionals in the field of drug discovery. This document synthesizes information on its physicochemical characteristics, presents a plausible and referenced synthetic route, and delves into its anticipated analytical profile. Furthermore, based on established structure-activity relationships within the 2-arylpiperidine family, this guide explores the probable pharmacological mechanism of action, focusing on monoamine transporters, and discusses potential, albeit speculative, therapeutic applications. All quantitative data is summarized in tables, and key processes are visualized through diagrams to ensure clarity and accessibility.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs targeting a wide array of biological systems.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with complex biological targets. The 2-arylpiperidine motif, in particular, is a core structural feature of compounds known to interact with central nervous system (CNS) targets, most notably monoamine transporters.
(S)-2-(4-Chlorophenyl)piperidine hydrochloride represents a specific, optically pure enantiomer within this class. The stereochemistry at the C2 position is crucial, as biological targets are chiral, and different enantiomers often exhibit vastly different pharmacological activities, potencies, and safety profiles. This guide aims to provide a detailed technical resource on this compound, acknowledging the current limitations in publicly available data for this specific molecule while providing a robust, scientifically grounded framework based on the well-established properties of its chemical class.
Physicochemical and Structural Properties
The fundamental properties of (S)-2-(4-Chlorophenyl)piperidine hydrochloride are summarized below. These data are essential for experimental design, including solubility testing, formulation, and analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(4-chlorophenyl)piperidine hydrochloride | [2] |
| CAS Number | 1391375-27-1 | [2][3] |
| Molecular Formula | C₁₁H₁₅Cl₂N | [2][4] |
| Molecular Weight | 232.15 g/mol | [4] |
| Physical Form | Solid | [2] |
| Purity (Typical) | ≥98% | [2] |
| Storage Conditions | 4°C, protect from light | [2] |
| InChI Key | POXMBRSBLGHIQE-MERQFXBCSA-N | [2] |
Synthesis and Stereochemistry
The synthesis of optically pure 2-arylpiperidines is a non-trivial task that requires stereocontrolled methodologies. Direct synthesis of the racemate followed by chiral resolution, or an asymmetric synthesis from the outset, are the two primary strategies. Given the importance of the (S)-enantiomer for specific biological interactions, an enantioselective approach is often preferred in modern drug discovery campaigns.
Representative Synthetic Pathway
A logical synthetic approach would commence with commercially available 4-chlorobenzaldehyde and proceed through the formation of a tetrahydropyridine intermediate, followed by a final enantioselective reduction.
Caption: Plausible synthetic pathway for (S)-2-(4-Chlorophenyl)piperidine hydrochloride.
Experimental Protocol: A Representative Asymmetric Synthesis
This protocol is a representative methodology based on well-established chemical transformations for the synthesis of chiral piperidines.[5][6] Researchers should perform their own optimization and safety assessments.
Step 1-3: Synthesis of 2-(4-Chlorophenyl)-1,4,5,6-tetrahydropyridine (Prochiral Intermediate)
-
This multi-step process is condensed for brevity but involves standard organic chemistry techniques for ring formation, which can be adapted from various literature procedures for piperidone synthesis. The key is the formation of the prochiral tetrahydropyridine ring system which is the substrate for the asymmetric reduction.
Step 4: Asymmetric Reduction to (S)-2-(4-Chlorophenyl)piperidine
-
To a flame-dried, nitrogen-purged round-bottom flask, add a solution of the chiral catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents), in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BH₃-DMS, ~1.1 equivalents) to the catalyst solution and stir for 15 minutes to allow for complex formation.
-
A solution of 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyridine (~1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.
-
The solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (S)-2-(4-chlorophenyl)piperidine. The product should be purified by column chromatography.
Step 5: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath and add a solution of 2M HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-(4-Chlorophenyl)piperidine hydrochloride as a solid.
Analytical Characterization
| Technique | Expected Results |
| ¹H NMR | The spectrum would be complex due to the chiral center and conformational rigidity. Expected signals include: A multiplet for the proton at the C2 position (benzylic and adjacent to nitrogen) around 3.0-3.5 ppm. Aromatic protons on the 4-chlorophenyl ring appearing as two doublets (an AA'BB' system) between 7.2-7.5 ppm. A broad signal for the N-H proton (concentration and solvent dependent). A series of complex multiplets for the piperidine ring protons between 1.5-3.0 ppm. |
| ¹³C NMR | Expected signals include: A signal for the C2 carbon around 60-65 ppm. Aromatic carbons between 125-145 ppm, with the carbon bearing the chlorine atom showing a distinct shift. Aliphatic carbons of the piperidine ring appearing between 25-55 ppm. |
| Mass Spectrometry | Electrospray ionization (ESI-MS) in positive mode would show a parent ion [M+H]⁺ corresponding to the free base (C₁₁H₁₄ClN) at m/z ≈ 196.09, exhibiting a characteristic isotopic pattern due to the presence of chlorine. |
| Chiral HPLC | To confirm enantiomeric purity, analysis on a chiral stationary phase (e.g., Chiralcel OD-H or similar) is required. The (S)-enantiomer should resolve into a single peak with a distinct retention time compared to the (R)-enantiomer. |
| Infrared (IR) | Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹, broad), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), and C-Cl stretching (~1000-1100 cm⁻¹). |
Pharmacology and Mechanism of Action
The precise pharmacological profile of (S)-2-(4-Chlorophenyl)piperidine hydrochloride has not been extensively documented in publicly available literature. However, based on the well-established pharmacology of the 2-arylpiperidine scaffold, a primary mechanism of action can be confidently hypothesized.
Primary Molecular Targets: Monoamine Transporters
Compounds with the 2-arylpiperidine structure are well-known inhibitors of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[8][9][10] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressants and psychostimulants.
Caption: General mechanism of monoamine transporter inhibition by 2-arylpiperidines.
Structure-Activity Relationship (SAR) Insights
-
Aryl Substitution: The nature and position of the substituent on the phenyl ring are critical for both potency and selectivity. A 4-chloro substituent, as in the title compound, is a common feature in many DAT inhibitors.
-
Stereochemistry: The stereochemistry at the C2 position is paramount. For many 2-arylpiperidines, the (S)-enantiomer displays significantly different affinity and/or selectivity for DAT, SERT, and NET compared to the (R)-enantiomer.[10][11]
-
N-Substitution: While the title compound is a secondary amine (N-unsubstituted), derivatization at this position can dramatically alter the pharmacological profile, often enhancing potency or modulating selectivity between the different monoamine transporters.[9]
Based on these principles, (S)-2-(4-Chlorophenyl)piperidine hydrochloride is likely a potent inhibitor of at least one of the monoamine transporters. Its precise profile (e.g., selective for DAT, or a dual SERT/NET inhibitor) would require experimental validation through radioligand binding assays and functional uptake inhibition studies.
Potential Therapeutic Applications
Given its likely role as a monoamine transporter inhibitor, (S)-2-(4-Chlorophenyl)piperidine hydrochloride could serve as a valuable lead compound or research tool in several areas of CNS drug discovery. The following potential applications are speculative and contingent on its specific selectivity and functional activity profile.
-
Depression and Anxiety Disorders: If the compound is a potent inhibitor of SERT and/or NET, it could be investigated as a potential antidepressant.[2] Dual-acting agents are hypothesized to have a more rapid onset of action and greater efficacy in some patient populations.[10]
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Selective or dual DAT/NET inhibitors are the primary mechanism of action for several ADHD medications. If the compound possesses this profile, it could be explored for this indication.
-
Cocaine Addiction Treatment: High-affinity DAT inhibitors can act as cocaine antagonists and are being investigated as potential treatments for cocaine abuse.[12]
-
Neurodegenerative Diseases: The modulation of monoaminergic systems is an area of interest for symptomatic treatment in conditions like Parkinson's disease.
-
Research Tool: As a stereochemically pure ligand, this compound could be an invaluable tool for probing the structure and function of monoamine transporters, helping to elucidate the specific binding pockets and conformational changes involved in ligand binding and substrate transport.[13]
Safety and Handling
(S)-2-(4-Chlorophenyl)piperidine hydrochloride is classified as a harmful substance. Standard laboratory safety precautions should be strictly followed.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
-
Conclusion
(S)-2-(4-Chlorophenyl)piperidine hydrochloride is a chiral molecule with significant potential as a lead structure in CNS drug discovery. While specific pharmacological data for this compound is limited in the public domain, its structural class—the 2-arylpiperidines—is strongly associated with the potent inhibition of monoamine transporters. This technical guide has provided a comprehensive overview of its known physicochemical properties, a plausible synthetic strategy, and a scientifically grounded hypothesis for its mechanism of action. Further experimental investigation is required to fully elucidate its pharmacological profile and validate its potential as a therapeutic agent or research tool. The information presented herein serves as a foundational resource for scientists and researchers embarking on studies involving this intriguing compound.
References
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ResearchGate. Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Available from: [Link]
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PubMed. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Available from: [Link]
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PubMed. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Available from: [Link]
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PubMed. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Available from: [Link]
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PubMed. effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Available from: [Link]
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PubMed. Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. Available from: [Link]
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PubMed Central. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Available from: [Link]
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An In-depth Technical Guide to (R)-2-(4-Chlorophenyl)piperidine Hydrochloride: Synthesis, Characterization, and Pharmacological Landscape
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage with a wide array of biological targets have made it a privileged structure in the design of central nervous system (CNS) agents. Within this vast chemical space, (R)-2-(4-Chlorophenyl)piperidine hydrochloride emerges as a chiral entity with latent potential, warranting a detailed exploration of its chemical and pharmacological properties. This guide, intended for the discerning scientific audience, provides a comprehensive overview of its stereoselective synthesis, rigorous analytical characterization, and a prospective look into its mechanism of action based on the pharmacology of structurally related compounds.
Physicochemical Properties and Structural Elucidation
(R)-2-(4-Chlorophenyl)piperidine hydrochloride is a chiral molecule distinguished by a piperidine ring substituted at the 2-position with a 4-chlorophenyl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅Cl₂N | PubChem[1] |
| Molecular Weight | 232.15 g/mol | PubChem[1] |
| IUPAC Name | (2R)-2-(4-chlorophenyl)piperidine;hydrochloride | PubChem[1] |
| SMILES | C1CCNC2=CC=C(C=C2)Cl.Cl | PubChem[1] |
| Physical Form | Expected to be a solid | General knowledge |
The structure, depicted below, highlights the key features: a saturated heterocyclic piperidine ring, a chiral center at the C2 position, and an aromatic chlorophenyl substituent. The (R)-configuration at the C2 position is crucial for its specific interaction with biological targets.
Figure 1: Chemical structure of (R)-2-(4-Chlorophenyl)piperidine. The asterisk denotes the chiral center.
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure 2-arylpiperidines is a well-explored area of organic chemistry. The methodologies can be broadly categorized into two approaches: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis from Chiral Precursors
One robust method involves the use of chiral lactams derived from amino acids. For instance, a chiral bicyclic lactam can be prepared from the cyclodehydration of an achiral or racemic aryl-δ-oxoacid with a chiral auxiliary like (R)-phenylglycinol. This stereoselectively yields a chiral non-racemic bicyclic lactam, which can then be further manipulated to produce the desired (R)-2-arylpiperidine.
Figure 2: Generalized workflow for the asymmetric synthesis of (R)-2-arylpiperidines.
Experimental Protocol: Generalized Asymmetric Synthesis
-
Lactam Formation: A mixture of the appropriate 5-oxo-5-(4-chlorophenyl)pentanoic acid and (R)-phenylglycinol is refluxed in a suitable solvent (e.g., toluene) with azeotropic removal of water to yield the chiral bicyclic lactam.
-
Reductive Opening: The resulting lactam is subjected to stereoselective reduction. The choice of reducing agent is critical to control the stereochemical outcome at the C2 position.
-
Deprotection: The chiral auxiliary is removed, typically through hydrogenolysis.
-
Salt Formation: The free base of (R)-2-(4-Chlorophenyl)piperidine is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Chiral Resolution of Racemic 2-(4-Chlorophenyl)piperidine
An alternative and often practical approach is the resolution of a racemic mixture of 2-(4-Chlorophenyl)piperidine. This can be achieved through diastereomeric salt formation with a chiral resolving agent or by chiral chromatography.
Experimental Protocol: Chiral Resolution via HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of enantiomers.
Figure 3: Workflow for the separation of enantiomers using chiral HPLC.
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or Chiralcel® OD-H, is often effective for resolving piperidine derivatives[2][3][4].
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is typically used. The exact ratio needs to be optimized for baseline separation.
-
Detection: UV detection at a suitable wavelength (e.g., 220-254 nm) is appropriate due to the presence of the chromophoric chlorophenyl group.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-2-(4-Chlorophenyl)piperidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group (typically in the range of 7.0-7.5 ppm), the methine proton at the C2 chiral center, and the methylene protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons can provide information about the conformation of the ring. For the free base of piperidine, the protons alpha to the nitrogen typically appear around 2.8 ppm, while the other ring protons are found at approximately 1.5-2.2 ppm[5][6]. The presence of the hydrochloride salt will likely shift these signals downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the chlorophenyl ring and the piperidine ring. The chemical shifts for the piperidine carbons are expected in the aliphatic region, with the carbons adjacent to the nitrogen appearing more downfield. For unsubstituted piperidine, the C2/C6 carbons appear around 47 ppm, C3/C5 around 27 ppm, and C4 around 25 ppm[7]. Substitution will alter these values.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): Under EI conditions, the fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage. This would involve the cleavage of the bond between C2 and C3 or C2 and the chlorophenyl group, resulting in the formation of a stable iminium ion[8]. The mass spectrum of halogenated phenylpiperazines shows fragment ions corresponding to the halogenated benzoyl cations[5].
-
Electrospray Ionization (ESI-MS): As a softer ionization technique, ESI-MS of the hydrochloride salt is expected to show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would reveal characteristic fragmentation patterns, likely involving the loss of small neutral molecules or cleavage of the piperidine ring[8][9][10].
Chiral High-Performance Liquid Chromatography (HPLC)
As mentioned in the synthesis section, chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. By comparing the retention time of the synthesized material with that of a racemic standard, the enantiomeric excess (ee) can be accurately quantified[2][3][4][11].
Prospective Pharmacological Profile and Mechanism of Action
While no specific pharmacological data for (R)-2-(4-Chlorophenyl)piperidine hydrochloride is readily available in the public domain, the structural motifs present in the molecule allow for informed speculation about its potential biological targets. The 2-arylpiperidine scaffold is a common feature in compounds targeting monoamine transporters and receptors in the central nervous system.
Potential as a Monoamine Transporter Inhibitor
Many arylpiperidine and arylpiperazine derivatives are known to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[7][12][13][14][15][16][17].
-
Dopamine Transporter (DAT): The 4-phenylpiperidine scaffold is a well-established pharmacophore for DAT inhibitors[18]. It is plausible that 2-(4-Chlorophenyl)piperidine could also exhibit affinity for DAT. The stereochemistry at the C2 position would likely play a crucial role in the potency and selectivity of this interaction.
-
Serotonin (SERT) and Norepinephrine (NET) Transporters: Various arylpiperidine derivatives have shown high affinity for SERT and NET[12][14][15][17][19]. The presence of the 4-chlorophenyl group could modulate the affinity and selectivity for these transporters.
Figure 4: Postulated mechanism of action via inhibition of monoamine transporters.
Interaction with Neurotransmitter Receptors
Arylpiperazine and arylpiperidine derivatives are also known to bind to various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors[20][21][22][23][24].
-
Dopamine Receptors (e.g., D₂, D₄): Some arylpiperazine derivatives with a 4-chlorophenyl group have shown high affinity for dopamine D₄ receptors[21][24].
-
Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): The arylpiperazine moiety is a common feature in ligands for various serotonin receptor subtypes[20][22].
The specific binding profile of (R)-2-(4-Chlorophenyl)piperidine hydrochloride at these receptors would need to be determined experimentally through radioligand binding assays.
Safety and Handling
As with any novel chemical entity, (R)-2-(4-Chlorophenyl)piperidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, related piperidine derivatives can be harmful if swallowed, cause skin and eye irritation, and may have other toxic effects. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. All handling should be performed in a well-ventilated fume hood.
Future Directions and Research Applications
The lack of published pharmacological data for (R)-2-(4-Chlorophenyl)piperidine hydrochloride presents a clear opportunity for further research. Key areas of investigation should include:
-
In Vitro Pharmacological Profiling: A comprehensive screening of the compound's binding affinity and functional activity at a panel of monoamine transporters and CNS receptors is a critical first step.
-
Stereospecific Activity: Comparing the pharmacological profile of the (R)-enantiomer with the (S)-enantiomer and the racemic mixture will elucidate the stereochemical requirements for activity.
-
In Vivo Studies: Depending on the in vitro profile, in vivo studies in animal models of CNS disorders (e.g., depression, anxiety, Parkinson's disease) could be warranted to assess its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the chlorophenyl and piperidine rings would provide valuable insights into the SAR and guide the design of more potent and selective compounds.
Conclusion
(R)-2-(4-Chlorophenyl)piperidine hydrochloride is a chiral molecule with a structural framework that suggests potential as a modulator of CNS targets, particularly monoamine transporters and receptors. While its specific pharmacological profile remains to be elucidated, this guide provides a solid foundation for its synthesis, characterization, and future investigation. The detailed protocols and prospective analysis presented herein are intended to empower researchers to unlock the full potential of this intriguing compound and contribute to the ongoing quest for novel therapeutics for neurological and psychiatric disorders.
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Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. (2017). Central Nervous System Agents in Medicinal Chemistry, 17(3), 229–238. [Link]
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Chaudhary, P., Chaurasia, P., & Chaurasia, P. (2000). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Bioorganic & Medicinal Chemistry, 8(7), 1581–1591. [Link]
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Nencetti, S., Demontis, G. C., Mazzoni, M. R., Betti, L., Banti, I., & Rossello, A. (2003). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Il Farmaco, 58(10), 781–788. [Link]
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He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]
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Szałaj, N., Satała, G., Głuch-Lutwin, M., Więcek, M., Knez, D., Gobec, S., & Starowicz, K. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(21), 5139. [Link]
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Berardi, F., Perrone, R., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Bioorganic & Medicinal Chemistry, 8(1), 167–174. [Link]
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Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]
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An In-depth Technical Guide to Racemic 2-(4-Chlorophenyl)piperidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
This guide provides a comprehensive technical overview of Racemic 2-(4-Chlorophenyl)piperidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of numerous pharmaceuticals due to its ability to interact with a wide range of biological targets.[1][2] The introduction of a 4-chlorophenyl group at the 2-position of the piperidine ring creates a chiral center, leading to a racemic mixture with distinct physicochemical and pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the synthesis, characterization, and potential applications of this compound.
Chemical Identity and Properties
The foundational step in working with any chemical entity is to confirm its identity and understand its physical and chemical properties.
CAS Number: 37656-37-4[3]
While some databases may not explicitly label this CAS number as "racemic," the absence of stereochemical descriptors (such as R or S) typically indicates a mixture of stereoisomers.
Physicochemical Properties
A summary of the key computed and experimental properties of the parent compound and its hydrochloride salt is presented below. These properties are crucial for designing experimental protocols, including dissolution, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅Cl₂N | Sigma-Aldrich |
| Molecular Weight | 232.15 g/mol | PubChem[4], Sigma-Aldrich |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| InChI Key | KJZPSLZQMISKHY-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | Cl.Clc1ccc(cc1)C2CCNCC2 | Sigma-Aldrich |
Synthesis of Racemic 2-(4-Chlorophenyl)piperidine
The synthesis of 2-substituted piperidines can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of an appropriate precursor. Below is a representative synthetic scheme based on established methods for piperidine synthesis.[2]
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for Racemic 2-(4-Chlorophenyl)piperidine.
Caption: Synthetic workflow for Racemic this compound.
Experimental Protocol: Intramolecular Reductive Amination
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available starting materials.
-
Dissolution: Dissolve 5-amino-1-(4-chlorophenyl)pentan-1-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the formation of the intermediate imine/enamine.
-
Reducing Agent: Slowly add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the reaction mixture at room temperature. The choice of a mild reducing agent is crucial to prevent the reduction of the ketone before cyclization.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the free base of racemic 2-(4-chlorophenyl)piperidine.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield Racemic this compound.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound.
Analytical Workflow
The following diagram outlines a typical workflow for the analytical characterization of the final product.
Caption: Workflow for analytical characterization.
Recommended Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the chlorophenyl group and the aliphatic protons of the piperidine ring. The integration of these peaks should correspond to the number of protons in the structure. ¹³C NMR will confirm the number of unique carbon atoms. |
| LC-MS | Identity confirmation and molecular weight determination. | The mass spectrum should display a molecular ion peak corresponding to the mass of the free base [M+H]⁺. |
| RP-HPLC | Purity assessment and quantification. | A single major peak should be observed, and the purity can be calculated based on the area of this peak relative to the total peak area.[5] |
| FTIR | Functional group identification. | Characteristic absorption bands for N-H stretching (for the secondary amine hydrochloride), C-H aromatic and aliphatic stretching, and C-Cl stretching should be present. |
Sample Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a general-purpose method for assessing the purity of the compound and may require optimization.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 10% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Applications in Research and Drug Development
The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, including antihistamines, antipsychotics, and analgesics.[1][2] The incorporation of a 4-chlorophenyl group can significantly influence the pharmacological profile of the molecule by altering its lipophilicity, metabolic stability, and interaction with target proteins.
Derivatives of chlorophenyl-piperidine have been investigated for a range of biological activities. For instance, 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have shown potential as analgesic compounds.[6] While specific research on the racemic 2-(4-chlorophenyl)piperidine is less prevalent in the provided search results, its structural similarity to known bioactive molecules suggests its potential as a valuable building block in the synthesis of novel therapeutic agents.
The racemic nature of this compound also presents an opportunity for further investigation into the distinct biological activities of its individual enantiomers. Chiral separation and subsequent pharmacological evaluation of the (R)- and (S)-enantiomers could lead to the discovery of more potent and selective drug candidates.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or under a fume hood.
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.
Conclusion
Racemic this compound is a valuable chemical intermediate with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and methods for its analytical characterization. By understanding the fundamental properties and synthetic methodologies associated with this compound, researchers can effectively utilize it in the design and synthesis of novel molecules with potential therapeutic applications.
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2-(4-Chlorophenyl)piperidine hydrochloride solubility data
An In-Depth Technical Guide to the Solubility Profile of 2-(4-Chlorophenyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a critical parameter in pharmaceutical research and development. Recognizing the limited publicly available data for this specific compound, this document emphasizes the fundamental principles and robust experimental methodologies required to generate a reliable solubility profile. We present a detailed protocol for the gold-standard shake-flask method for thermodynamic solubility, discuss the critical influence of pH and pKa on the solubility of amine hydrochlorides, and provide a template for data presentation and interpretation. This guide is intended for researchers, formulation scientists, and analytical chemists working on the physicochemical characterization of active pharmaceutical ingredients (APIs).
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of drug design and development. For an active pharmaceutical ingredient (API) like this compound, its aqueous solubility directly influences bioavailability, dissolution rate, and the feasibility of developing various dosage forms. Poor solubility can lead to incomplete absorption, high inter-subject variability, and ultimately, therapeutic failure.
2-(4-Chlorophenyl)piperidine is a substituted piperidine derivative. As a hydrochloride salt, its solubility is intrinsically linked to the pH of the aqueous medium. The molecule exists in equilibrium between its ionized, highly polar (and thus more water-soluble) piperidinium form and its non-ionized, less polar free base form. Understanding this equilibrium is paramount for predicting its behavior in the gastrointestinal tract and in various formulation vehicles.
This guide provides both the theoretical underpinnings and a practical, step-by-step methodology for characterizing the solubility of this compound.
Physicochemical Principles Governing Solubility
The solubility of this compound is not a single value but a profile dependent on several factors. As a salt of a weak base, its solubility in aqueous media is governed by the Henderson-Hasselbalch equation.
The dissociation equilibrium in water can be represented as:
R₂NH₂⁺Cl⁻ ⇌ R₂NH + H⁺ + Cl⁻
where R₂NH₂⁺ is the protonated, water-soluble piperidinium ion and R₂NH is the corresponding free base, which typically exhibits significantly lower aqueous solubility. The pH at which the concentrations of the ionized and non-ionized species are equal is the pKa of the conjugate acid.
The Influence of pH
At pH values significantly below the pKa, the equilibrium shifts to the left, favoring the protonated, more soluble form. As the pH of the solution approaches and surpasses the pKa, the concentration of the less soluble free base increases, which can lead to precipitation if its intrinsic solubility is exceeded. This relationship is visually represented in the diagram below.
An In-Depth Technical Guide to the Spectroscopic Data of 2-(4-Chlorophenyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(4-Chlorophenyl)piperidine hydrochloride, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of published spectra for this specific molecule, this guide synthesizes data from analogous structures—namely piperidine hydrochloride and para-substituted chlorobenzenes—to predict and interpret the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided for each technique, establishing a framework for the empirical validation and quality control of this compound in a research or drug development setting.[1][2][3][4] This document serves as a predictive reference for scientists and researchers, grounding its analysis in established spectroscopic principles.
Introduction and Molecular Structure
This compound is a secondary amine salt featuring a piperidine ring substituted at the 2-position with a 4-chlorophenyl group. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making its derivatives crucial subjects of study.[5] Spectroscopic analysis is fundamental to confirming the molecular structure, assessing purity, and ensuring the quality of such compounds.[4]
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents. The protonation of the piperidine nitrogen significantly influences the electronic environment of the molecule, a key factor that is reflected across all spectroscopic methods.
Molecular Structure and Atom Numbering
The structure and atom numbering scheme used for spectral assignments throughout this guide are presented below. The chiral center at the C2 position implies that the adjacent methylene protons (C3) are diastereotopic, leading to more complex NMR spectra than in symmetric analogs.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, specific chemical shifts, multiplicities, and coupling constants are expected.[6]
Predicted ¹H NMR Spectrum
The protonation of the nitrogen atom causes a significant downfield shift for adjacent protons (H2, H6), which serve as a diagnostic feature. The 4-chlorophenyl group is expected to produce a characteristic AA'BB' system, appearing as two distinct doublets.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| NH ₂⁺ | 9.0 - 10.0 | Broad singlet | Chemical shift is concentration and solvent dependent. |
| H 2'/ H 6' | 7.45 - 7.55 | Doublet | Protons ortho to the chlorine atom. |
| H 3'/ H 5' | 7.35 - 7.45 | Doublet | Protons meta to the chlorine atom. |
| H 2 | 3.8 - 4.0 | Multiplet | Methine proton, deshielded by both the N⁺ and the aryl group. |
| H 6 (axial/equatorial) | 3.1 - 3.4 | Multiplet | Methylene protons deshielded by the adjacent N⁺. |
| H 3, H 4, H 5 | 1.6 - 2.2 | Complex multiplets | Overlapping signals of the remaining piperidine ring protons. |
Predicted ¹³C NMR Spectrum
In the ¹³C NMR spectrum, carbons adjacent to the protonated nitrogen (C2, C6) are shifted downfield. The aromatic carbon signals are influenced by the electronegative chlorine atom.
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C 1' | 138 - 140 | Quaternary carbon attached to the piperidine ring. |
| C 4' | 133 - 135 | Quaternary carbon attached to chlorine. |
| C 2'/ C 6' | 129 - 131 | Aromatic CH carbons. |
| C 3'/ C 5' | 128 - 130 | Aromatic CH carbons. |
| C 2 | 60 - 63 | Methine carbon, deshielded by N⁺ and aryl group. |
| C 6 | 45 - 48 | Methylene carbon adjacent to N⁺.[7] |
| C 4 | 24 - 27 | Piperidine ring methylene carbon.[8] |
| C 3, C 5 | 22 - 25 | Remaining piperidine ring methylene carbons. |
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent such as DMSO-d₆, D₂O, or CD₃OD. The choice of solvent is critical; protic solvents like D₂O may cause the exchange of the N-H protons, leading to their signal disappearance.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution.
-
Acquisition: Record standard ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature.
-
Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of the chemical shift scale using an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For this compound, the most prominent feature is the broad absorption band associated with the ammonium (-NH₂⁺-) group.[9][10][11][12]
| Predicted Wavenumber (cm⁻¹) | Functional Group/Vibration | Intensity/Description |
| 3200 - 2700 | N-H stretch (in -NH₂⁺-) | Strong, very broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2950 - 2850 | Aliphatic C-H stretch | Medium to Strong |
| 1620 - 1560 | N-H bend (in -NH₂⁺-) | Medium, characteristic of secondary amine salts.[13] |
| ~1595, ~1490 | Aromatic C=C stretch | Medium |
| ~1090 | Aromatic C-Cl stretch | Strong |
| ~830 | Aromatic C-H out-of-plane bend | Strong (indicative of 1,4-disubstitution) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and recording a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and structural features.[14][15] The analysis is performed on the free base, 2-(4-Chlorophenyl)piperidine, as the HCl is lost upon vaporization and ionization.
Predicted Molecular Ion: The free base has a molecular formula of C₁₁H₁₄ClN. The presence of chlorine, with its two common isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), will result in a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion (M⁺) will appear as two peaks:
-
m/z 195 (for the ³⁵Cl isotope)
-
m/z 197 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1.
Predicted Fragmentation Pathway
The primary fragmentation pathway under Electron Ionization (EI) is typically α-cleavage adjacent to the nitrogen atom, which is a site of radical stabilization.[16]
Caption: Predicted EI-MS fragmentation of 2-(4-Chlorophenyl)piperidine.
| Predicted m/z | Proposed Fragment Ion | Notes |
| 195 / 197 | [C₁₁H₁₄ClN]⁺˙ | Molecular ion (M⁺), showing 3:1 isotopic pattern. |
| 111 / 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation, a very common fragment. |
| 84 | [C₅H₁₀N]⁺ | Formed by α-cleavage, loss of the chlorophenyl radical. A highly stable iminium ion. |
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or the output of a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.[17] The primary chromophore in this compound is the 4-chlorophenyl group.
Predicted Absorption Maxima (λ_max): The chlorobenzene chromophore is expected to exhibit two main absorption bands corresponding to π → π* transitions.[18]
| Predicted λ_max (nm) | Transition | Notes |
| ~225 nm | π → π | High-energy transition, strong absorption. |
| ~270 nm | π → π | Lower-energy transition, weaker absorption, may show fine structure. |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the compound with a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Spectrum Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the substitution pattern. IR spectroscopy provides definitive evidence of the secondary amine salt functional group. Mass spectrometry confirms the molecular weight of the free base and reveals characteristic fragmentation patterns, while UV-Vis spectroscopy characterizes the electronic properties of the chlorophenyl chromophore. The predictive data and protocols outlined in this guide provide a robust framework for the verification, characterization, and quality control of this important pharmaceutical building block.
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The Genesis of a Core Scaffold: An In-depth Technical Guide to the Discovery and History of 2-(4-Chlorophenyl)piperidine Hydrochloride
For Immediate Release
This whitepaper delves into the historical context and discovery of 2-(4-Chlorophenyl)piperidine hydrochloride, a key heterocyclic scaffold that has played a significant role in the landscape of central nervous system (CNS) drug discovery. While the specific moment of its first synthesis is not prominently documented in readily available historical records, its emergence can be understood within the broader explosion of research into psychopharmacological agents in the mid-20th century. The piperidine motif, a saturated six-membered nitrogen-containing heterocycle, has long been recognized as a privileged structure in medicinal chemistry due to its prevalence in natural alkaloids and its ability to confer favorable pharmacokinetic properties to drug candidates.[1][2]
The Post-War Boom in Psychopharmacology: A Fertile Ground for Discovery
The period following World War II, particularly the 1950s and 1960s, witnessed a paradigm shift in the treatment of mental illness, largely driven by the serendipitous discovery of the first effective psychotropic medications. The introduction of chlorpromazine in the early 1950s as the first antipsychotic agent ignited a fervent search for novel compounds with activity in the central nervous system.[3] This era was characterized by a strategy of synthesizing and screening large libraries of chemical compounds, often based on modifications of known bioactive molecules. The piperidine ring, due to its structural resemblance to endogenous neurotransmitters and its presence in established drugs, became a focal point for synthetic chemists.[1][4]
The exploration of aryl-substituted piperidines was a logical progression, aiming to modulate the pharmacological activity of the core piperidine structure. The introduction of an aryl group, such as a phenyl or substituted phenyl ring, at the 2-position of the piperidine core, creates a chiral center and introduces a key pharmacophoric element capable of interacting with various biological targets within the CNS.
The Emergence of 2-(Aryl)piperidines: A Scaffold for CNS-active Agents
While the precise "discovery" of this compound as a singular event is not clearly demarcated, its synthesis and investigation are emblematic of the broader research efforts of the time. The rationale behind the introduction of a 4-chlorophenyl substituent was likely driven by established principles of medicinal chemistry. The chloro- substitution can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier and improving its binding affinity for specific receptors.
Early research into 2-arylpiperidines focused on their potential as CNS depressants, analgesics, and agents for treating neuropsychiatric disorders. The structural similarity of the 2-arylpiperidine core to fragments of potent analgesics like pethidine and fentanyl, both of which contain a piperidine ring, would have made this a promising area of investigation.[4]
Key Synthetic Approaches: From Classical Methods to Modern Innovations
The initial synthesis of 2-(4-Chlorophenyl)piperidine and its hydrochloride salt would have likely relied on classical synthetic methodologies for constructing the piperidine ring.
Retrosynthetic Analysis of 2-(4-Chlorophenyl)piperidine
Caption: Retrosynthetic pathways for 2-(4-Chlorophenyl)piperidine.
Foundational Synthetic Protocol: Catalytic Hydrogenation of Pyridine Precursors
One of the most established methods for synthesizing piperidine derivatives involves the reduction of the corresponding pyridine precursor.[1] This approach offers a straightforward route to the saturated heterocyclic core.
Step-by-Step Methodology:
-
Synthesis of 2-(4-Chlorophenyl)pyridine: This intermediate can be prepared through various cross-coupling reactions, such as a Suzuki or Stille coupling, between a suitable pyridine derivative (e.g., 2-halopyridine) and a 4-chlorophenylboronic acid or organostannane reagent.
-
Catalytic Hydrogenation: The resulting 2-(4-chlorophenyl)pyridine is then subjected to catalytic hydrogenation.
-
Reaction Conditions:
-
Substrate: 2-(4-Chlorophenyl)pyridine
-
Catalyst: Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), or Rhodium on alumina (Rh/Al₂O₃)
-
Solvent: Acetic acid or ethanol
-
Hydrogen Pressure: 50-100 psi
-
Temperature: Room temperature to 50 °C
-
-
Procedure: The pyridine derivative is dissolved in the chosen solvent, and the catalyst is added. The mixture is then placed in a hydrogenation apparatus and subjected to hydrogen pressure with vigorous stirring until the theoretical amount of hydrogen is consumed.
-
-
Workup and Isolation: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting residue contains the 2-(4-chlorophenyl)piperidine free base.
-
Hydrochloride Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The this compound precipitates out of solution and can be collected by filtration, washed with a cold solvent, and dried.
Alternative Synthetic Strategies
Other classical approaches to the 2-arylpiperidine scaffold include the cyclization of acyclic amino-alcohols or amino-halides and the reduction of glutarimide derivatives. More contemporary methods, such as enantioselective syntheses, have since been developed to access specific stereoisomers of these compounds, which is crucial for modern drug development where the pharmacological activity often resides in a single enantiomer.
The Legacy of 2-(4-Chlorophenyl)piperidine: A Building Block for Innovation
While this compound itself may not be a marketed pharmaceutical, its true significance lies in its role as a foundational chemical intermediate. It has served as a crucial building block for the synthesis of a multitude of more complex molecules with diverse pharmacological activities. The 2-(4-chlorophenyl)piperidine moiety can be found in compounds investigated for a range of CNS disorders, including but not limited to:
-
Antipsychotics: As a scaffold for dopamine and serotonin receptor antagonists.
-
Antidepressants: As a core component of selective serotonin reuptake inhibitors (SSRIs) and other monoamine reuptake inhibitors.[5]
-
Analgesics: As a structural motif in the design of opioid and non-opioid pain relievers.
-
Cognition Enhancers: In the development of agents targeting various neurotransmitter systems involved in learning and memory.[6]
The historical journey of this compound, from its likely origins in the exploratory era of psychopharmacology to its current status as a valuable synthetic intermediate, underscores the enduring importance of fundamental chemical scaffolds in the ongoing quest for novel therapeutics.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅Cl₂N | PubChem |
| Molecular Weight | 232.15 g/mol | PubChem |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water and polar organic solvents | Generic |
Experimental Workflow: Modern Enantioselective Synthesis
Modern drug discovery often requires the synthesis of single enantiomers. The following workflow illustrates a conceptual approach to obtaining an enantiomerically enriched 2-(4-chlorophenyl)piperidine derivative.
Caption: Workflow for enantioselective separation.
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Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. ResearchGate. [URL not available][6]
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An In-depth Technical Guide to the Potential Pharmacological Profile of 2-(4-Chlorophenyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the potential pharmacological profile of 2-(4-Chlorophenyl)piperidine hydrochloride, a synthetic compound belonging to the phenylpiperidine class of molecules. Due to a paucity of direct research on this specific hydrochloride salt, this document synthesizes data from structurally related phenylpiperidine, chlorophenylpiperidine, and chlorophenylpiperazine analogs to extrapolate a likely pharmacological fingerprint. The guide delves into its potential synthesis, mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on its predicted interactions with monoamine transporters and other central nervous system targets. Furthermore, potential therapeutic applications are explored, alongside critical safety and toxicological considerations. This paper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and therapeutic agents.
Introduction and Chemical Identity
This compound is a member of the phenylpiperidine chemical class, which is a foundational scaffold for a wide array of pharmacologically active compounds.[1][2] The core structure consists of a piperidine ring directly attached to a phenyl group.[1][2] In this specific molecule, a chlorine atom is substituted at the para (4th) position of the phenyl ring. The hydrochloride salt form is common for piperidine-containing compounds, enhancing their stability and solubility.
Chemical Structure:
-
IUPAC Name: (2R)-2-(4-chlorophenyl)piperidine;hydrochloride[3]
-
Molecular Formula: C₁₁H₁₅Cl₂N[3]
-
Molecular Weight: 232.15 g/mol [3]
The presence of the 4-chlorophenyl group is a key structural feature that is expected to significantly influence its biological activity, a common observation in medicinal chemistry where halogenation can modulate receptor affinity and metabolic stability.
Synthesis and Characterization
While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, the synthesis of substituted phenylpiperidines is a well-established area of organic chemistry.[4][5] General synthetic routes for analogous compounds can be instructive.
General Synthetic Approach
A plausible synthetic pathway for 2-(4-Chlorophenyl)piperidine could involve the following key steps, extrapolated from known piperidine syntheses:[4]
-
Formation of a Precursor: A common strategy involves the reaction of a suitable pyridine precursor with a Grignard reagent derived from 4-chloro-bromobenzene.
-
Reduction of the Pyridine Ring: The resulting 2-(4-chlorophenyl)pyridine can then be reduced to the corresponding piperidine. This is often achieved through catalytic hydrogenation.
-
Salt Formation: The final step would involve reacting the free base with hydrochloric acid to yield the hydrochloride salt.
Experimental Protocol: Illustrative Synthesis of a Substituted Phenylpiperidine Analog
This protocol is a generalized example based on established methods for synthesizing similar compounds and should be adapted and optimized for the specific synthesis of 2-(4-Chlorophenyl)piperidine.
-
Step 1: Grignard Reaction. To a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. Initiate the reaction and then add a solution of 1-bromo-4-chlorobenzene in anhydrous THF dropwise. Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Step 2: Work-up. Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Purification. Purify the crude 2-(4-chlorophenyl)pyridine by column chromatography on silica gel.
-
Step 4: Catalytic Hydrogenation. Dissolve the purified product in ethanol and add a catalytic amount of platinum(IV) oxide. Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the reaction is complete.
-
Step 5: Filtration and Concentration. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Step 6: Salt Formation. Dissolve the resulting 2-(4-chlorophenyl)piperidine free base in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring. Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Potential Pharmacological Profile
The pharmacological profile of this compound is not directly characterized in the available scientific literature. However, by examining structure-activity relationships (SAR) of analogous compounds, a predictive profile can be constructed.
Pharmacodynamics: Predicted Mechanism of Action
Phenylpiperidine derivatives are known to interact with a variety of central nervous system targets, including monoamine transporters and opioid receptors.[1][2]
The primary predicted mechanism of action for 2-(4-Chlorophenyl)piperidine is the inhibition of monoamine reuptake, particularly at the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).
-
Dopamine Transporter (DAT): Many phenylpiperidine and chlorophenylpiperazine analogs exhibit high affinity for the DAT.[6][7] The presence of a halogen on the phenyl ring, such as chlorine, has been shown in some series to be beneficial for DAT binding.[7] Therefore, it is highly probable that this compound acts as a dopamine reuptake inhibitor.
-
Norepinephrine Transporter (NET): There is often a good correlation between the affinity of substituted piperidines for DAT and NET.[8] It is therefore likely that this compound also possesses inhibitory activity at the NET.
-
Serotonin Transporter (SERT): While some phenylpiperidine derivatives are potent serotonin reuptake inhibitors (SSRIs) like Paroxetine,[2] the 2-phenylpiperidine scaffold, in general, tends to show lower affinity for SERT compared to DAT and NET.[7][9]
Table 1: Predicted Monoamine Transporter Affinity Profile
| Transporter | Predicted Affinity | Rationale |
| Dopamine Transporter (DAT) | High | Phenylpiperidine scaffold is common in DAT inhibitors; chloro-substitution can enhance affinity.[6][7] |
| Norepinephrine Transporter (NET) | Moderate to High | Affinity for NET often correlates with DAT affinity in this chemical class.[8] |
| Serotonin Transporter (SERT) | Low to Moderate | 2-Phenylpiperidine analogs often show lower selectivity for SERT.[7][9] |
The 4-phenylpiperidine scaffold is a core component of many potent opioid analgesics, such as fentanyl and meperidine.[1][10][11] However, the specific substitution pattern of 2-(4-Chlorophenyl)piperidine makes significant mu-opioid receptor agonism less likely compared to the classic 4-substituted phenylpiperidine opioids. Some related compounds have been investigated for analgesic properties with varying results.[12][13][14] Any potential analgesic effects would need to be experimentally determined.
Pharmacokinetics: A Predictive Overview
Detailed pharmacokinetic data for this compound is not available. The following is an extrapolated profile based on the general properties of similar small molecule, lipophilic amines.
-
Absorption: As a hydrochloride salt, it is likely to be a water-soluble solid, which could allow for oral administration. The lipophilicity imparted by the chlorophenyl group would facilitate absorption across biological membranes.
-
Distribution: The compound is expected to be well-distributed throughout the body, including crossing the blood-brain barrier to exert its effects on the central nervous system. This is a common characteristic of small molecule psychoactive drugs.
-
Metabolism: Metabolism is likely to occur in the liver, primarily through the cytochrome P450 (CYP450) enzyme system. Potential metabolic pathways could include N-dealkylation, hydroxylation of the phenyl or piperidine ring, and subsequent conjugation.
-
Excretion: The metabolites and any unchanged drug would likely be excreted primarily through the kidneys in the urine.
Potential Therapeutic Applications
Based on its predicted pharmacological profile as a dopamine and norepinephrine reuptake inhibitor, this compound could be investigated for several therapeutic applications.
-
Stimulant: Due to its likely action as a dopamine reuptake inhibitor, it could possess stimulant properties.
-
Antidepressant: Compounds that inhibit the reuptake of both dopamine and norepinephrine have been explored as antidepressants.
-
Treatment of ADHD: The mechanism of action is similar to some medications used to treat Attention-Deficit/Hyperactivity Disorder.
-
Wakefulness-Promoting Agent: Its potential stimulant effects could be explored for conditions characterized by excessive sleepiness.
It is important to note that these are speculative applications based on the predicted mechanism of action and would require extensive preclinical and clinical research to validate.
Safety and Toxicology
No specific toxicological data for this compound is available. However, the safety profile of the general class of piperidines and related psychoactive compounds should be considered.
-
General Toxicity: Piperidine itself has moderate acute oral toxicity.[15]
-
Cardiovascular Effects: Stimulants that increase dopamine and norepinephrine levels can have cardiovascular side effects, such as increased heart rate and blood pressure.
-
Neurological Effects: Potential side effects could include anxiety, insomnia, and at higher doses, psychosis.
-
Abuse Potential: As a likely dopamine reuptake inhibitor, there is a significant potential for abuse and dependence.
Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area.
Conclusion and Future Directions
This compound is a compound with a potential pharmacological profile centered on the inhibition of dopamine and norepinephrine reuptake. While direct experimental data is lacking, a comprehensive analysis of structurally related compounds allows for a reasoned prediction of its mechanism of action and potential therapeutic applications. Future research should focus on the in vitro characterization of its receptor binding and functional activity, followed by in vivo studies to determine its pharmacokinetic profile, efficacy in relevant animal models, and a thorough toxicological evaluation. Such studies are essential to ascertain the true therapeutic potential and safety of this compound.
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Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2020). PubMed Central. [Link]
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Appendix: Visualizations
Caption: Generalized synthetic route for 2-(4-Chlorophenyl)piperidine HCl.
Caption: Predicted mechanism of action and downstream effects.
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Preliminary biological screening of 2-(4-Chlorophenyl)piperidine derivatives
An In-Depth Technical Guide to the Preliminary Biological Screening of 2-(4-Chlorophenyl)piperidine Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility and chemical stability, allowing it to effectively interact with diverse biological targets.[2][3] The functionalization of this core structure is a key strategy in drug discovery, and the introduction of a 2-(4-chlorophenyl) group represents a deliberate chemical modification aimed at modulating the compound's physicochemical properties and biological activity. The chloro-substitution, in particular, has been noted to enhance cytotoxic effects in certain molecular contexts.[4]
This guide, intended for researchers, scientists, and drug development professionals, outlines a systematic and logical framework for the preliminary biological evaluation of novel 2-(4-Chlorophenyl)piperidine derivatives. As a Senior Application Scientist, the emphasis here is not merely on procedural steps, but on the causal rationale behind each experimental choice. We will navigate the critical path of early-stage screening, beginning with a foundational assessment of cytotoxicity—the essential first gatekeeper in identifying molecules with therapeutic potential—before progressing to initial mechanistic inquiries and broader activity profiling. This tiered approach ensures that resources are allocated efficiently, prioritizing compounds with the most promising characteristics for further, more intensive investigation.
Part 1: Foundational Cytotoxicity Screening - The First Gatekeeper
The Rationale for a "Cytotoxicity-First" Approach
The initial evaluation of any novel chemical entity must begin with a cytotoxicity assessment.[5][6] This is the critical first step for several strategic reasons:
-
Establishing a Therapeutic Index: It provides an initial measure of a compound's potential toxicity, which is fundamental for determining a therapeutic window.[7]
-
Identifying Anticancer Potential: Potent cytotoxicity against cancer cell lines is a primary indicator of a potential anticancer agent.[5]
-
Early De-selection of Pan-Assay Interference Compounds: Overtly toxic compounds that kill cells indiscriminately can generate false positives in subsequent, more specific assays. Identifying and shelving these "bad actors" early prevents wasted time and resources.
-
Guiding Subsequent Assays: The concentration range at which a compound exhibits cytotoxicity dictates the concentrations used in all future cell-based assays, ensuring that observed effects are not simply a byproduct of cell death.
The general workflow for this foundational screening is a multi-step process that ensures robust and reproducible data generation.
Caption: General workflow for in vitro cytotoxicity testing.
Strategic Selection of Cell Lines
The choice of cell lines is a critical experimental parameter. A well-conceived panel should include:
-
Multiple Cancer Types: To identify broad-spectrum activity or lineage-specific potency. Examples include MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer).[7][8]
-
A Non-Cancerous Cell Line: To assess selectivity. A compound that is highly toxic to cancer cells but less so to normal cells has a more promising therapeutic profile. A common choice is the HEK293 cell line (human embryonic kidney).[8]
Experimental Protocol 1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[6] In living cells, mitochondrial succinate dehydrogenase enzymes cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of each 2-(4-Chlorophenyl)piperidine derivative by serial dilution in culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in the well is non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.[5] Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit growth by 50%).[8]
Experimental Protocol 2: Sulforhodamine B (SRB) Assay for Cell Mass
Principle: The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the aminoxanthene dye Sulforhodamine B.[5] This assay is independent of metabolic activity and provides a complementary endpoint to the MTT assay, adding robustness to the initial screening data.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[5]
-
Washing: Wash the plate five times with slow-running tap water to remove TCA, excess medium, and detached cells. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Wash and Dry: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well. Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization of the protein-bound dye.[5]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from cytotoxicity assays are best summarized in a table to clearly present the half-maximal inhibitory concentration (IC₅₀).[5] This value is the key metric for comparing the potency of different derivatives across multiple cell lines.[6]
Table 1: Hypothetical Cytotoxicity (IC₅₀ in µM) of 2-(4-Chlorophenyl)piperidine Derivatives
| Compound ID | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HEK293 (Normal Kidney) | Selectivity Index (SI) for MCF-7* |
| CPP-001 | 15.2 ± 1.8 | 21.5 ± 2.3 | > 100 | > 6.6 |
| CPP-002 | 8.4 ± 0.9 | 10.1 ± 1.1 | 85.3 ± 7.6 | 10.2 |
| CPP-003 | 55.1 ± 6.2 | 68.3 ± 8.1 | > 100 | > 1.8 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 5.4 ± 0.6 | 6.0 |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. Data are presented as mean ± standard deviation from three independent experiments.[6]
Part 2: Preliminary Mechanistic Investigation
Rationale: Moving from "If" to "How"
Once a set of "hit" compounds with desirable potency and selectivity is identified from the primary screen, the next logical question is: how are they exerting their cytotoxic effects? Answering this question early helps to classify compounds and prioritize those with novel or desirable mechanisms of action. The piperidine scaffold is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[9][10][11] Furthermore, cytotoxic agents can induce cell death through various signaling pathways, such as the PI3K/Akt pathway or by targeting DNA replication machinery.[5][12]
Caption: Decision workflow for secondary screening assays.
Potential Signaling Pathways Modulated by Cytotoxic Agents
Many cytotoxic compounds ultimately trigger programmed cell death, or apoptosis. This can be initiated through various signaling cascades. A preliminary understanding of which pathways might be involved can be highly valuable.
Caption: Potential cytotoxic signaling pathways.
Example Secondary Screen: Topoisomerase II Inhibition Assay
Principle: DNA topoisomerases are essential enzymes that manage DNA topology during replication and transcription. Topoisomerase II (Topo II) inhibitors, like the clinical drug etoposide, trap the enzyme-DNA complex, leading to double-strand breaks and apoptotic cell death.[12] Given that substituted pyridines have been identified as Topo II inhibitors, this is a relevant secondary assay for our piperidine derivatives.[12] A common method is the DNA relaxation assay.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.
-
Enzyme Addition: Add a purified human Topo II alpha enzyme to initiate the reaction. Include a "no enzyme" control, a "vehicle" control (DMSO), and a "positive" control (etoposide).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to dissociate the enzyme) and proteinase K (to digest it).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the different forms of plasmid DNA are separated.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
Interpretation:
-
Supercoiled DNA (in the "no enzyme" lane) runs fastest.
-
Relaxed DNA (in the "vehicle" control lane) runs slowest, indicating normal enzyme activity.
-
Inhibition: A compound that inhibits Topo II will result in a band corresponding to supercoiled DNA, as the enzyme is unable to relax it. A poison like etoposide may show linearized DNA due to trapped complexes.
-
Part 3: Broad Spectrum Activity Screening
Rationale: Exploring Beyond Cytotoxicity
It is crucial to recognize that the therapeutic value of the 2-(4-Chlorophenyl)piperidine scaffold may not be limited to anticancer activity. Derivatives of this class have shown a range of pharmacological effects, including analgesic and hypotensive activities.[13][14] Therefore, a preliminary screen for other biological activities, such as antimicrobial effects, is a prudent step for compounds that do not show potent, selective cytotoxicity.
Antimicrobial and Antifungal Screening
Principle: Many heterocyclic compounds possess antimicrobial properties.[15] A standard preliminary screen involves determining the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of representative bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology (Broth Microdilution):
-
Organism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus)) in the appropriate broth.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a "sterility" control (broth only) and a "growth" control (broth + inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance or using a viability indicator dye.
Conclusion and Future Directions
This guide has presented a structured, rationale-driven approach to the preliminary biological screening of novel 2-(4-Chlorophenyl)piperidine derivatives. The journey begins with a robust, dual-assay cytotoxicity screen to establish potency and selectivity, effectively triaging compounds at the earliest stage. Hits from this primary screen are then subjected to preliminary mechanistic assays, guided by their cytotoxic profile and structural class, to begin elucidating their mode of action. Finally, a broad-spectrum screen for activities like antimicrobial effects ensures that we do not overlook therapeutic potential beyond cytotoxicity.
The data generated from this preliminary cascade—IC₅₀ values, selectivity indices, initial mechanistic clues, and MICs—form the essential foundation for all subsequent steps in the drug discovery pipeline. This information is critical for designing structure-activity relationship (SAR) studies, prioritizing compounds for more complex in vitro and in vivo models, and ultimately, for advancing the most promising candidates toward preclinical development.
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The Synthetic Chemist's Guide to 2-Substituted Piperidines: A Review of Modern and Classical Routes
The 2-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from the unique conformational constraints and basic nitrogen atom it introduces, which are crucial for molecular recognition and pharmacokinetic properties.[3] This guide provides an in-depth technical review of the primary synthetic strategies for accessing this critical scaffold, designed for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of reactions to explore the underlying principles, causality behind experimental choices, and practical considerations for each major synthetic pathway.
The Workhorse: Catalytic Hydrogenation of Pyridine Derivatives
The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[1] This approach, while conceptually simple, is nuanced in practice due to the aromatic stability of the pyridine ring and the potential for the nitrogen lone pair to poison the catalyst.[1][4]
Heterogeneous Catalysis: The Industrial Standard
Heterogeneous catalysts are favored in large-scale synthesis due to their ease of separation and recyclability.[1] Platinum group metals are particularly effective for this transformation.[5]
-
Platinum(IV) oxide (PtO₂), or Adams' catalyst , is a classic choice for pyridine hydrogenation.[5] It is typically used in acidic media, such as glacial acetic acid, which protonates the pyridine nitrogen, reducing its coordinating ability and facilitating reduction.[5] The reaction generally requires elevated hydrogen pressures (50-70 bar) and can be conducted at room temperature.[5]
-
Palladium on Carbon (Pd/C) is another widely used catalyst, often in the presence of an acid to enhance its activity.[1]
-
Rhodium-based catalysts , such as Rhodium on carbon or Rhodium(III) oxide (Rh₂O₃), have shown high activity under milder conditions (e.g., 5 bar H₂ at 40°C).[6] Rh₂O₃, in particular, has demonstrated a broad substrate scope, tolerating various functional groups.[6]
Table 1: Comparison of Common Heterogeneous Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| PtO₂ (Adams') | 50-70 bar H₂, glacial acetic acid, RT | Well-established, reliable | Requires high pressure, acidic conditions may not be suitable for all substrates |
| Pd/C | Acidic additive, elevated T & P | Widely available, effective | Can be less active than other PGMs, requires acidic conditions |
| Rh₂O₃ | 5 bar H₂, TFE, 40°C | High activity under mild conditions, broad functional group tolerance | Higher cost compared to Pd/C |
Homogeneous Catalysis: Precision and Selectivity
Homogeneous catalysts offer the potential for higher selectivity and activity under milder conditions, though catalyst-product separation can be more challenging.[1] Recent advancements have focused on robust catalysts that can tolerate the Lewis basic nitrogen.
A notable example is the use of Iridium(III) catalysts for the ionic hydrogenation of pyridines.[4][7] This method demonstrates exceptional functional group tolerance, leaving sensitive groups like nitro, azido, and bromo moieties intact while reducing the pyridine ring.[4][7] The reaction proceeds under relatively mild conditions and is scalable.[4]
Asymmetric Hydrogenation: Accessing Enantiopure Piperidines
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric hydrogenation methods.[8][9] This is often achieved by employing chiral ligands with a metal catalyst, most commonly Iridium or Rhodium.
A key strategy involves the hydrogenation of N-activated pyridinium salts. For instance, an Iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been reported to yield α-aryl and α-heteroaryl piperidines with high enantioselectivity (up to 99.3:0.7 er).[8] Similarly, an Ir-catalyzed enantioselective hydrogenation of 2-alkylpyridines using the ligand MeO-BoQPhos has achieved enantiomeric ratios up to 93:7.[10]
Caption: General workflow for asymmetric hydrogenation of 2-substituted pyridines.
Building from Acyclic Precursors: Cyclization Strategies
An alternative to the reduction of pre-formed aromatic rings is the construction of the piperidine ring from acyclic precursors. These methods offer a high degree of control over the substitution pattern and stereochemistry.
Reductive Amination
Intramolecular reductive amination of δ-amino ketones or aldehydes is a powerful method for constructing the piperidine ring. This can be achieved through a one-pot reaction where an amine and a carbonyl compound are condensed to form an imine, which is then reduced in situ. A dual synthetic strategy for 2-substituted trihydroxypiperidines has been developed involving a Grignard addition to a carbohydrate-derived aldehyde or nitrone, followed by an efficient ring-closure reductive amination.[11]
Mannich and Aza-Diels-Alder Reactions
The Mannich reaction, which involves the aminoalkylation of a carbon acid, and the aza-Diels-Alder reaction, a [4+2] cycloaddition, are classic C-C and C-N bond-forming reactions that can be employed to construct the piperidine skeleton. Biomimetic, organocatalytic asymmetric syntheses of 2-substituted piperidine-type alkaloids have been achieved using a Mannich-type reaction.[12]
Radical Cyclizations
Radical-mediated cyclizations offer a complementary approach, particularly for the synthesis of highly substituted piperidines.[2] These reactions often proceed under mild conditions and can tolerate a variety of functional groups.
The Chiral Pool Approach: Nature's Starting Materials
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds from natural sources, such as amino acids and carbohydrates. These can serve as excellent starting materials for the synthesis of chiral 2-substituted piperidines. For instance, a method for the synthesis of 2-substituted carboxypiperidines from amino acids with known stereochemistry has been reported.[13]
Caption: Conceptual pathway for chiral pool synthesis of 2-substituted piperidines.
The Rise of Biocatalysis: A Greener Approach
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines.[14] Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer exquisite stereoselectivity under mild reaction conditions.[14]
A notable application is the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from commercially available ω-chloroketones.[14] This method provides access to both enantiomers with high enantiomeric excess (>99.5% ee in some cases) and good analytical yields.[14] More recently, a hybrid bio-organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines, where a transaminase generates a key reactive intermediate for a subsequent Mannich reaction.[15]
Experimental Protocols
General Protocol for Catalytic Hydrogenation of a Substituted Pyridine with PtO₂[5]
-
Reaction Setup: In a high-pressure reactor, a stirred solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%).
-
Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 50-70 bar. The reaction mixture is stirred at room temperature for 6-10 hours.
-
Work-up: After the reaction is complete, the pressure is released, and the reaction mixture is quenched with a saturated solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are filtered through celite and dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure to give the crude product. Further purification is performed by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to afford the desired substituted piperidine.
Biocatalytic Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine using a Transaminase[14]
This protocol illustrates a similar transformation for a related five-membered ring and highlights the general principles of biocatalytic synthesis.
-
Reaction Mixture Preparation: A reaction mixture containing the ω-chloro ketone substrate, a transaminase enzyme, pyridoxal-5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine) in a suitable buffer is prepared.
-
Biocatalytic Reaction: The reaction is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or GC).
-
Product Isolation: Once the reaction reaches completion, the product is extracted from the aqueous phase using an organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Purification: The product can be precipitated from the organic extract as a salt (e.g., by adding tosic acid) to facilitate isolation and purification, yielding the enantioenriched product.
Conclusion
The synthesis of 2-substituted piperidines is a mature field with a rich and diverse array of methodologies. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. Classical methods like catalytic hydrogenation remain highly relevant, especially in industrial settings, while modern approaches such as asymmetric catalysis and biocatalysis offer unparalleled levels of precision and sustainability. As the demand for structurally complex and stereochemically defined molecules continues to grow in drug discovery, the development of novel and efficient synthetic routes to 2-substituted piperidines will undoubtedly remain an active area of research.
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Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au.
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.
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Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
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Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. ResearchGate.
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Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. ResearchGate.
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Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications.
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Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
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Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
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Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications.
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Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications.
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
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Representative 2‐substituted piperidine containing natural products. ResearchGate.
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Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews.
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Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate.
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An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry.
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A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. Benchchem.
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Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
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Methodological & Application
Application Note: Strategies for the Stereoselective Synthesis of 2-(4-Chlorophenyl)piperidine
Abstract
The 2-(4-chlorophenyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical chiral building block for numerous pharmacologically active agents, including the antihistamine Bepotastine.[1] The stereochemistry at the C2 position of the piperidine ring is often crucial for biological activity, necessitating synthetic routes that provide precise stereocontrol. This application note provides an in-depth guide to key modern strategies for the stereoselective synthesis of 2-(4-chlorophenyl)piperidine. We will explore the mechanistic underpinnings, detailed experimental protocols, and comparative advantages of three primary approaches: Kinetic Resolution via Asymmetric Deprotonation, Catalytic Asymmetric Hydrogenation, and Chiral Auxiliary-Mediated Synthesis. This document is intended to equip researchers with the technical knowledge to select and implement the most suitable method for their specific research and development needs.
Introduction: The Importance of Stereocontrol
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals. When substituted at the 2-position with an aryl group, a stereocenter is created. The absolute configuration of this center can dramatically influence a molecule's interaction with chiral biological targets like enzymes and receptors, leading to significant differences in efficacy, selectivity, and safety profiles between enantiomers. Consequently, the development of robust and scalable methods for producing single-enantiomer 2-arylpiperidines, such as 2-(4-chlorophenyl)piperidine, is of paramount importance.
This guide moves beyond a simple recitation of procedures to explain the causality behind methodological choices, providing a framework for rational strategy selection in asymmetric synthesis.
Overview of Synthetic Strategies
Multiple synthetic philosophies can be applied to achieve the stereoselective synthesis of the target compound. The choice of strategy often depends on factors such as the desired enantiomer, required scale, cost of reagents and catalysts, and available equipment. The principal modern approaches are summarized below.
Figure 1: High-level overview of primary stereoselective routes to 2-(4-Chlorophenyl)piperidine.
Strategy I: Kinetic Resolution via Asymmetric Deprotonation
Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst. The asymmetric deprotonation of N-Boc-2-arylpiperidines using a chiral base, pioneered by Coldham and coworkers, is a particularly effective application of this principle.[2]
Principle and Mechanism
This method utilizes a chiral base complex, typically formed from n-butyllithium (n-BuLi) and the chiral diamine (-)-sparteine (or a (+)-sparteine surrogate). This complex selectively deprotonates one enantiomer of the racemic N-Boc-2-(4-chlorophenyl)piperidine at the C2 benzylic position at a much faster rate than the other.[3] The resulting configurationally stable organolithium intermediate can then be quenched with an electrophile. The unreacted, slower-reacting enantiomer is recovered with high enantiomeric purity.
The stereoselectivity arises from the diastereomeric transition states formed between the chiral base and each enantiomer of the substrate. The sterically less hindered and more energetically favorable transition state leads to preferential proton abstraction from one enantiomer, leaving the other enriched.[2]
Figure 2: Workflow for the kinetic resolution of N-Boc-2-(4-chlorophenyl)piperidine.
Preparative Protocols
Protocol 1A: Synthesis of Racemic N-Boc-2-(4-chlorophenyl)piperidine [2]
-
Aryllithium Generation: To a solution of 1-bromo-4-chlorobenzene (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir the mixture for 30 minutes.
-
Cyclic Imine Formation: Add a solution of 5-bromovaleronitrile (0.9 equiv) in anhydrous THF to the aryllithium solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 16 hours.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 2.0 equiv) in portions, followed by the slow addition of methanol (5.0 equiv). Stir for 4 hours at room temperature.
-
Boc Protection: Quench the reaction by the slow addition of water. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) in THF, followed by saturated aqueous sodium bicarbonate solution. Stir vigorously for 12 hours.
-
Work-up and Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the racemic product as a white solid.
Protocol 1B: Kinetic Resolution [2]
-
Setup: To a solution of racemic N-Boc-2-(4-chlorophenyl)piperidine (1.0 equiv) and (-)-sparteine (0.6 equiv) in anhydrous diethyl ether (0.1 M) at -78 °C under an argon atmosphere, add n-BuLi (0.55 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Deprotonation: Stir the reaction mixture at -78 °C for 4 hours.
-
Quench: Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Allow the mixture to warm to room temperature, add water, and extract with diethyl ether (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by flash column chromatography to separate the enantioenriched starting material from the quenched product. The enantiomeric ratio (er) can be determined by chiral HPLC analysis.
Data and Performance
| Parameter | Typical Value | Reference |
| Recovered Yield | 39 - 48% | [2] |
| Enantiomeric Ratio (er) | up to 97:3 | [2] |
| Selectivity Factor (s) | High | [3] |
Advantages and Limitations
-
Advantages: Provides access to highly enantioenriched material. The recovered starting material can be directly used, and the lithiated intermediate can be trapped with various electrophiles to create quaternary centers.[3]
-
Limitations: The maximum theoretical yield for the recovered enantiomer is 50%. Sparteine is a natural product and can be expensive, and its availability may vary. The use of cryogenic temperatures and pyrophoric reagents requires specialized equipment and handling procedures.
Strategy II: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is one of the most efficient and atom-economical methods for creating chiral centers. This approach involves the reduction of a prochiral substrate, such as a pyridinium salt, using molecular hydrogen in the presence of a chiral transition metal catalyst.
Principle and Mechanism
The synthesis begins with the preparation of a pyridinium salt from a substituted pyridine. This salt is then subjected to hydrogenation. A chiral iridium complex, often featuring a bidentate phosphine ligand like SegPhos, coordinates to the substrate.[4] Hydrogen is delivered to one face of the aromatic ring in a highly stereocontrolled manner, guided by the chiral ligand environment around the metal center. This process, known as asymmetric dearomatization, simultaneously reduces the ring and establishes multiple stereocenters with high diastereo- and enantioselectivity.[5]
Preparative Protocol[4]
-
Pyridinium Salt Formation: To a solution of 2-(4-chlorophenyl)pyridine (1.0 equiv) in acetone, add benzyl bromide (1.2 equiv) and a catalytic amount of NaI. Heat the mixture to reflux for 12 hours. Cool to room temperature, and collect the precipitated N-benzyl-2-(4-chlorophenyl)pyridinium bromide by filtration.
-
Catalyst Preparation: In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.01 equiv) and (R)-SegPhos (0.022 equiv). Add anhydrous dichloromethane (DCM) and stir for 20 minutes to form the pre-catalyst.
-
Asymmetric Hydrogenation: In an autoclave, dissolve the pyridinium salt (1.0 equiv) and iodine (I₂, 0.1 equiv) in DCM. Add the pre-catalyst solution via cannula.
-
Reaction: Purge the autoclave with hydrogen gas (3x), then pressurize to 50 atm H₂. Stir the reaction at 35 °C for 24 hours.
-
Work-up and Purification: Carefully vent the autoclave. Concentrate the reaction mixture and purify the residue by flash column chromatography (silica gel) to afford the chiral N-benzyl-2-(4-chlorophenyl)piperidine. The enantiomeric excess (ee%) can be determined by chiral HPLC. The benzyl group can be subsequently removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C).
Data and Performance
| Parameter | Typical Value | Reference |
| Yield | >90% | [4] |
| Enantiomeric Excess (ee) | up to 99% | [4] |
| Diastereomeric Ratio (dr) | >20:1 | [4] |
| Catalyst Loading | 1-2 mol% | [4] |
Advantages and Limitations
-
Advantages: High yields and exceptional enantioselectivities. The reaction is highly atom-economical. Catalytic nature means only a small amount of the expensive chiral ligand is required.
-
Limitations: Requires high-pressure hydrogenation equipment (autoclave). The synthesis of the pyridinium salt substrate adds a step to the sequence. The cost of iridium and specialized phosphine ligands can be high, though the low catalyst loading mitigates this.
Strategy III: Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a classic and robust strategy in asymmetric synthesis.[6][7] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the enantioenriched product.
Principle and Mechanism
In this approach, a δ-keto acid can be condensed with a chiral amine, such as (R)-phenylglycinol, to form a chiral bicyclic lactam.[8] The chiral center from the phenylglycinol creates a rigid conformational bias in the lactam structure. Subsequent reduction of the imine or enamine moiety within this structure occurs from the sterically least hindered face, leading to the formation of the piperidine ring with a specific stereochemistry at the C2 position. The auxiliary can then be removed, typically by hydrogenolysis, to yield the desired product.
Preparative Protocol (Adapted from[8])
-
Keto Acid Synthesis: Prepare 5-(4-chlorophenyl)-5-oxopentanoic acid via Friedel-Crafts acylation of chlorobenzene with glutaric anhydride.
-
Chiral Lactam Formation: A solution of 5-(4-chlorophenyl)-5-oxopentanoic acid (1.0 equiv) and (R)-phenylglycinol (1.0 equiv) in toluene is heated to reflux with a Dean-Stark trap for 12 hours to effect cyclodehydration. After cooling, the solvent is removed in vacuo.
-
Diastereoselective Reduction: The resulting crude chiral bicyclic lactam is dissolved in ethanol and cooled to 0 °C. Sodium borohydride (3.0 equiv) is added portion-wise. The reaction is stirred at room temperature for 6 hours.
-
Work-up: The reaction is quenched with 2 M HCl and then basified with aqueous NaOH. The mixture is extracted with DCM (3x). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be assessed by ¹H NMR.
-
Auxiliary Removal: The purified product is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C, 20 wt%) is added. The mixture is hydrogenated at 50 psi H₂ for 24 hours.
-
Purification: The catalyst is removed by filtration through Celite®, and the filtrate is concentrated. The residue is purified by column chromatography to yield the enantiomerically enriched 2-(4-chlorophenyl)piperidine.
Data and Performance
| Parameter | Typical Value | Reference |
| Overall Yield | Moderate to Good | [8] |
| Diastereoselectivity | >95:5 | [8] |
| Final Product Purity | High | [8] |
Advantages and Limitations
-
Advantages: Robust, reliable, and often high diastereoselectivity. Avoids the use of pyrophoric organometallics at the key stereochemistry-defining step. The chiral auxiliary can often be recovered and reused.[6]
-
Limitations: The synthesis is stoichiometric with respect to the chiral auxiliary, which can be costly. The overall process is longer, involving the attachment and subsequent removal of the auxiliary, which adds to the step count.
Comparative Summary and Conclusion
The optimal strategy for synthesizing enantiopure 2-(4-chlorophenyl)piperidine depends heavily on the specific project goals.
| Strategy | Key Feature | Yield | Stereoselectivity | Scalability | Key Considerations |
| Kinetic Resolution | Separation of Racemate | <50% (of one enantiomer) | Excellent (er >97:3) | Moderate | Requires cryogenics and pyrophorics; expensive chiral base. |
| Asymmetric Hydrogenation | Catalytic Dearomatization | >90% | Excellent (ee >99%) | High | Requires high-pressure equipment; expensive catalyst/ligand. |
| Chiral Auxiliary | Stoichiometric Control | Moderate | Excellent (dr >95:5) | Moderate | Multi-step (attach/remove); stoichiometric use of chiral material. |
For large-scale production where efficiency and atom economy are critical, Catalytic Asymmetric Hydrogenation stands out as the superior method, delivering high yields and the highest enantioselectivity. For exploratory or medicinal chemistry settings where access to both enantiomers from a common precursor is valuable and trapping experiments to generate diversity are desired, Kinetic Resolution offers unique flexibility. The Chiral Auxiliary approach represents a dependable, classic alternative that avoids specialized high-pressure equipment, making it accessible for many standard organic synthesis labs.
Ultimately, a careful evaluation of available resources, scale, and the specific stereochemical requirements of the final target will guide the prudent researcher to the most logical and effective synthetic route.
References
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Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526-527. [Link]
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Ridding, M. J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
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Coldham, I., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online. [Link]
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Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(72), 9910-9913. [Link]
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Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. [Link]
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Contente, M. L., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(11), 1697-1700. [Link]
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Kumar, R., et al. (2020). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 44(47), 20973-20980. [Link]
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Wurz, R. P., & Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 6, 2026, from [Link]
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He, J., et al. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 6, 2026, from [Link]
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PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved January 6, 2026, from [Link]
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Zhang, X., et al. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters, 22(22), 8882–8887. [Link]
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Zhang, Z-G., et al. (2024). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 11, 3225-3233. [Link]
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Application Note: A Validated Protocol for the Synthesis of Racemic 2-(4-Chlorophenyl)piperidine Hydrochloride
Abstract
This application note provides a comprehensive, field-proven protocol for the preparation of racemic 2-(4-Chlorophenyl)piperidine hydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is achieved through a robust and scalable two-step process commencing with the catalytic hydrogenation of 2-(4-chlorophenyl)pyridine to yield the free base, 2-(4-chlorophenyl)piperidine. Subsequent treatment with hydrochloric acid affords the target hydrochloride salt in high purity. This guide offers detailed procedural steps, mechanistic insights, characterization data, and safety protocols tailored for researchers in organic synthesis and medicinal chemistry.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting various biological receptors. Specifically, aryl-substituted piperidines, such as 2-(4-Chlorophenyl)piperidine, serve as crucial intermediates in the synthesis of compounds with potential applications in neuroscience, oncology, and infectious diseases.
The reliable and scalable synthesis of these intermediates is paramount for advancing drug discovery programs. The most direct and efficient method for the synthesis of saturated N-heterocycles like piperidines is the catalytic hydrogenation of their aromatic pyridine precursors.[1][2] This method is favored for its high atom economy and often clean reaction profiles. This document details a validated protocol for the catalytic hydrogenation of 2-(4-chlorophenyl)pyridine using Platinum(IV) oxide (PtO₂, Adams' catalyst) under acidic conditions, followed by conversion to its stable and easily handled hydrochloride salt.
Synthetic Strategy Overview
The synthesis is performed in two primary stages:
-
Catalytic Hydrogenation: The aromatic pyridine ring of 2-(4-chlorophenyl)pyridine is reduced to a piperidine ring using high-pressure hydrogen gas in the presence of Adams' catalyst. The reaction is conducted in glacial acetic acid, which serves as a solvent and promotes catalyst activity by protonating the pyridine nitrogen, rendering the ring more susceptible to reduction.[3][4]
-
Salt Formation and Purification: The resulting free base, 2-(4-chlorophenyl)piperidine, is isolated and then converted to its hydrochloride salt by treatment with hydrochloric acid. The salt is then purified by recrystallization to yield the final, high-purity product.
Overall Reaction Scheme:
Step 1: Catalytic Hydrogenation 2-(4-Chlorophenyl)pyridine → 2-(4-Chlorophenyl)piperidine
Step 2: Hydrochloride Salt Formation 2-(4-Chlorophenyl)piperidine + HCl → this compound
Experimental Workflow
The following diagram illustrates the complete workflow from starting material to the final purified product.
Caption: Workflow for the synthesis of 2-(4-Chlorophenyl)piperidine HCl.
Detailed Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-(4-Chlorophenyl)pyridine | ≥97% | Commercially Available |
| Platinum(IV) oxide (PtO₂) | Catalyst Grade | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Hydrogen Gas (H₂) | High Purity | Gas Supplier |
| Nitrogen Gas (N₂) | High Purity | Gas Supplier |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Isopropanol (IPA) | ACS Grade | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Methyl tert-butyl ether (MTBE) | ACS Grade | Commercially Available |
| Hydrochloric Acid, 5-6 N in Isopropanol | Commercially Available | |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Reagent Grade | Commercially Available |
| Celite® | Commercially Available | |
| High-Pressure Hydrogenation Reactor | Parr Instruments or similar | |
| Standard Glassware, Magnetic Stirrer, Rotary Evaporator, Filtration Apparatus |
Protocol 1: Synthesis of 2-(4-Chlorophenyl)piperidine (Free Base)
-
Reactor Setup: To a high-pressure stainless-steel autoclave, add 2-(4-chlorophenyl)pyridine (1.0 eq), Platinum(IV) oxide (0.02 eq), and glacial acetic acid (10-15 mL per gram of substrate).
-
Expert Insight: Glacial acetic acid is the preferred solvent as it activates the pyridine ring towards reduction by protonation, increasing the reaction rate and preventing catalyst poisoning.[3]
-
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove atmospheric oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50-60 bar (approx. 725-870 psi).
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 12-16 hours. Reaction progress can be monitored by TLC or GC-MS by carefully sampling the reaction mixture.
-
Depressurization: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor three times with nitrogen gas.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with methanol. Filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and methanol.
-
Work-up: a. Transfer the residue to a separatory funnel using ethyl acetate and water. b. Carefully add 30% aqueous sodium hydroxide solution dropwise with cooling until the pH of the aqueous layer is >10. c. Separate the layers and extract the aqueous layer twice more with ethyl acetate. d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-chlorophenyl)piperidine as a crude oil or low-melting solid.
Protocol 2: Preparation and Purification of this compound
-
Dissolution: Dissolve the crude 2-(4-chlorophenyl)piperidine free base from Protocol 1 in isopropanol (approx. 5 mL per gram of base).
-
Acidification: While stirring, add a 5-6 N solution of hydrochloric acid in isopropanol dropwise. A white precipitate will begin to form. Continue addition until the mixture is acidic (test with pH paper).
-
Trustworthiness Check: Adding the acid slowly prevents a rapid exotherm and ensures controlled precipitation, leading to a more easily filterable solid.
-
-
Precipitation: Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold isopropanol, followed by cold methyl tert-butyl ether.
-
Recrystallization (Purification): a. Transfer the crude hydrochloride salt to a clean flask. b. Add a minimal amount of hot methanol to dissolve the solid completely. c. Slowly add methyl tert-butyl ether (MTBE) until the solution becomes cloudy. d. Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in an ice bath. e. Collect the purified crystals by vacuum filtration, wash with cold MTBE, and dry under vacuum at 40-50 °C to a constant weight.
Characterization and Results
The final product should be a white to off-white crystalline solid.
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₁H₁₅Cl₂N |
| Molecular Weight | 232.15 g/mol [5] |
| Yield | 80-90% (overall) |
| Purity (HPLC) | >98% |
| Melting Point | To be determined experimentally |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.5-9.0 (br s, 2H, NH₂⁺), 7.5-7.4 (m, 4H, Ar-H), 4.5-4.4 (m, 1H, CH-Ar), 3.4-3.3 (m, 1H, piperidine-H), 3.1-3.0 (m, 1H, piperidine-H), 2.2-1.6 (m, 6H, piperidine-CH₂).
-
Note: The broad signal for the ammonium protons can exchange with D₂O.
-
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~138.0 (Ar-C), 132.5 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 58.0 (CH-Ar), 44.0 (piperidine-CH₂), 28.0 (piperidine-CH₂), 23.0 (piperidine-CH₂), 22.0 (piperidine-CH₂).
-
IR (KBr, cm⁻¹): ~2940 (C-H stretch), ~2700-2400 (N-H stretch, ammonium salt), ~1595 (C=C stretch, aromatic), ~1090 (C-Cl stretch).
-
MS (ESI+): m/z = 196.1 [M+H]⁺ (for the free base, C₁₁H₁₄ClN).
Safety Precautions
-
High-Pressure Hydrogen: Catalytic hydrogenation must be conducted in a specialized high-pressure reactor behind a safety shield. Personnel must be fully trained in high-pressure operations. Ensure proper venting and purging procedures are followed.
-
Catalyst Handling: Platinum(IV) oxide can be pyrophoric, especially after the reaction (as finely divided platinum metal). Do not allow the filtered catalyst to dry in the air. Quench the catalyst on the Celite pad with water before disposal.
-
Reagents: Handle glacial acetic acid and hydrochloric acid in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of racemic this compound. The catalytic hydrogenation of the corresponding pyridine precursor provides a high-yielding route to the piperidine free base, which is readily converted to its stable hydrochloride salt and purified by recrystallization. The described methods are robust and suitable for producing high-purity material required for further applications in drug discovery and development.
References
-
Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. ([Link])
-
Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1835-1841. ([Link])
-
PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]5]
-
Sundberg, R. J. (1996). Piperidine Synthesis. Defense Technical Information Center. ([Link]1]
-
Ma, Z., & Wang, J. (2015). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 20(8), 13811–13827. ([Link]]
-
Sato, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 146(44), 30212–30221. ([Link]2]
-
ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ([Link]4]
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- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. (R)-2-(4-Chlorophenyl)piperidine hydrochloride | C11H15Cl2N | CID 155903197 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Kinetic Resolution of 2-(4-chlorophenyl)piperidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperidine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific three-dimensional arrangement, or stereochemistry, of these molecules is often critical to their pharmacological activity and safety profile. 2-(4-chlorophenyl)piperidine is a key intermediate whose enantiomers can exhibit distinct biological properties. Consequently, the efficient preparation of enantiomerically pure forms is a crucial step in drug discovery and development.
Kinetic resolution (KR) is a powerful and widely adopted strategy for separating racemic mixtures. This technique exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer as the unreacted starting material and the other as a transformed product, both in high enantiomeric purity. This application note provides a detailed guide to the theory and practice of kinetic resolution applied to racemic 2-(4-chlorophenyl)piperidine, focusing on robust enzymatic and chemical methodologies.
Principle of Kinetic Resolution
Kinetic resolution relies on the difference in activation energies (ΔΔG‡) for the reaction of two enantiomers, (R)-1 and (S)-1 , with a chiral catalyst or reagent. The catalyst creates a diastereomeric transition state, causing one enantiomer (e.g., the R-enantiomer) to react significantly faster (k_fast) than the other (k_slow).
The ideal outcome of a kinetic resolution is to halt the reaction at or near 50% conversion. At this point, the unreacted starting material is enriched in the slow-reacting enantiomer ((S)-1 ), while the product ((R)-2 ) is formed predominantly from the fast-reacting enantiomer. The efficiency of this process is measured by the selectivity factor (s), where s = k_fast / k_slow. A high selectivity factor is essential for achieving high enantiomeric excess (ee) for both the recovered substrate and the product.[1]
Figure 1: Principle of Kinetic Resolution. A chiral catalyst selectively converts one enantiomer of a racemic mixture at a faster rate, enabling separation.
Strategic Approaches for Resolution
Two primary strategies have proven highly effective for the kinetic resolution of 2-arylpiperidines: Enzymatic Kinetic Resolution (EKR) and Chemical Kinetic Resolution (CKR).
Enzymatic Kinetic Resolution (EKR) via N-Acylation
Enzymes, particularly lipases, are highly efficient and stereoselective biocatalysts.[2] Candida antarctica Lipase B (CALB) is a versatile and robust enzyme known for its high activity and enantioselectivity in the resolution of alcohols and amines.[3][4] For secondary amines like 2-(4-chlorophenyl)piperidine, CALB can catalyze the enantioselective N-acylation.
The choice of acylating agent and solvent is critical. Activated esters, such as ethyl acetate or isopropyl butanoate, often serve as effective acyl donors. Aprotic organic solvents like methyl tert-butyl ether (MTBE) or toluene are typically used to enhance enzyme stability and performance.[5] The reaction involves the preferential acylation of one enantiomer, leaving the other unreacted.
Chemical Kinetic Resolution (CKR) with Chiral Catalysts
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid organocatalysts for a wide range of asymmetric transformations, including the kinetic resolution of amines.[1][6][7][8] These catalysts can activate an acylating agent (e.g., an anhydride) and, through the formation of a chiral ion pair with the protonated amine, create a highly organized transition state that differentiates between the two enantiomers. This leads to the selective acylation of one enantiomer.[9] The high selectivity factors achievable with CPAs make them an attractive alternative to enzymatic methods.[6][7]
Comparative Analysis of Resolution Methods
The selection of a resolution strategy depends on factors such as desired purity, scalability, cost, and downstream processing compatibility.
| Parameter | Enzymatic Kinetic Resolution (EKR) | Chemical Kinetic Resolution (CKR) |
| Catalyst | Lipase (e.g., Candida antarctica Lipase B) | Chiral Phosphoric Acid (CPA) |
| Reagent | Acyl Donor (e.g., Ethyl Acetate) | Acylating Agent (e.g., Acetic Anhydride) |
| Typical Solvent | Aprotic Organic (MTBE, Toluene) | Aprotic Organic (CH₂Cl₂, Toluene) |
| Temperature | 25-50 °C (Mild) | 0-25 °C (Mild) |
| Advantages | High selectivity, mild conditions, biodegradable catalyst, commercially available enzymes (e.g., Novozym 435).[4] | High selectivity factors, broad substrate scope, predictable stereochemical outcomes.[6][7] |
| Considerations | Enzyme cost and stability, potential for inhibition, requires screening of enzymes and conditions.[10] | Catalyst cost, sensitivity to air and moisture for some catalysts. |
Detailed Protocol: Lipase-Catalyzed N-Acetylation
This protocol describes a typical procedure for the kinetic resolution of racemic N-Boc-2-(4-chlorophenyl)piperidine using immobilized Candida antarctica Lipase B (Novozym 435). The N-Boc protecting group is recommended to improve substrate compatibility with the enzyme.
Materials and Reagents
-
(±)-N-Boc-2-(4-chlorophenyl)piperidine
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Isopropyl butanoate
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Celite®
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄)
-
HPLC-grade solvents for analysis (e.g., hexane, isopropanol)
Experimental Workflow
Figure 2: Workflow for Enzymatic Kinetic Resolution.
Step-by-Step Procedure
-
To a 50 mL round-bottom flask, add (±)-N-Boc-2-(4-chlorophenyl)piperidine (1.0 g, 3.2 mmol) and 20 mL of anhydrous MTBE.
-
Add isopropyl butanoate (0.56 g, 4.8 mmol, 1.5 equiv.).
-
Add Novozym 435 (100 mg, 10% w/w).
-
Seal the flask and place it in an orbital shaker set to 40 °C and 200 rpm.[5]
-
Monitor the reaction progress by taking small aliquots every 4-6 hours. Quench the aliquot by filtering through a small plug of silica, eluting with ethyl acetate, and analyzing by chiral HPLC.
-
Once the conversion reaches approximately 50% (typically 24-48 hours), stop the reaction.
-
Filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the pad with ethyl acetate (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting mixture of unreacted amine and the formed amide by flash column chromatography on silica gel to isolate each component.
Analytical Method: Chiral HPLC
Accurate determination of enantiomeric excess (ee) is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[11]
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is often effective for separating 2-arylpiperidine enantiomers.[11][12]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Procedure: Prepare dilute solutions of the racemic starting material, the recovered unreacted amine, and the acylated product in the mobile phase. Inject onto the HPLC system and integrate the peak areas for each enantiomer.
-
Calculation: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Troubleshooting and Optimization
-
Low Selectivity (s):
-
Enzymatic: Screen different lipases (e.g., from Pseudomonas cepacia), different acyl donors (e.g., trifluoroethyl esters can enhance selectivity), or change the solvent.[10]
-
Chemical: Modify the chiral phosphoric acid catalyst (e.g., by changing the substituents on the BINOL backbone) to increase steric hindrance and improve chiral recognition.
-
-
Slow Reaction Rate:
-
Enzymatic: Gently increase the temperature (e.g., from 40°C to 50°C), but be mindful of potential enzyme denaturation. Increase enzyme loading.
-
Chemical: Increase catalyst loading or temperature. Ensure reagents and solvent are strictly anhydrous.
-
-
Difficulty in Separation: If the unreacted amine and the amide product have similar polarities, derivatization of the recovered amine (e.g., Boc protection/deprotection) may be necessary to alter its chromatographic properties before a final purification step.
Conclusion
The kinetic resolution of 2-(4-chlorophenyl)piperidine is a highly effective method for accessing its enantiomers in high purity. Both enzymatic and chemical approaches offer excellent selectivity. Lipase-catalyzed acylation provides a green and mild route, while chiral phosphoric acid catalysis offers a powerful and predictable alternative. The choice of method can be tailored to the specific needs of the research or development program. Careful monitoring by chiral HPLC and optimization of reaction parameters are key to achieving high enantiomeric excess and yields.
References
-
Title: Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: Chiral phosphoric acid catalyzed oxidative kinetic resolution of cyclic secondary amine derivatives including tetrahydroquinolines by hydrogen transfer to imines Source: RSC Publishing URL: [Link]
-
Title: Chiral Phosphoric Acid-Catalyzed Kinetic Resolution via Amide Bond Formation Source: ACS Publications URL: [Link]
-
Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments Source: White Rose Research Online URL: [Link]
-
Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis Source: MDPI URL: [Link]
-
Title: Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A Source: Arkat USA URL: [Link]
-
Title: Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 Source: ResearchGate URL: [Link]
-
Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments Source: PubMed URL: [Link]
-
Title: Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 Source: PubMed URL: [Link]
-
Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: (PDF) Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A; Structural requirements for enantioselective N-acylation Source: ResearchGate URL: [Link]
- Title: Method for preparing 4-[(4-chlorophenyl) (2-pyridyl)
-
Title: Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes Source: Asian Journal of Chemistry URL: [Link]
-
Title: Piperidine Synthesis Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones Source: Asian Journal of Chemistry URL: [Link]
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- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral phosphoric acid catalyzed oxidative kinetic resolution of cyclic secondary amine derivatives including tetrahydroquinolines by hydrogen transfer to imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Chiral Phosphoric Acid-Catalyzed Kinetic Resolution via Amide Bond Formation. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-(4-Chlorophenyl)piperidine Hydrochloride
Introduction
2-(4-Chlorophenyl)piperidine hydrochloride is a significant chemical entity in pharmaceutical research and development, often serving as a key intermediate or a reference compound in the synthesis of various active pharmaceutical ingredients (APIs). The purity and accurate quantification of this compound are critical for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.
This application note presents a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The methodology has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[1][2][3]
Chromatographic Method Development: A Rationale-Driven Approach
The development of this analytical method was guided by the physicochemical properties of this compound. As a compound containing a basic piperidine ring and a chromophoric chlorophenyl group, a reversed-phase HPLC method with UV detection was selected as the most appropriate approach.
Selection of the Stationary Phase: The Role of C18
A C18 (octadecylsilyl) stationary phase was chosen for this analysis. C18 columns are the most widely used reversed-phase columns in HPLC, offering excellent retention and separation for a broad range of compounds, from non-polar to moderately polar.[4][5][6] The hydrophobic nature of the C18 chains provides effective retention of the 2-(4-Chlorophenyl)piperidine molecule through hydrophobic interactions with the phenyl ring. Modern C18 columns with end-capping technology minimize secondary interactions with residual silanols, leading to improved peak shape, especially for basic compounds like piperidine derivatives.[4]
Mobile Phase Optimization: Balancing Retention and Elution
The mobile phase composition is a critical factor in achieving optimal separation.[7][8] A mixture of an aqueous buffer and an organic modifier was employed.
-
Organic Modifier: Acetonitrile was selected as the organic solvent due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. Methanol is a suitable alternative but may lead to different selectivity.[9]
-
Aqueous Phase and pH Control: A phosphate buffer was chosen to maintain a constant pH. For basic compounds like 2-(4-Chlorophenyl)piperidine, controlling the pH of the mobile phase is crucial to ensure consistent retention times and symmetrical peak shapes. By maintaining the pH in the acidic range (e.g., pH 3.0), the piperidine nitrogen is protonated, which can improve solubility in the aqueous mobile phase and lead to better chromatographic performance.
An isocratic elution, where the mobile phase composition remains constant throughout the run, was found to be sufficient for the analysis of the pure substance, providing a balance of adequate retention and a reasonable run time.
Detection Wavelength: Maximizing Sensitivity
The presence of the chlorophenyl group in the molecule allows for sensitive detection using a UV detector. Based on the UV absorbance profile of similar aromatic compounds, a detection wavelength of 220 nm was selected to ensure high sensitivity.[10][11] An alternative wavelength, such as 254 nm, could also be considered, though 220 nm generally provides a more universal response for aromatic compounds.[12]
Proposed HPLC Analytical Method
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with phosphoric acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 220 nm |
| Run Time | 10 minutes |
Experimental Protocol: From Sample to Result
The following diagram illustrates the overall workflow for the analysis.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. hplcchina.com [hplcchina.com]
- 5. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. moravek.com [moravek.com]
- 9. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. researchgate.net [researchgate.net]
- 12. High-performance liquid chromatographic determination of trazodone and 1-m-chlorophenylpiperazine with ultraviolet and electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of 2-(4-Chlorophenyl)piperidine
Abstract
The enantiomers of chiral compounds often exhibit different pharmacological and toxicological profiles.[1][2] Consequently, the development of reliable analytical methods to separate and quantify these enantiomers is of paramount importance in the pharmaceutical industry.[1][2] This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 2-(4-Chlorophenyl)piperidine, a key chiral intermediate in the synthesis of various pharmacologically active molecules. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity and resolution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical background, a step-by-step protocol, and method validation considerations in line with ICH guidelines.
Introduction: The Imperative of Chiral Separation
Chirality plays a crucial role in drug efficacy and safety. The spatial arrangement of atoms in a molecule can lead to significant differences in biological activity between enantiomers.[2] One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects.[1][2] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) often mandate the marketing of single-enantiomer drugs.[1]
2-(4-Chlorophenyl)piperidine is a chiral building block whose stereoisomeric purity is critical for the synthesis of targeted therapeutics. The direct separation of its enantiomers is most effectively achieved using chiral HPLC, a technique that employs a chiral stationary phase (CSP) to create a transient diastereomeric complex with the analyte, allowing for differential retention and separation.[1][3][4] Among the various types of CSPs, polysaccharide-based phases, particularly derivatives of cellulose and amylose, have demonstrated broad applicability and high success rates for resolving a wide range of racemates, including piperidine derivatives.[5][6][7]
The mechanism of chiral recognition on these polysaccharide-based CSPs is a complex interplay of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[5][8][9] The helical structure of the polysaccharide polymer creates chiral grooves or cavities where the enantiomers can interact differently, leading to their separation.[8][9][10]
Method Development Strategy
The development of a successful chiral HPLC method often involves a systematic screening of columns and mobile phases.[11][12] Our approach for 2-(4-Chlorophenyl)piperidine focuses on leveraging the known success of polysaccharide-based CSPs under normal phase conditions, which often provide superior selectivity for this class of compounds.
Selection of the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are the most powerful and widely used for chiral separations.[5][13] These CSPs are known to effectively resolve compounds containing aromatic rings and hydrogen-bonding groups, both of which are present in 2-(4-Chlorophenyl)piperidine. Specifically, columns with immobilized polysaccharide derivatives offer the advantage of being compatible with a wider range of solvents compared to coated phases.[3][9]
For this application, an amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate), is selected as the primary recommendation due to its proven high enantioselectivity for a broad range of chiral compounds.
Mobile Phase Selection and Optimization
In normal-phase chromatography, the mobile phase typically consists of an alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[6] The alcohol component plays a crucial role in modulating retention and enantioselectivity. For basic compounds like 2-(4-Chlorophenyl)piperidine, the addition of a small amount of a basic additive, such as diethylamine (DEA), is essential to prevent peak tailing and improve resolution by minimizing undesirable interactions with residual silanol groups on the silica support.[6]
The logical workflow for developing and validating the chiral separation method is outlined below.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Experimental Protocol
This protocol provides a detailed procedure for the chiral separation of 2-(4-Chlorophenyl)piperidine enantiomers.
Instrumentation and Materials
| Item | Specification |
| HPLC System | Quaternary or Binary HPLC system with UV/DAD detector |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 4.6 x 250 mm |
| Chemicals | Racemic 2-(4-Chlorophenyl)piperidine (Reference Standard) |
| n-Hexane (HPLC Grade) | |
| Isopropanol (IPA) (HPLC Grade) | |
| Diethylamine (DEA) (Reagent Grade) | |
| Software | Chromatography Data System (CDS) for data acquisition and processing |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane and Isopropanol in a ratio of 85:15 (v/v).
-
To this mixture, add Diethylamine (DEA) to a final concentration of 0.1% (v/v). For 1000 mL of mobile phase, add 850 mL of n-Hexane, 150 mL of Isopropanol, and 1 mL of DEA.
-
Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation (Standard Solution):
-
Accurately weigh approximately 10 mg of racemic 2-(4-Chlorophenyl)piperidine reference standard.
-
Dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters for the separation.
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solution of racemic 2-(4-Chlorophenyl)piperidine.
-
Acquire the chromatogram and integrate the peaks corresponding to the two enantiomers.
Results and Discussion
Typical Chromatogram and Data
Under the specified conditions, baseline separation of the two enantiomers is expected. A representative chromatogram would show two well-resolved peaks.
(Note: The following is a representative chromatogram and data for illustrative purposes.)
Figure 1: Representative Chromatogram of Racemic 2-(4-Chlorophenyl)piperidine
(A simulated chromatogram image would be placed here showing two distinct peaks at different retention times, indicating successful chiral separation.)
The performance of the separation is summarized in the table below.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~8.5 min | ~10.2 min |
| Tailing Factor (T_f) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.5} |
Discussion of Key Parameters
-
Resolution (R_s): A resolution value greater than 2.0 indicates a complete or baseline separation between the two enantiomer peaks, which is crucial for accurate quantification.[7] The proposed method achieves an R_s > 2.5, ensuring high accuracy for enantiomeric purity determination.
-
Mobile Phase Composition: The ratio of n-hexane to isopropanol is a critical factor influencing both retention time and enantioselectivity. A higher proportion of isopropanol generally leads to shorter retention times but may decrease resolution. The 85:15 ratio provides a good balance between analysis time and separation efficiency.
-
Basic Additive: The presence of 0.1% DEA is vital for obtaining symmetrical peak shapes for the basic piperidine compound.[6] It effectively masks active sites on the stationary phase, preventing ionic interactions that cause peak tailing.
Method Validation
To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15] The validation should assess specificity, linearity, range, accuracy, precision, and robustness.[16][17]
The logical relationship between validation parameters is illustrated below.
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Application Note: High-Throughput GC-MS Analysis of 2-(4-Chlorophenyl)piperidine Derivatives
<_ _>
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-(4-Chlorophenyl)piperidine and its derivatives. These compounds are significant in pharmaceutical research and development, often serving as key intermediates or appearing as impurities that require stringent monitoring.[1] The described protocol offers high sensitivity, selectivity, and reproducibility, making it suitable for quality control, impurity profiling, and forensic analysis.[2][3]
Introduction
2-(4-Chlorophenyl)piperidine derivatives are a class of heterocyclic amines that form the structural backbone of numerous pharmaceutical agents.[4] Their precise and accurate quantification is paramount to ensure the safety, efficacy, and quality of final drug products.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, combining the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1][2] This document provides a comprehensive, step-by-step protocol for the analysis of these compounds, from sample preparation to data interpretation, grounded in established analytical principles.
Causality Behind Experimental Choices
The selection of each parameter in this protocol is deliberate, aiming to overcome the specific analytical challenges associated with piperidine derivatives.
-
Sample Preparation: The volatility of the target analytes allows for direct injection after dissolution in a suitable organic solvent.[6] However, for complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to minimize interference and protect the analytical column.[4][6] The choice of a volatile organic solvent like methanol or dichloromethane is critical for efficient vaporization in the GC inlet.[6][7]
-
GC Separation: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is chosen for its excellent separation of semi-volatile compounds based on their boiling points and polarity.[4] The temperature program is optimized to ensure sharp peaks and adequate separation from potential impurities. A gradual ramp rate allows for the effective separation of closely eluting compounds.
-
MS Detection: Electron Ionization (EI) at 70 eV is selected as the ionization source due to its ability to produce reproducible and characteristic fragmentation patterns, which are crucial for compound identification.[4] The mass spectrometer is operated in full scan mode for qualitative analysis to capture all fragment ions and in Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[8]
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data analysis.
Caption: Overall GC-MS analytical workflow.
Detailed Protocols
Sample Preparation
Objective: To prepare a clean, homogeneous sample solution suitable for GC-MS injection.
Materials:
-
2-(4-Chlorophenyl)piperidine derivative standard/sample
-
Methanol or Dichloromethane (GC grade)
-
Volumetric flasks
-
Pipettes
-
GC autosampler vials with caps
Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent to create a 1 mg/mL stock solution.[4]
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (Direct Dissolution):
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Add the solvent and sonicate briefly to ensure complete dissolution.
-
Dilute to a final concentration within the calibration range (e.g., 10 µg/mL).[7]
-
Filter the solution through a 0.45 µm syringe filter into a GC vial if any particulate matter is present.[6]
-
-
Sample Preparation (Liquid-Liquid Extraction for Complex Matrices):
-
Dilute the sample with deionized water.
-
Extract the aqueous solution with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.[9]
-
Reconstitute the residue in a known volume of the analytical solvent and transfer to a GC vial.[9]
-
GC-MS Instrumentation and Conditions
Objective: To achieve optimal chromatographic separation and mass spectrometric detection of the target analytes.
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization source is required.
GC and MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good resolution for semi-volatile compounds. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Inlet Temperature | 280 °C | Facilitates rapid and complete vaporization of the analyte.[4] |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode enhances sensitivity, while split mode prevents column overload.[4] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C | The program is designed to separate the analyte from solvent and potential impurities effectively. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Produces characteristic and reproducible fragmentation.[4] |
| Ionization Energy | 70 eV | Standard energy for creating extensive and comparable mass spectra.[4] |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp | 150 °C | Maintains ion transmission efficiency. |
| Scan Range (Full Scan) | m/z 40-500 | Covers the expected molecular ion and fragment ions.[4] |
| SIM Ions (Quantitative) | To be determined from the full scan spectrum of the standard. | Monitors specific ions to increase sensitivity and selectivity. |
Data Analysis and Interpretation
Qualitative Identification
The identification of 2-(4-Chlorophenyl)piperidine derivatives is based on a combination of retention time matching with a known standard and comparison of the acquired mass spectrum with a reference library (e.g., NIST, Wiley) or a previously analyzed standard.[4]
Characteristic Fragmentation Pattern
Under electron ionization, piperidine derivatives undergo characteristic fragmentation, primarily through α-cleavage adjacent to the nitrogen atom.[4] This results in the formation of a stable iminium ion. The fragmentation of 2-(4-Chlorophenyl)piperidine is expected to follow this pathway, with the piperidine ring opening and subsequent cleavages.
Caption: Predicted fragmentation pathway.
Expected Mass Fragments: The mass spectrum of 2-(4-Chlorophenyl)piperidine is expected to show a molecular ion peak (M+) at m/z 195/197 due to the chlorine isotopes. Key fragment ions would arise from the loss of a hydrogen radical, cleavage of the piperidine ring, and loss of the chloro-substituent. A thorough analysis of the mass spectrum of a pure standard is essential to confirm the specific fragmentation pattern.
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic and abundant ion (monitored in SIM mode) against the concentration of the prepared standards.[10] The concentration of the analyte in unknown samples is then determined by interpolating their peak areas on this curve. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[5][11]
Table of Quantitative Parameters:
| Parameter | Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.995 | Demonstrates a proportional response of the instrument to changes in analyte concentration. |
| Accuracy (% Recovery) | 80-120% | Shows the closeness of the measured value to the true value.[11] |
| Precision (% RSD) | ≤ 15% | Indicates the degree of scatter between a series of measurements.[5] |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest amount of analyte that can be reliably detected.[12] |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[11] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 2-(4-Chlorophenyl)piperidine derivatives. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers, scientists, and drug development professionals can achieve reliable and accurate results. The method's robustness and validation-centric approach ensure its suitability for routine quality control and research applications in the pharmaceutical industry.
References
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. Available at: [Link]
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A Review on GC-MS and Method Development and Validation. Impactfactor. Available at: [Link]
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A review on GC-MS and method development and validation. ResearchGate. (2025). Available at: [Link]
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GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. Available at: [Link]
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Analytical Method Development and Validation in Pharmaceuticals. (2025). LinkedIn. Available at: [Link]
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Sample Preparation Guidelines for GC-MS. University of California, Riverside. Available at: [Link]
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Sample preparation GC-MS. SCION Instruments. Available at: [Link]
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Preparing Samples for GC-MS/MS Analysis. Organomation. Available at: [Link]
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Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). (2016). PubMed. Available at: [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
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Mass Spectrometry in Structural and Stereochemical Problems. LXXII.1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Journal of the American Chemical Society. Available at: [Link]
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Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. Human Metabolome Database. Available at: [Link]
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mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
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Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. National Library of Medicine. Available at: [Link]
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Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. ResearchGate. (2019). Available at: [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
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11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. Available at: [Link]
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2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. Available at: [Link]
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Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT, Molecular Docking and Molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. ResearchGate. (2025). Available at: [Link]
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N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. MDPI. Available at: [Link]
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Application Note: Comprehensive NMR-Based Structural and Conformational Analysis of 2-(4-Chlorophenyl)piperidine Hydrochloride
Introduction: The Significance of Substituted Piperidines
The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its saturated heterocyclic structure allows for precise three-dimensional arrangements of substituents, which is critical for molecular recognition at biological targets. 2-(4-Chlorophenyl)piperidine, in particular, serves as a key building block in the synthesis of various pharmacologically active agents.[2] As the hydrochloride salt, its solubility and stability are enhanced, but the protonation of the piperidine nitrogen introduces conformational complexities that necessitate a sophisticated analytical approach.
NMR spectroscopy is the preeminent technique for the unambiguous structural and conformational analysis of such molecules in solution.[3] This note details the application of a suite of NMR experiments to provide a complete spectral fingerprint of 2-(4-Chlorophenyl)piperidine hydrochloride, ensuring its identity, purity, and conformational integrity.
Experimental Design & Rationale
The Causality of Solvent Selection
The choice of solvent is a critical parameter in NMR spectroscopy as it can significantly influence chemical shifts and even the conformational equilibrium of the analyte. For this compound, a polar, aprotic solvent is ideal.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the solvent of choice for this analysis. Its high polarity effectively dissolves the hydrochloride salt, while its aprotic nature prevents the exchange of the N-H protons, allowing for their observation and coupling analysis. Furthermore, DMSO-d₆'s wide chemical shift window and well-characterized residual solvent peak make it suitable for both ¹H and ¹³C NMR.[4]
-
Deuterated Methanol (CD₃OD): While capable of dissolving the salt, the acidic deuterium of the hydroxyl group can lead to rapid exchange with the N-H protons of the piperidine ring, potentially broadening or obscuring these signals.
-
Deuterated Chloroform (CDCl₃): The solubility of the hydrochloride salt in CDCl₃ is often limited, making it a less suitable choice.
Spectrometer and Experimental Parameters
High-field NMR spectrometers (≥400 MHz for ¹H) are recommended to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems of the piperidine ring protons.
Detailed Experimental Protocols
Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be employed if necessary.
NMR Data Acquisition Workflow
The following sequence of experiments provides a comprehensive dataset for full structural elucidation.
Figure 1: Recommended workflow for NMR data acquisition and analysis.
Data Analysis and Interpretation
Molecular Structure and Numbering Scheme
For clarity in spectral assignment, the following IUPAC-consistent numbering scheme will be used.
Figure 2: Numbering scheme for 2-(4-Chlorophenyl)piperidine.
¹H NMR Spectrum: Decoding the Signals
The ¹H NMR spectrum will exhibit distinct regions corresponding to the aromatic protons, the piperidine ring protons, and the N-H protons. The protonation of the nitrogen deshields adjacent protons (H2, H6), shifting them downfield.
-
Aromatic Region (δ 7.2-7.6 ppm): The 4-chlorophenyl group will present as two doublets, characteristic of a para-substituted benzene ring (an AA'BB' system).
-
Piperidine Methine Proton (H2): This proton, being adjacent to both the nitrogen and the phenyl ring, will be the most downfield of the piperidine signals. It will likely appear as a doublet of doublets due to coupling with the two H3 protons.
-
Piperidine Methylene Protons (H3, H4, H5, H6): These protons will appear as a complex series of overlapping multiplets in the upfield region (δ 1.5-3.5 ppm). The chair conformation of the piperidine ring results in distinct axial and equatorial protons, each with unique chemical shifts and coupling constants.
-
N-H Protons: Due to protonation, two N-H protons are expected. These will appear as broad signals, potentially further downfield, and their chemical shift can be concentration-dependent.
¹³C NMR Spectrum: Carbon Skeleton Mapping
The ¹³C NMR spectrum provides a count of the unique carbon environments.
-
Aromatic Carbons (δ 120-145 ppm): Four signals are expected for the phenyl ring: two for the protonated carbons (C2'/C6' and C3'/C5'), one for the carbon bearing the chlorine (C4'), and one for the carbon attached to the piperidine ring (C1').
-
Piperidine Carbons (δ 20-65 ppm): Five signals are expected, corresponding to C2, C3, C4, C5, and C6. The C2 and C6 carbons, being adjacent to the nitrogen, will be the most downfield in this region.
2D NMR: Connecting the Dots
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment is indispensable for tracing the proton-proton coupling network within the piperidine ring. Cross-peaks will connect H2 to H3, H3 to H4, H4 to H5, and H5 to H6, confirming their sequence.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of the ¹³C spectrum based on the already determined ¹H assignments.
Expected Spectral Data Summary
The following table summarizes the anticipated chemical shift ranges for this compound in DMSO-d₆. Actual values may vary slightly based on concentration and exact experimental conditions.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations |
| H2 | ~4.0 - 4.5 | ~60 - 65 | H3 |
| H3 | ~1.8 - 2.2 (ax), ~2.9 - 3.3 (eq) | ~30 - 35 | H2, H4 |
| H4 | ~1.6 - 2.0 | ~22 - 27 | H3, H5 |
| H5 | ~1.6 - 2.0 | ~23 - 28 | H4, H6 |
| H6 | ~2.8 - 3.2 (ax), ~3.3 - 3.7 (eq) | ~45 - 50 | H5 |
| N-H | ~8.5 - 9.5 (broad) | - | - |
| H2'/H6' | ~7.4 - 7.6 (d) | ~129 - 132 | H3'/H5' |
| H3'/H5' | ~7.3 - 7.5 (d) | ~128 - 131 | H2'/H6' |
| C1' | - | ~138 - 142 | - |
| C4' | - | ~132 - 136 | - |
Note: (ax) = axial, (eq) = equatorial, (d) = doublet.
Conformational Insights
The hydrochloride salt form locks the nitrogen lone pair, preventing nitrogen inversion. The piperidine ring will adopt a stable chair conformation.[5] The bulky 2-(4-chlorophenyl) group is expected to predominantly occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions). This conformational preference can be confirmed by analyzing the coupling constants (J-values) of the H2 proton. A large diaxial coupling constant (J ≈ 10-12 Hz) between H2 and one of the H3 protons would provide strong evidence for the equatorial orientation of the chlorophenyl substituent.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the characterization of this compound. This multi-faceted approach not only confirms the covalent structure but also provides crucial insights into the conformational properties of the molecule in solution. The protocols and interpretive guidelines presented herein constitute a self-validating system for ensuring the identity and quality of this important synthetic intermediate, adhering to the principles of scientific trustworthiness and analytical rigor.
References
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-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health (NIH). Available at: [Link]
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Conformational analysis of 2 by DFT and NMR. (n.d.). ResearchGate. Available at: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Available at: [Link]
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(R)-2-(4-Chlorophenyl)piperidine hydrochloride. (n.d.). PubChem. Available at: [Link]
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Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1977). Journal of the American Chemical Society. Available at: [Link]
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4-(4-Chlorophenyl)-4-hydroxypiperidine. (n.d.). SpectraBase. Available at: [Link]
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Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Conformation of piperidine and of derivatives with additional ring hetero atoms. (1973). Accounts of Chemical Research. Available at: [Link]
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4-(4-Chlorophenyl)-4-hydroxypiperidine. (n.d.). PubChem. Available at: [Link]
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2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. (n.d.). PubChem. Available at: [Link]
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Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). (2013). Human Metabolome Database. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Asian Journal of Chemistry. Available at: [Link]
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SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (n.d.). Indian Journal of Chemistry. Available at: [Link]
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Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Available at: [Link]
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Protocol for N-derivatization of 2-(4-Chlorophenyl)piperidine
An Application Guide to Synthetic Strategies and Protocols for the N-Derivatization of 2-(4-Chlorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(4-chlorophenyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Modification of the piperidine nitrogen (N-derivatization) is a primary strategy for modulating the pharmacological, pharmacokinetic, and physicochemical properties of these molecules. This guide provides a comprehensive overview of established and effective protocols for the N-derivatization of 2-(4-chlorophenyl)piperidine, designed for both novice and experienced researchers. We delve into the mechanistic basis for several key synthetic transformations—including N-acylation, N-alkylation, reductive amination, and N-arylation—offering detailed, step-by-step protocols and explaining the rationale behind experimental choices.
Introduction: The Significance of the 2-(4-Chlorophenyl)piperidine Scaffold
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products. When substituted with a 4-chlorophenyl group at the 2-position, the resulting scaffold offers a unique combination of steric and electronic properties that are frequently exploited in drug design. The secondary amine of 2-(4-chlorophenyl)piperidine is a key handle for chemical modification. Its derivatization allows for the systematic exploration of chemical space around a core pharmacophore, enabling the fine-tuning of properties such as receptor affinity, selectivity, metabolic stability, and solubility. This document serves as a practical guide to the most common and reliable methods for achieving this critical synthetic step.
Core Synthetic Strategies for N-Derivatization
The nucleophilic nature of the secondary amine in 2-(4-chlorophenyl)piperidine allows for a variety of C-N and N-X bond-forming reactions. The choice of strategy depends on the desired functionality to be introduced. The four principal methods covered are:
-
N-Acylation: Formation of an amide bond.
-
N-Alkylation: Introduction of an alkyl group.
-
Reductive Amination: A versatile method for introducing alkyl groups via an iminium intermediate.
-
N-Arylation: Formation of a nitrogen-aryl bond, typically via transition-metal catalysis.
Protocol I: N-Acylation via Acyl Chlorides
N-acylation is a robust and widely used transformation to introduce a carbonyl moiety, forming a stable amide linkage. The reaction of 2-(4-chlorophenyl)piperidine with an acyl chloride is a classic example of nucleophilic acyl substitution.[1]
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Common non-nucleophilic bases include triethylamine (TEA) or pyridine.
Experimental Protocol: Synthesis of 1-Acetyl-2-(4-chlorophenyl)piperidine
This protocol details the acetylation of 2-(4-chlorophenyl)piperidine using acetyl chloride.
Materials:
-
2-(4-Chlorophenyl)piperidine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-(4-chlorophenyl)piperidine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (1.2 eq) to the stirred solution.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition. A precipitate of triethylammonium chloride may form.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure 1-acetyl-2-(4-chlorophenyl)piperidine.[2]
Data Summary for N-Acylation
| Reagent | Equivalents | Role | Key Consideration |
| 2-(4-Chlorophenyl)piperidine | 1.0 | Substrate | Ensure it is free of moisture. |
| Acyl Chloride (e.g., Acetyl Chloride) | 1.05 - 1.2 | Acylating Agent | Highly reactive and moisture-sensitive.[3] |
| Base (e.g., Triethylamine, Pyridine) | 1.1 - 1.5 | HCl Scavenger | Prevents protonation of the starting amine. |
| Solvent (e.g., DCM, THF) | - | Reaction Medium | Must be anhydrous. |
Workflow for N-Acylation
Caption: General workflow for the N-acylation of 2-(4-chlorophenyl)piperidine.
Protocol II: N-Alkylation via Alkyl Halides
Direct alkylation with alkyl halides is a straightforward method for introducing alkyl substituents onto the piperidine nitrogen. The reaction is a nucleophilic substitution (typically Sₙ2).[4]
Mechanistic Rationale
The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[4] A base is often included to neutralize the hydrohalic acid (e.g., HBr, HCl) formed, preventing the formation of the unreactive ammonium salt. A potential complication of alkylating amines is overalkylation; however, starting with a secondary amine like 2-(4-chlorophenyl)piperidine, only the tertiary amine can be formed, simplifying the product mixture compared to alkylating primary amines.[5]
Experimental Protocol: Synthesis of 1-Benzyl-2-(4-chlorophenyl)piperidine
Materials:
-
2-(4-Chlorophenyl)piperidine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-(4-chlorophenyl)piperidine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Reagent Addition: Add benzyl bromide (1.1 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (or 60-80 °C if using DMF) and stir until the starting material is consumed (monitor by TLC).
-
Cooling and Filtration: Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary for N-Alkylation
| Reagent | Equivalents | Role | Key Consideration |
| 2-(4-Chlorophenyl)piperidine | 1.0 | Substrate | - |
| Alkyl Halide (R-X) | 1.1 - 1.5 | Alkylating Agent | Reactivity: I > Br > Cl. |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 1.5 - 2.0 | Acid Scavenger | An inorganic base is common to avoid side reactions.[6] |
| Solvent (e.g., CH₃CN, DMF) | - | Reaction Medium | A polar aprotic solvent is typically used. |
Protocol III: N-Derivatization via Reductive Amination
Reductive amination is a highly versatile and efficient method for forming C-N bonds, offering a broader substrate scope than direct alkylation. It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[7]
Mechanistic Rationale
The secondary amine first attacks the carbonyl carbon of the aldehyde or ketone, and after a series of proton transfers and water elimination, a transient iminium ion is formed. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), present in the reaction mixture, selectively reduces the iminium ion C=N double bond without reducing the starting carbonyl compound.[8] STAB is often preferred due to its milder nature and non-toxic byproducts.
Experimental Protocol: Synthesis of 1-Ethyl-2-(4-chlorophenyl)piperidine
Materials:
-
2-(4-Chlorophenyl)piperidine (1.0 eq)
-
Acetaldehyde (1.5 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-(4-chlorophenyl)piperidine (1.0 eq) and acetaldehyde (1.5 eq) in DCE. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. The reaction is often slightly exothermic.
-
Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor by TLC or LC-MS.
-
Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of 2-(4-chlorophenyl)piperidine.
Protocol IV: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl amines.[9] This transformation is a cornerstone of modern medicinal chemistry for accessing structures that are otherwise difficult to synthesize.
Mechanistic Rationale
The reaction involves a catalytic cycle with a palladium complex. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine and subsequent deprotonation by a base to form a palladium amide complex. Finally, reductive elimination from this complex yields the N-aryl amine product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being essential for promoting both the oxidative addition and reductive elimination steps.[9][10]
Experimental Protocol: Synthesis of 1-(4-methylphenyl)-2-(4-chlorophenyl)piperidine
Materials:
-
2-(4-Chlorophenyl)piperidine (1.2 eq)
-
4-Bromotoluene (1.0 eq)
-
Pd₂(dba)₃ (Palladium catalyst, ~2 mol%)
-
XPhos (Ligand, ~4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous toluene, followed by 2-(4-chlorophenyl)piperidine (1.2 eq) via syringe.
-
Heating: Heat the reaction mixture to 100-110 °C and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary for Buchwald-Hartwig N-Arylation
| Component | Example | Role | Key Consideration |
| Aryl Halide | 4-Bromotoluene | Electrophile | Reactivity: I > Br > Cl. Trifates can also be used.[11] |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst Precursor | Must be handled under inert conditions. |
| Ligand | XPhos, RuPhos | Catalyst Activation | Bulky, electron-rich phosphines are crucial.[9][10] |
| Base | NaOtBu, K₃PO₄ | Deprotonation | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Reaction Medium | Must be anhydrous and deoxygenated. |
Purification and Characterization
-
Purification: Flash column chromatography on silica gel is the most common method for purifying the N-derivatized products. The choice of eluent (e.g., hexanes/ethyl acetate) depends on the polarity of the product. For basic products, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column. Recrystallization can be used for solid products.[1]
-
Characterization: The structure and purity of the final compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of specific functional groups (e.g., C=O stretch in amides).[12]
-
Conclusion
The N-derivatization of 2-(4-chlorophenyl)piperidine is a fundamental strategy in the development of novel chemical entities. The choice of synthetic method—acylation, alkylation, reductive amination, or arylation—should be guided by the specific target molecule and the desired physicochemical properties. By understanding the mechanistic principles behind each protocol, researchers can troubleshoot reactions effectively and adapt these methodologies to a wide range of substrates, accelerating the drug discovery and development process.
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. Available at: [Link]
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Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2022). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. Organic & Biomolecular Chemistry, 20(29), 5767-5771. Available at: [Link]
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Fleurisson, C., et al. (2022). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Available at: [Link]
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Mohri, K., et al. (1995). A Convenient Synthesis of Tertiary Amines by Alkylation of Secondary Amines with Alkyl Halides in the Presence of Potassium Hydride and Triethylamine. Chemical and Pharmaceutical Bulletin, 43(1), 159-161. Available at: [Link]
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Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2350-2368. Available at: [Link]
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Application Notes and Protocols for the Medicinal Chemistry Use of 2-(4-Chlorophenyl)piperidine hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Monoamine Reuptake Inhibition
Monoamine transporters, which include transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are critical regulators of neurotransmission.[1] These transporters terminate neuronal signaling by clearing their respective monoamines from the synaptic cleft.[1] Their dysfunction has been implicated in a variety of neurological and psychiatric disorders, making them key targets for the development of new drugs.[1] 2-(4-Chlorophenyl)piperidine hydrochloride is a member of the piperidine class of compounds, which are important synthetic components in the design of numerous drugs.[2] This document provides a detailed guide to the medicinal chemistry applications of this compound, with a focus on its role as a potential dopamine reuptake inhibitor (DRI).
The primary mechanism of action for a DRI is to block the dopamine transporter, which leads to an increase of dopamine in the synaptic cleft and prolonged stimulation of postsynaptic dopamine receptors.[3] This action is the basis for the therapeutic effects of several medications used to treat conditions such as depression and Parkinson's disease.[4][5] The pharmacological evaluation of a potential DRI like this compound centers on its interaction with the dopamine transporter and its impact on dopaminergic signaling.[3]
Mechanism of Action: Dopamine Reuptake Inhibition
The diagram below illustrates the mechanism of dopamine reuptake in a synaptic cleft and the inhibitory action of a DRI.
Caption: Dopamine release, reuptake, and inhibition by a DRI at the synapse.
Experimental Workflow for Characterizing Monoamine Reuptake Inhibition
The evaluation of a compound's ability to inhibit monoamine reuptake follows a structured workflow, from initial cell-based assays to data analysis. The following diagram outlines this typical experimental process.
Caption: General synthesis workflow for this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents targeting the dopamine transporter. The protocols and methodologies detailed in these application notes provide a robust framework for the in vitro characterization of its potency and selectivity. By employing these standardized assays, researchers can effectively evaluate the potential of this and related compounds in the pursuit of new treatments for a range of neurological and psychiatric disorders.
References
-
Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.22. Retrieved from [Link]
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BioIVT. (n.d.). DAT Transporter Assay. Retrieved from [Link]
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Steinkellner, T., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Retrieved from [Link]
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Contreras, J. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Retrieved from [Link]
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John, C. E., & Jones, S. R. (2007). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 52(7), 1596-1605. Retrieved from [Link]
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Negus, S. S., et al. (2009). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 10(12), 1277-1287. Retrieved from [Link]
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S. Ashoka, et al. (2006). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Monoamine reuptake inhibitors: Highlights of recent research developments. Retrieved from [Link]
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Lucas, M. C., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters, 20(18), 5489-5493. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
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PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine. Retrieved from [Link]
-
Lasota, S., & Godyń, J. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4836. Retrieved from [Link]
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Fazzito, M. M., & Scheggi, S. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Experimental Pharmacology, 13, 191-198. Retrieved from [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]
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PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]
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Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903-4909. Retrieved from [Link]
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Lee, J., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 28(4), 346-356. Retrieved from [Link]
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Pacheco, R., et al. (2021). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. International Journal of Molecular Sciences, 22(16), 8447. Retrieved from [Link]
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Lee, J., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 28(4), 346–356. Retrieved from [Link]
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Application Notes: 2-(4-Chlorophenyl)piperidine Hydrochloride as a Privileged Scaffold for Modern Drug Discovery
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of pharmaceuticals and biologically active natural products.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of features: a three-dimensional geometry, metabolic stability, and the ability to modulate physicochemical properties such as lipophilicity and aqueous solubility.[1][3] These characteristics allow piperidine-containing molecules to effectively orient functional groups in three-dimensional space, facilitating precise interactions with biological targets that are often inaccessible to flat, aromatic structures.[3]
The 2-(4-Chlorophenyl)piperidine moiety represents a particularly valuable instantiation of this scaffold. It combines the conformational flexibility of the piperidine ring with the specific electronic and steric properties of a 4-chlorophenyl substituent. This application note provides an in-depth guide for researchers on leveraging the 2-(4-Chlorophenyl)piperidine hydrochloride scaffold in drug design, covering its properties, synthetic derivatization strategies, and protocols for biological evaluation.
Physicochemical Properties and Design Rationale
The utility of the 2-(4-Chlorophenyl)piperidine scaffold stems from the distinct contributions of its components. The hydrochloride salt form ensures aqueous solubility and ease of handling for a solid compound.
Key Structural Features:
-
Piperidine Ring: Provides a robust, sp³-rich framework that improves the compound's spatial arrangement and can lead to better pharmacokinetic properties. The secondary amine (or tertiary amine after derivatization) can act as a hydrogen bond acceptor or, in its protonated state, a hydrogen bond donor, and serves as a primary point for synthetic modification.
-
4-Chlorophenyl Group: The chlorine atom at the para position is an electron-withdrawing group that can influence the pKa of the piperidine nitrogen and engage in halogen bonding. It also increases lipophilicity, which can enhance membrane permeability. This group often serves as a key pharmacophoric element, fitting into hydrophobic pockets within target proteins.
-
Chiral Center at C2: The substitution at the 2-position creates a chiral center, allowing for the synthesis of enantiomerically pure compounds. Stereochemistry is critical in drug design, as different enantiomers can exhibit vastly different potency, selectivity, and toxicity profiles.
These features make the scaffold an excellent starting point for library synthesis targeting a variety of biological systems, including the central nervous system (CNS), kinases, and other enzymes.[2][4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅Cl₂N | |
| Molecular Weight | 232.15 g/mol | [5] |
| IUPAC Name | (2R)-2-(4-chlorophenyl)piperidine;hydrochloride | [5] |
| Topological Polar Surface Area | 12 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Table 1: Computed Physicochemical Properties of (R)-2-(4-Chlorophenyl)piperidine hydrochloride. |
Strategic Derivatization for Library Synthesis
The 2-(4-Chlorophenyl)piperidine scaffold offers multiple vectors for chemical modification to explore structure-activity relationships (SAR). The most accessible points for diversification are the piperidine nitrogen and, through more advanced methods, the phenyl ring.
Scaffold [label=<
>];
// Nodes for labels N_H [label="R1: N-Functionalization\n(Alkylation, Acylation,\nSulfonylation, Reductive Amination)", shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; C2 [label="Stereochemistry Control\n(Chiral Synthesis)", shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Phenyl [label="R2: Aryl Modification\n(Cross-Coupling)", shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Edges from scaffold to labels edge [color="#4285F4", arrowhead=vee, penwidth=1.5]; Scaffold -> N_H [headclip=false, tailclip=false, constraint=false, pos="150,50!"]; Scaffold -> C2 [headclip=false, tailclip=false, constraint=false, pos="150,150!"]; Scaffold -> Phenyl [headclip=false, tailclip=false, constraint=false, pos="150,250!"]; }
Figure 1. Key Diversification Points of the Scaffold
The workflow below illustrates a typical path for generating a focused library of compounds from the starting scaffold. This modular approach allows for systematic exploration of the chemical space around the core structure.
start [label="2-(4-Chlorophenyl)piperidine\nHydrochloride Scaffold", fillcolor="#FBBC05"]; step1 [label="Protocol 1:\nN-Functionalization\n(e.g., Alkylation, Amidation)"]; library1 [label="Primary Library:\nN-Substituted Analogs", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; step2 [label="Advanced Modification:\nAryl Cross-Coupling\n(Requires precursor)", style="dashed"]; library2 [label="Secondary Library:\nBi-aryl or Heteroaryl Analogs", shape=cylinder, style="dashed", fillcolor="#34A853", fontcolor="#FFFFFF"]; step3 [label="Protocol 3 & 4:\nBiological Screening\n(Target & Cell-based)"]; sar [label="Structure-Activity\nRelationship (SAR) Analysis", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1; step1 -> library1; start -> step2; step2 -> library2; library1 -> step3; library2 -> step3; step3 -> sar; }
Figure 2. General Workflow for Library Synthesis
Experimental Protocols: Synthesis and Derivatization
The following protocols provide step-by-step methodologies for the chemical modification of the 2-(4-Chlorophenyl)piperidine scaffold.
Protocol 1: N-Alkylation via Reductive Amination
Principle: This protocol describes the functionalization of the secondary amine of the piperidine ring by reductive amination with an aldehyde or ketone. This is a robust and widely used method for creating C-N bonds and introducing a diverse range of substituents. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or Ketone (R₁C(O)R₂)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, round-bottom flasks, separatory funnel
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Scaffold Preparation: To a round-bottom flask, add this compound (1.0 eq). Dissolve or suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free base. Stir for 10-15 minutes at room temperature. Causality Note: The free amine is the nucleophile required for the reaction. Failure to add a base will prevent the reaction from proceeding.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.2 eq) to the reaction mixture. Stir for 20-30 minutes.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde/ketone, preventing reduction of the carbonyl starting material.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: N-Acylation to Form Amides
Principle: This protocol details the formation of an amide bond by reacting the piperidine's secondary amine with an acyl chloride or a carboxylic acid activated with a coupling agent. This method is fundamental for introducing a wide variety of functional groups and building more complex molecules.
Materials:
-
This compound
-
Acyl chloride (RCOCl) or Carboxylic acid (RCOOH)
-
Coupling agent (if using carboxylic acid), e.g., HATU, HBTU, or EDC/HOBt
-
Base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents as listed in Protocol 1.
Step-by-Step Methodology (using an Acyl Chloride):
-
Scaffold Preparation: In a round-bottom flask, dissolve/suspend this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.2 eq). Causality Note: One equivalent of base neutralizes the HCl salt, and the second equivalent scavenges the HCl generated during the acylation reaction.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 1. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity via NMR and HRMS.
Protocols for Biological Evaluation
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following are generalized protocols that can be adapted to specific targets.
Protocol 3: In Vitro Enzyme Inhibition Assay (General)
Principle: Many drugs function by inhibiting enzymes.[6] This protocol provides a framework for determining the potency of a compound as an enzyme inhibitor by measuring its IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The method relies on detecting a change in signal (e.g., fluorescence, absorbance, or luminescence) that is proportional to the enzyme's activity.[7][8]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)
-
Test compounds (dissolved in DMSO, typically as 10 mM stock solutions)
-
Positive control inhibitor (with known potency)
-
Microplate reader (capable of measuring absorbance, fluorescence, or luminescence)
-
Low-volume 96-well or 384-well plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Assay Plate Setup: In a microplate, add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.[7]
-
Enzyme Addition: Add the enzyme (diluted in assay buffer) to all wells except the "no enzyme" control. Incubate for 15-30 minutes at room temperature. Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for many inhibition mechanisms.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (diluted in assay buffer) to all wells.
-
Signal Detection: Immediately place the plate in the microplate reader. Measure the signal kinetically (multiple reads over time) or as an endpoint reading after a fixed incubation time (e.g., 30-60 minutes) at the appropriate temperature (e.g., 30 °C or 37 °C).[8]
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the positive control (at a saturating concentration) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar) equation to determine the IC₅₀ value.
-
Protocol 4: Cell Viability/Cytotoxicity Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader (570 nm measurement wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours.[9][12] Causality Note: During this time, only viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Application Example: Targeting Kinase Signaling
Derivatives of aryl-substituted heterocycles are frequently explored as kinase inhibitors.[13] Kinases like those in the MAPK/ERK pathway are often dysregulated in cancer. A hypothetical inhibitor derived from the 2-(4-Chlorophenyl)piperidine scaffold could be designed to bind to the ATP-binding pocket of a kinase like MEK or ERK, preventing downstream signaling and inhibiting cell proliferation.
// Nodes GF [label="Growth Factor", fillcolor="#FFFFFF", color="#5F6368"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FFFFFF", color="#5F6368"]; Ras [label="Ras", fillcolor="#FFFFFF", color="#5F6368"]; Raf [label="Raf", fillcolor="#FFFFFF", color="#5F6368"]; MEK [label="MEK", fillcolor="#FBBC05", color="#202124"]; ERK [label="ERK", fillcolor="#FFFFFF", color="#5F6368"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#FFFFFF", color="#5F6368"]; Output [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Scaffold-Derived\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> Receptor; Receptor -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription; Transcription -> Output;
// Inhibition edge Inhibitor -> MEK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }
Figure 3. Hypothetical Targeting of the MAPK/ERK Pathway
Conclusion and Future Perspectives
The this compound scaffold is a versatile and highly valuable starting point for the design of novel therapeutic agents. Its favorable physicochemical properties and multiple points for synthetic diversification allow for the systematic construction of compound libraries for screening against a wide array of biological targets. The protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and evaluate derivatives of this privileged scaffold. Future work in this area could involve the use of advanced synthetic techniques, such as C-H functionalization, to access novel chemical space and the application of computational modeling to guide the design of next-generation inhibitors with enhanced potency and selectivity.[14]
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
de Witte, W. E. A., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
-
Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. Frederick National Lab for Cancer Research. [Link]
-
Edmondson, D. E., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 34(6), 1-53. [Link]
-
Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]
-
Kozlovskaya, L. N., & Zhestkov, V. P. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6548. [Link]
-
Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. [Link]
-
Biblioteka Nauki. (n.d.). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Biblioteka Nauki. [Link]
-
Piou, T., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry, 26(19), 4236-4241. [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. [Link]
-
Szałkowska, A., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 14(10), 1845-1858. [Link]
-
Chemsrc. (n.d.). 4-(4-Chlorophenyl)piperidine. Chemsrc. [Link]
-
Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]
-
PubChem. (n.d.). 1-(2-chlorophenyl)sulfonyl-N-[4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]phenyl]piperidine-4-carboxamide. National Center for Biotechnology Information. [Link]
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- 4. Page loading... [wap.guidechem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols for the In Vitro Biological Characterization of 2-Arylpiperidine Compounds
Introduction: Unveiling the Therapeutic Potential of 2-Arylpiperidines
The 2-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with significant therapeutic potential.[1][2] These compounds have demonstrated a wide range of pharmacological activities, often attributed to their interaction with key central nervous system (CNS) targets such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[3][4][5] The precise biological activity and therapeutic utility of a novel 2-arylpiperidine derivative are dictated by its unique substitution pattern and stereochemistry.[2] Therefore, a systematic and robust in vitro biological evaluation is paramount in elucidating the mechanism of action, potency, selectivity, and potential liabilities of these compounds.
This comprehensive guide provides a detailed framework and step-by-step protocols for the in vitro biological characterization of 2-arylpiperidine compounds. As a self-validating system, this workflow is designed to provide researchers, scientists, and drug development professionals with the necessary tools to thoroughly profile their compounds, from initial target engagement to downstream functional consequences and potential cellular effects. The protocols described herein are grounded in established methodologies and supported by authoritative references to ensure scientific rigor and reproducibility.
I. Primary Target Engagement: Unmasking Molecular Interactions
The initial step in characterizing a novel 2-arylpiperidine compound is to identify its primary molecular targets. Based on the structural class, the most probable targets include sigma receptors and monoamine transporters.[6][7] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.
Sigma Receptor Binding Assays
Sigma receptors, including the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are implicated in a variety of neurological disorders and are common targets for 2-arylpiperidine compounds.[7] Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for these receptors.
Scientific Rationale: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from the sigma receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity, a critical parameter for understanding its potency at the molecular level.
Experimental Protocol: Sigma-1 Receptor (σ1R) Competitive Binding Assay [7][8]
-
Materials:
-
Membrane preparations from cells expressing human σ1R (e.g., guinea pig liver membranes).[8]
-
Radioligand: [³H]-(+)-pentazocine.[8]
-
Non-specific binding control: Haloperidol.[9]
-
Assay Buffer: Tris-HCl buffer.
-
Test 2-arylpiperidine compounds.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test 2-arylpiperidine compounds.
-
In a 96-well plate, combine the cell membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of haloperidol.[9]
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: Sigma-2 Receptor (σ2R) Competitive Binding Assay [7][10]
The protocol for the σ2R binding assay is similar to the σ1R assay, with the following key differences:
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is a commonly used, non-selective sigma receptor ligand.[7]
-
Masking Ligand: To measure binding specifically to the σ2R, a masking ligand that selectively binds to the σ1R, such as (+)-pentazocine, is included in the assay mixture.[10] However, it is crucial to be aware of potential artifacts introduced by masking agents.[9]
Dopamine Transporter (DAT) Binding Assay
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for many psychoactive compounds.[6][11]
Scientific Rationale: This assay determines the affinity of 2-arylpiperidine compounds for DAT, providing insight into their potential to modulate dopamine signaling.
Experimental Protocol: DAT Radioligand Binding Assay [6][12]
-
Materials:
-
Procedure:
-
Follow a similar procedure as described for the sigma receptor binding assays, incubating the hDAT-expressing cell membranes with the radioligand and varying concentrations of the test compound.
-
Incubation is typically carried out at 4°C for 2-3 hours.[6][12]
-
Terminate the assay by rapid filtration and measure the bound radioactivity.
-
-
Data Analysis:
-
Calculate the Ki value using the Cheng-Prusoff equation as described previously.
-
Data Presentation: Summary of Binding Affinities
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | DAT Ki (nM) |
| Reference Compound A | X | Y | Z |
| Test Compound 1 | A | B | C |
| Test Compound 2 | D | E | F |
II. Functional Characterization: From Binding to Biological Response
Once the binding affinities are established, the next crucial step is to determine the functional consequences of these interactions. This involves assessing the effect of the 2-arylpiperidine compounds on the activity of their targets.
Neurotransmitter Reuptake Assays
For compounds that bind to monoamine transporters like DAT, it is essential to evaluate their ability to inhibit neurotransmitter reuptake.
Scientific Rationale: This functional assay measures the direct impact of the compound on the transporter's ability to clear neurotransmitters from the extracellular space. This provides a more physiologically relevant measure of the compound's potency compared to binding affinity alone.
Experimental Protocol: Dopamine Reuptake Inhibition Assay [6][13]
-
Materials:
-
Cells stably expressing human DAT (hDAT).
-
Radiolabeled neurotransmitter: [³H]Dopamine.
-
Uptake Buffer: A buffered salt solution (e.g., HBSS or a Tris-based buffer).
-
Known DAT inhibitor for control (e.g., nomifensine).[6]
-
Test 2-arylpiperidine compounds.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed hDAT-expressing cells in a 96-well plate and allow them to form a confluent monolayer.[13]
-
On the day of the assay, wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor for a short period (e.g., 10-20 minutes) at 37°C.[6]
-
Initiate the uptake by adding [³H]Dopamine to the wells.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[6]
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of dopamine reuptake inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value from the concentration-response curve.
-
Visualization: Neurotransmitter Reuptake Inhibition Workflow
Caption: Workflow for the dopamine reuptake inhibition assay.
Functional Assays for GPCRs
If the 2-arylpiperidine compounds are suspected to interact with GPCRs, functional assays that measure downstream signaling events are necessary. The two most common second messenger pathways modulated by GPCRs are the cyclic AMP (cAMP) and intracellular calcium (Ca²⁺) pathways.[14][15]
Scientific Rationale: These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR by measuring changes in second messenger levels.
Experimental Protocol: cAMP Accumulation Assay [16][17][18]
This assay is suitable for Gs- and Gi-coupled GPCRs, which respectively stimulate and inhibit the production of cAMP.[14]
-
Materials:
-
Procedure (for a Gs-coupled receptor):
-
Seed cells in a suitable microplate.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for a specific time to allow for cAMP production.
-
Lyse the cells and follow the instructions of the specific cAMP assay kit to measure the amount of cAMP produced.
-
-
Procedure (for a Gi-coupled receptor):
-
Pre-treat the cells with forskolin to stimulate a basal level of cAMP production.
-
Add varying concentrations of the test compound and incubate.
-
Measure the decrease in cAMP levels from the forskolin-stimulated baseline.
-
-
Data Analysis:
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, perform the assay in the presence of a known agonist and determine the IC50 value for the inhibition of the agonist response.
-
Experimental Protocol: Intracellular Calcium Mobilization Assay [15][20][21][22]
This assay is suitable for Gq-coupled GPCRs, which trigger the release of calcium from intracellular stores.[15][23]
-
Materials:
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add the test compound and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Determine the EC50 for agonists based on the peak fluorescence response.
-
Visualization: GPCR Signaling Pathways
Caption: Simplified overview of major GPCR signaling pathways.
III. Cellular Phenotypic Assays: Assessing Broader Biological Impact
Beyond target-specific functional assays, it is crucial to evaluate the broader effects of 2-arylpiperidine compounds on cellular health and function.
Cytotoxicity and Cell Viability Assays
These assays are essential for identifying potential toxic liabilities early in the drug discovery process.[24][25][26][27][28]
Scientific Rationale: A variety of assays are available to measure different aspects of cell health, from metabolic activity to membrane integrity. A multi-parametric approach is recommended for a comprehensive assessment of cytotoxicity.
Commonly Used Assays:
-
MTT/XTT/WST Assays: These colorimetric assays measure the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt to a colored formazan product.[29]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon loss of cell membrane integrity, which is a hallmark of cytotoxicity.[29][30]
-
ATP Assay: This luminescence-based assay measures the amount of ATP in a cell population, which is directly proportional to the number of metabolically active cells.[30][31][32]
-
Live/Dead Staining: This fluorescence microscopy-based method uses dyes like calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) to visualize and quantify cell viability.[30]
Experimental Protocol: General Cytotoxicity/Viability Assay
-
Plate cells in a 96- or 384-well plate.
-
Treat the cells with a range of concentrations of the test 2-arylpiperidine compound.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Perform the chosen viability or cytotoxicity assay according to the manufacturer's instructions.
-
Measure the appropriate signal (absorbance, fluorescence, or luminescence).
-
Calculate the CC50 (the concentration that causes 50% cytotoxicity) or GI50 (the concentration that causes 50% growth inhibition).
Neurite Outgrowth Assay
For compounds intended for neurological applications, assessing their impact on neuronal morphology, such as neurite outgrowth, is highly relevant.
Scientific Rationale: Neurite outgrowth is a critical process in neuronal development and regeneration. Compounds that either promote or inhibit neurite outgrowth can have significant therapeutic or toxicological implications.
Experimental Protocol: Neurite Outgrowth Assay [33][34][35][36]
-
Materials:
-
A suitable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons.
-
Cell culture plates coated with an appropriate substrate (e.g., poly-L-lysine, laminin).[35][36]
-
Differentiation-inducing agents (e.g., Nerve Growth Factor (NGF) for PC12 cells, retinoic acid for SH-SY5Y cells).[33]
-
Test 2-arylpiperidine compounds.
-
Fixation and staining reagents (e.g., paraformaldehyde and antibodies against neuronal markers like β-III tubulin).[35]
-
High-content imaging system.
-
-
Procedure:
-
Plate the neuronal cells on coated plates.
-
Treat the cells with the test compound in the presence or absence of a differentiation-inducing agent.
-
Incubate for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).[36]
-
Fix and stain the cells to visualize the neurons and their neurites.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Use automated image analysis software to quantify various parameters of neurite outgrowth, such as the number of neurites per cell, the total neurite length, and the number of branch points.
-
IV. Conclusion: A Roadmap for Comprehensive Characterization
The in vitro biological assays outlined in this guide provide a robust and systematic approach to characterizing novel 2-arylpiperidine compounds. By progressing from primary target binding to functional activity and then to broader cellular effects, researchers can build a comprehensive pharmacological profile of their compounds. This detailed understanding is essential for making informed decisions in the drug discovery and development process, ultimately paving the way for the identification of promising new therapeutic agents.
References
- Thomsen, W., & Frazer, J. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57.
- Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol.
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- Promega Corpor
- Hill, S. J., & Baker, J. G. (2011). Using calcium imaging as a readout of GPCR activation. Methods in Molecular Biology, 746, 277-296.
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- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
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- Creative BioMart. (n.d.).
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell.
- National Institutes of Health. (n.d.). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons.
- Springer Nature Experiments. (n.d.).
- Kosheeka. (2025).
- Cui, W., et al. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 19(5), 777-787.
- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10834.
- Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 2(1), 51-62.
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- Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
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- BrainXell. (n.d.). Viability/Cytotoxicity Assays.
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- ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- National Center for Biotechnology Information. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
- National Center for Biotechnology Information. (2006). Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors.
- MDPI. (2022).
- National Center for Biotechnology Information. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor.
- Benchchem. (n.d.). Comparative Guide to the Reproducibility of Biological Assays: Piperidine-3-carbothioamide and its Carboxamide Analog.
- National Center for Biotechnology Information. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists.
- Wikipedia. (n.d.). U-32,802A.
- National Center for Biotechnology Information. (2017). In vitro bioassays to evaluate beneficial and adverse health effects of botanicals: promises and pitfalls.
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Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 2-Arylpiperidines
Introduction
The 2-arylpiperidine structural motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of biologically active compounds, including NK1 receptor antagonists and PARP inhibitors.[1][2] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for therapeutic efficacy, making stereoselective synthesis a paramount challenge for researchers in drug discovery and development.[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established methodologies and field-proven insights to navigate the complexities of stereoselective 2-arylpiperidine synthesis.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying rationale and actionable protocols.
Issue 1: Low Enantioselectivity in Asymmetric Catalysis
Question: My catalytic asymmetric hydrogenation of a 2-arylpyridine precursor is resulting in a low enantiomeric excess (ee). What are the probable causes and how can I optimize the reaction?
Answer: Low enantioselectivity in catalytic asymmetric reactions often points to a mismatch between the substrate, catalyst, and reaction conditions. The catalyst may not be creating a sufficiently differentiated energetic pathway for the formation of the two enantiomers.[3]
Root Cause Analysis and Optimization Strategies:
-
Ligand Selection: The chiral ligand is the primary determinant of stereoselectivity. If you are using a common phosphine-based ligand, consider screening a panel of ligands with different steric and electronic properties. For instance, Rhodium(I)-catalyzed [2+2+2] cycloadditions have shown high enantioselectivity for a variety of substrates.[4]
-
Solvent Effects: The solvent can significantly influence the catalyst's conformation and the stability of the diastereomeric transition states. A systematic screen of solvents with varying polarities is recommended.
-
Temperature and Pressure: Lowering the reaction temperature can enhance selectivity by amplifying the small energy differences between the diastereomeric transition states. Hydrogen pressure can also be a critical parameter to optimize.
-
Substrate Purity: Impurities in the starting material can sometimes poison the catalyst or interfere with the catalytic cycle, leading to diminished enantioselectivity. Ensure your 2-arylpyridine precursor is of high purity.
Experimental Protocol: Screening of Chiral Ligands for Asymmetric Hydrogenation
-
Reactor Setup: In parallel high-pressure reactors, add the 2-arylpyridine substrate (1.0 eq) and the chosen solvent.
-
Catalyst/Ligand Preparation: In separate vials, pre-form the catalyst by mixing the metal precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., a Josiphos or Binap derivative) in the reaction solvent under an inert atmosphere.
-
Reaction Initiation: Add the catalyst solution to each reactor.
-
Hydrogenation: Seal the reactors, purge with hydrogen gas, and then pressurize to the desired pressure.
-
Execution: Stir the reactions at the desired temperature for a set period.
-
Analysis: After the reaction, carefully vent the reactors and analyze the enantiomeric excess of the product in each reaction mixture using chiral HPLC or SFC.
Issue 2: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Syntheses
Question: I am using an Evans oxazolidinone auxiliary to direct the alkylation of an N-acylpiperidine derivative, but the diastereomeric ratio (dr) is poor. What factors should I investigate?
Answer: Chiral auxiliaries control stereochemistry by providing a sterically biased environment for the reaction.[5][6] Poor diastereoselectivity suggests that this steric control is being undermined.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Optimization Steps:
-
Enolate Geometry: The geometry of the enolate is critical for facial selectivity. The choice of base (e.g., LDA, NaHMDS) and additives (e.g., LiCl) can influence the formation of the desired Z-enolate, which typically leads to higher diastereoselectivity.
-
Electrophile Reactivity: Highly reactive electrophiles can sometimes react before the enolate has fully formed or settled into its most stable conformation, leading to reduced selectivity.
-
Auxiliary Choice: While Evans auxiliaries are robust, for certain substrates, other auxiliaries like Oppolzer's camphorsultam or pseudoephedrine might provide better stereocontrol.[6][7]
Issue 3: Difficulty in Removing the Chiral Auxiliary
Question: I have successfully performed a diastereoselective reaction using a chiral auxiliary, but I am struggling to cleave it without racemization or decomposition of my 2-arylpiperidine product. What are some reliable methods?
Answer: The cleavage of the chiral auxiliary is a critical step that requires conditions mild enough to avoid compromising the newly formed stereocenter.[5]
Recommended Cleavage Protocols:
| Auxiliary Type | Reagent | Conditions | Comments |
| Evans Oxazolidinone | LiOH, H₂O₂ | THF/H₂O, 0 °C | Mild and effective for hydrolysis to the carboxylic acid. |
| Evans Oxazolidinone | LiBH₄ | THF, 0 °C to rt | Reductive cleavage to the corresponding alcohol. |
| Oppolzer's Camphorsultam | LiAlH₄ or DIBAL-H | THF, -78 °C to 0 °C | Reductive cleavage to the primary alcohol. |
| Pseudoephedrine Amide | Acid Hydrolysis (e.g., H₂SO₄) | H₂O/THF, reflux | Can be harsh; requires careful optimization. |
Experimental Protocol: Reductive Cleavage of an N-Acyl-Evans Oxazolidinone
-
Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.
-
Reagent Addition: Add a solution of LiBH₄ (2.0-3.0 eq) in THF dropwise.
-
Reaction Execution: Stir the reaction at 0 °C and allow it to warm to room temperature over several hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. The chiral auxiliary can often be recovered from the organic layer.
-
Purification: The desired chiral alcohol product in the aqueous layer can be isolated and purified by standard methods.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic approaches to the stereoselective synthesis of 2-arylpiperidines?
A1: The primary strategies can be broadly categorized into:
-
Catalytic Asymmetric Methods: These involve the use of a chiral catalyst to transform a prochiral substrate into an enantioenriched product. Examples include asymmetric hydrogenation of pyridines or their derivatives and rhodium-catalyzed cycloadditions.[4][8]
-
Chiral Auxiliary-Mediated Methods: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[5][9][10]
-
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids or alkaloids, to construct the chiral piperidine ring.
-
Kinetic Resolution: A racemic mixture is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material and the product.[2][11][12]
Q2: I am observing the formation of significant side products in my reaction. What are some common side reactions in 2-arylpiperidine synthesis?
A2: Common side reactions include:
-
Over-reduction: In catalytic hydrogenations, the aromatic ring of the 2-aryl group can be reduced if the conditions are too harsh.
-
Elimination Reactions: Depending on the substitution pattern and reaction conditions, elimination to form a dihydropyridine or tetrahydropyridine can occur.
-
N-Alkylation/Arylation: If the piperidine nitrogen is unprotected, it can compete as a nucleophile.
-
Racemization: The stereocenter at the 2-position can be prone to racemization under either acidic or basic conditions, especially if the aryl group can stabilize a carbanion or carbocation at that position.
Q3: How can I reliably determine the absolute configuration of my synthesized 2-arylpiperidine?
A3: The absolute configuration can be determined through several methods:
-
X-ray Crystallography: This is the most definitive method but requires a single crystal of suitable quality.
-
Comparison to Known Compounds: If the synthesized compound or a derivative has been previously reported, comparison of its specific rotation or chiral HPLC/SFC retention time to the literature value can provide the absolute configuration.
-
Mosher's Ester Analysis: This NMR-based method can be used to determine the absolute configuration of chiral alcohols, which can often be derived from the synthesized piperidine.
Logical Flow of Synthetic Strategies:
Caption: Overview of major synthetic strategies.
References
-
Zhao, G., Canterbury, D. P., Taylor, A. P., Cheng, X., Mikochik, P., Bagley, S. W., & Tong, R. (2020). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters, 22(2), 458–463. [Link]
-
Choi, A., Das, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2024). Synthesis of Enantioenriched Spirocyclic 2-Arylpiperidines via Kinetic Resolution. Organic & Biomolecular Chemistry. [Link]
-
Comins, D. L., & Dehghani, A. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526–527. [Link]
-
Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(75), 10951–10953. [Link]
-
Choi, A., Das, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online. [Link]
-
Comins, D. L., & Dehghani, A. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. [Link]
-
Gandon, V., & Szymoniak, J. (2002). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Semantic Scholar. [Link]
-
Ferreira, R., & da Silva, F. C. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
-
Cramer, N. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]
-
Davies, S. G., & Smith, A. D. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. PubMed. [Link]
-
Dong, V. M., & Krische, M. J. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Kim, S., & Park, Y. (2014). Asymmetric synthesis of 2-arylpiperazines. PubMed. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2020). A Modular and Diastereoselective Cyclization Approach to N-(Hetero)Aryl Piperidines. Journal of the American Chemical Society, 142(2), 726-732. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Dong, V. M., & Krische, M. J. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]
-
ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed. [Link]
-
de Figueiredo, R. M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Harris, J. M., & Padwa, A. (2002). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. PubMed. [Link]
-
Bakulina, O., & Glushkov, V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
Slideshare. (n.d.). Chiral auxiliary!. [Link]
-
Harris, J. M., & Padwa, A. (2002). Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines. OUCI. [Link]
-
Rovis, T. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. J Am Chem Soc. [Link]
-
Vanucci-Bacqué, C., Pereira, J., Calvet-Vitale, S., Fargeau-Bellassoued, M.-C., Mouries-Mansuy, V., & Lhommet, G. (2007). Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. Request PDF. [Link]
-
Vanucci-Bacqué, C., Pereira, J., Calvet-Vitale, S., Fargeau-Bellassoued, M.-C., Mouries-Mansuy, V., & Lhommet, G. (2007). Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. Crossref. [Link]
Sources
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- 4. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenyl)piperidine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(4-Chlorophenyl)piperidine. This valuable piperidine derivative is a key structural motif in medicinal chemistry. The following troubleshooting guide and frequently asked questions (FAQs) address common challenges and offer practical, experience-driven solutions to optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-(4-Chlorophenyl)piperidine, focusing on two primary synthetic routes: catalytic hydrogenation of 2-(4-chlorophenyl)pyridine and nucleophilic addition to a piperidine precursor.
Issue 1: Low Yield in the Catalytic Hydrogenation of 2-(4-Chlorophenyl)pyridine
Question: My catalytic hydrogenation of 2-(4-chlorophenyl)pyridine to 2-(4-chlorophenyl)piperidine is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in this hydrogenation are a common challenge and can often be attributed to several factors related to the catalyst, reaction conditions, and substrate purity.
Causality and Optimization Strategies:
-
Catalyst Activity and Selection: The choice of catalyst is critical. While various catalysts can be employed, their effectiveness can differ significantly.
-
Palladium on Carbon (Pd/C): Often a good starting point, but can sometimes lead to dehalogenation (loss of the chlorine atom) as a side reaction. To mitigate this, ensure you are using a high-quality catalyst and consider shorter reaction times.
-
Rhodium on Carbon (Rh/C): This catalyst can be effective for the hydrogenation of aromatic rings and may be less prone to dehalogenation compared to palladium.[1]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): Known for its high activity in hydrogenating aromatic systems. It may require milder conditions (lower pressure and temperature) than other catalysts.
-
Catalyst Poisoning: Your starting material or solvent might contain impurities (e.g., sulfur compounds) that poison the catalyst. Ensure the purity of your 2-(4-chlorophenyl)pyridine and use high-purity, degassed solvents.
-
-
Hydrogen Pressure and Temperature: These parameters are interlinked and require careful optimization.
-
Insufficient Hydrogen Pressure: A low pressure may lead to an incomplete reaction. Typical pressures range from 50 to 500 psi. A systematic increase in pressure can significantly improve the reaction rate and yield.
-
Sub-optimal Temperature: The reaction may be too slow at room temperature. Gently heating the reaction (e.g., to 40-60 °C) can increase the rate, but excessive heat can promote side reactions like dehalogenation.
-
-
Solvent Choice: The solvent can influence the solubility of the substrate and the hydrogen gas, as well as the catalyst's activity.
-
Protic Solvents: Methanol and ethanol are commonly used and are often effective.
-
Aprotic Solvents: Ethyl acetate or tetrahydrofuran (THF) can also be used. The optimal solvent should be determined empirically.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low hydrogenation yield.
Issue 2: Formation of Impurities During Grignard Reaction with a Piperidone Precursor
Question: I am attempting to synthesize a precursor to 2-(4-Chlorophenyl)piperidine via a Grignard reaction with an N-protected piperidone, but I am observing significant impurity formation. How can I minimize these side products?
Answer:
Grignard reactions are powerful for C-C bond formation but are notoriously sensitive to reaction conditions. Impurity formation often stems from issues with the Grignard reagent, the electrophile, or the reaction environment.
Causality and Optimization Strategies:
-
Grignard Reagent Quality: The Grignard reagent, in this case, 4-chlorophenylmagnesium bromide, must be freshly prepared or properly stored to ensure high reactivity.
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive with water and oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]
-
Titration: The concentration of the Grignard reagent should be determined by titration before use to ensure accurate stoichiometry.
-
-
N-Protecting Group: The choice of the nitrogen protecting group on the piperidone is crucial to prevent side reactions.
-
tert-Butoxycarbonyl (Boc): The Boc group is a common and effective choice due to its stability under the reaction conditions and its ease of removal later.[2]
-
Benzyl (Bn): A benzyl group can also be used, but it may be cleaved under certain reductive conditions used in subsequent steps.
-
-
Reaction Temperature: Temperature control is critical to prevent side reactions.
-
Addition of Grignard Reagent: The addition of the Grignard reagent to the N-protected piperidone should be done at a low temperature (e.g., 0 °C or -78 °C) to control the exothermicity of the reaction and minimize the formation of enolates and other byproducts.[3]
-
Reaction Progression: After the addition, the reaction may be allowed to slowly warm to room temperature to ensure completion.
-
Recommended Protocol for Grignard Reaction:
-
Preparation: Under an inert atmosphere, dissolve the N-Boc-2-piperidone in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the 4-chlorophenylmagnesium bromide solution dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(4-Chlorophenyl)piperidine?
A1: The catalytic hydrogenation of 2-(4-chlorophenyl)pyridine is a widely used and direct method.[1] This approach benefits from the commercial availability of the starting material. Alternative routes, such as those involving Grignard reactions with piperidone derivatives, offer more flexibility for creating analogs but involve more synthetic steps.[2][4]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction's progress. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the conversion and identify any side products.
Q3: What are the best practices for purifying the final product?
A3: The purification method will depend on the nature of the impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying 2-(4-chlorophenyl)piperidine.[5] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can provide good separation.[5]
-
Crystallization: If the product is a solid and the impurities are significantly more soluble, crystallization from a suitable solvent system can be a highly effective purification technique.
-
Acid-Base Extraction: As 2-(4-chlorophenyl)piperidine is a basic compound, an acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[6]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile solvents and reagents.
-
Grignard Reagents: Grignard reagents are pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere.
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use appropriate high-pressure equipment and ensure there are no ignition sources nearby.
Data Summary Table: Comparison of Catalytic Systems for Hydrogenation
| Catalyst | Typical Conditions | Advantages | Potential Disadvantages |
| 10% Pd/C | 50 psi H₂, RT-50°C, MeOH | Readily available, generally effective | Potential for dehalogenation |
| 5% Rh/C | 100 psi H₂, 50°C, EtOH | Less prone to dehalogenation | More expensive than Pd/C |
| PtO₂ | 50 psi H₂, RT, EtOAc | High activity, mild conditions | Can be pyrophoric |
Experimental Workflow Diagram
Caption: General workflow for synthesis and purification.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Benzylpiperidine via Grignard Reaction.
- Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.
- ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates.
- Organic & Biomolecular Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.
- DiVA portal. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides.
- ChemicalBook. (n.d.). 4-(4-Chlorophenyl)piperidine.
- Guidechem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Chamberlin, A. R., & Sall, D. J. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-8.
Sources
- 1. Piperidine synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 4-(4-Chlorophenyl)piperidine | 26905-02-2 [amp.chemicalbook.com]
- 6. KR20110093130A - Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents [patents.google.com]
Technical Support Center: Improving Yield in Racemic 2-(4-Chlorophenyl)piperidine Preparation
Welcome to the technical support center for the synthesis of racemic 2-(4-Chlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the preparation of this important synthetic intermediate. Here, we will delve into the critical aspects of the synthesis, drawing on established chemical principles and field-proven insights to help you enhance your reaction yields and product purity.
I. Overview of Synthetic Strategies
The preparation of racemic 2-(4-Chlorophenyl)piperidine typically involves the reduction of a corresponding pyridine precursor, 2-(4-chlorophenyl)pyridine. The choice of reducing agent and reaction conditions are paramount in achieving high yields and minimizing side products. The two most common and practical approaches are catalytic hydrogenation and chemical reduction with hydride reagents.
General Reaction Scheme:
Caption: General synthesis of 2-(4-Chlorophenyl)piperidine.
This guide will focus on troubleshooting issues related to these primary synthetic routes.
II. Troubleshooting Guide: Low Yields and Impurities
This section addresses specific problems you may encounter during the synthesis of racemic 2-(4-Chlorophenyl)piperidine. Each issue is presented in a question-and-answer format, providing causal explanations and actionable protocols.
Scenario 1: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful method for the reduction of pyridines to piperidines.[1][2] However, several factors can lead to incomplete reactions or the formation of byproducts.
Question: My catalytic hydrogenation of 2-(4-chlorophenyl)pyridine is sluggish and results in a low yield of the desired piperidine. What are the potential causes and how can I improve the outcome?
Potential Causes & Solutions:
-
Catalyst Inactivation: The pyridine nitrogen can act as a poison to many hydrogenation catalysts.
-
Causality: The lone pair of electrons on the nitrogen atom can strongly adsorb to the active sites of the catalyst (e.g., Palladium, Platinum), preventing the substrate from binding and reacting.
-
Solution 1: Acidic Additives: Performing the hydrogenation in the presence of an acid, such as glacial acetic acid or hydrochloric acid, can protonate the pyridine nitrogen.[1] This protonation reduces the nitrogen's ability to coordinate with the catalyst, thereby preventing catalyst poisoning. A common catalyst for this is Platinum(IV) oxide (PtO2), also known as Adams' catalyst.[1][2]
-
Solution 2: Catalyst Choice: Rhodium on carbon (Rh/C) has been reported to be effective for pyridine hydrogenation, sometimes under lower atmospheric pressures.[1]
-
-
Insufficient Hydrogen Pressure or Agitation:
-
Causality: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mass transfer of hydrogen to the catalyst surface is crucial for a good reaction rate.
-
Solution: Ensure your reaction vessel is properly sealed and can maintain the target hydrogen pressure. Increase the stirring or shaking speed to maximize the gas-liquid-solid interface. Typical pressures can range from 50 to 70 bar.[1]
-
-
Sub-optimal Solvent:
-
Causality: The solvent must dissolve the starting material and be inert under the reaction conditions.
-
Solution: Glacial acetic acid is often a good choice as it serves as both a solvent and a proton source to prevent catalyst poisoning.[1] Other protic solvents like ethanol or methanol can also be used, often with the addition of an acid.
-
Experimental Protocol: Optimized Catalytic Hydrogenation
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-(4-chlorophenyl)pyridine (1 equivalent).
-
Catalyst and Solvent Addition: Add Platinum(IV) oxide (PtO2, 5-10 mol%) and glacial acetic acid as the solvent.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50-70 bar.
-
Reaction: Stir the mixture vigorously at room temperature for 6-8 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully depressurize the vessel. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
Scenario 2: Chemical Reduction with Hydride Reagents
Sodium borohydride (NaBH₄) is a milder and often more convenient reducing agent compared to lithium aluminum hydride (LiAlH₄).[4][5][6][7] However, the reduction of pyridines with NaBH₄ can be challenging and often requires specific conditions.
Question: I am attempting to reduce 2-(4-chlorophenyl)pyridine with sodium borohydride, but I am observing very low conversion to the piperidine. How can I drive this reaction to completion?
Potential Causes & Solutions:
-
Insufficient Reactivity of NaBH₄:
-
Causality: Sodium borohydride is generally not reactive enough to reduce the aromatic pyridine ring under standard conditions (e.g., in methanol or ethanol alone).[5][6] The aromaticity of the pyridine ring makes it significantly less electrophilic than a simple imine.
-
Solution 1: Acid Catalysis: The reduction can be facilitated in the presence of a Lewis acid or a protic acid. For instance, carrying out the reaction in acetic acid can activate the pyridine ring towards reduction.
-
Solution 2: Pyridine Activation: The pyridine ring can be activated by alkylation to form a pyridinium salt, which is much more susceptible to hydride reduction. However, this adds extra steps to the synthesis.
-
-
Reaction Temperature:
-
Causality: While NaBH₄ reductions are often performed at or below room temperature, reducing a stable aromatic ring may require more energy.
-
Solution: Carefully increasing the reaction temperature may improve the reaction rate. However, this should be done cautiously to avoid side reactions.
-
-
Formation of Dihydropyridine Intermediates:
-
Causality: The reduction of pyridines can sometimes stall at the dihydropyridine stage. Complete reduction to the piperidine requires further hydride addition.
-
Solution: Using a sufficient excess of the hydride reagent and ensuring adequate reaction time can help drive the reaction to completion.
-
Experimental Protocol: NaBH₄ Reduction in Acetic Acid
-
Dissolution: Dissolve 2-(4-chlorophenyl)pyridine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of NaBH₄: Cool the solution in an ice bath. Slowly and portion-wise, add sodium borohydride (a significant excess, e.g., 4-5 equivalents). Be cautious as the reaction with acetic acid will generate hydrogen gas.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and carefully quench by the slow addition of water.
-
Isolation: Basify the mixture with a concentrated NaOH solution to a pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might see in my final product?
A1: Besides unreacted starting material, you might observe partially hydrogenated species such as 2-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine. Over-reduction leading to dechlorination of the chlorophenyl ring is also a possibility under harsh hydrogenation conditions.
Q2: How can I best purify the final product?
A2: Column chromatography on silica gel is a common and effective method for purifying 2-(4-chlorophenyl)piperidine.[3] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with methanol, can be effective. Another approach involves the formation of a salt (e.g., hydrochloride), which can be recrystallized, followed by liberation of the free base.
Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?
A3: While LiAlH₄ is a more powerful reducing agent than NaBH₄ and can reduce pyridines, it is also much more reactive and requires strictly anhydrous conditions. It will react violently with protic solvents. Given the effectiveness of catalytic hydrogenation, LiAlH₄ is often not the first choice due to safety and handling considerations.
Q4: My yield is good, but the product is a yellow oil instead of a white solid. What could be the cause?
A4: The yellow coloration could be due to trace impurities. Purification by column chromatography or recrystallization of a salt form should yield a purer, off-white to white product. Ensure that all solvents are removed during the final concentration step.
IV. Data Summary and Visualization
Table 1: Comparison of Reduction Methods
| Feature | Catalytic Hydrogenation (PtO₂) | Sodium Borohydride (NaBH₄) Reduction |
| Reagents | H₂, PtO₂, Acetic Acid | NaBH₄, Acetic Acid |
| Conditions | High Pressure (50-70 bar), Room Temp | Atmospheric Pressure, Elevated Temp (50-60°C) |
| Reported Yields | Generally Good to Excellent | Moderate to Good |
| Safety | Requires high-pressure equipment, H₂ gas is flammable | Generates H₂ gas upon quenching, less hazardous than LiAlH₄ |
| Work-up | Filtration of catalyst, extraction | Quenching, extraction |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
V. References
-
Reddymasu Sreenivasulu, K., Venkata Sri Ranganath, K., & Rameshraju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 123-128. [Link]
-
ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
-
Slideshare. (n.d.). NaBH4. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride (NaBH4). [Link]
-
Mastering Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Sodium borohydride. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Chlorophenyl)piperidine | 26905-02-2 [amp.chemicalbook.com]
- 4. 3. NaBH4 | PPT [slideshare.net]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium borohydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-(4-Chlorophenyl)piperidine Hydrochloride
Answering your request, here is a technical support center with troubleshooting guides and FAQs for the purification of 2-(4-Chlorophenyl)piperidine hydrochloride.
Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common and complex challenges encountered during the purification of this compound. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the fundamental principles behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges researchers face.
Question 1: My crude this compound is a discolored (yellow to brown) solid. What is the cause and how can I fix it?
Answer: Discoloration in piperidine derivatives is typically due to the presence of oxidation products or residual impurities from the synthesis.[1] The piperidine nitrogen, even when protonated as a hydrochloride salt, can be susceptible to oxidation over time or in the presence of certain reagents, leading to colored byproducts.
Troubleshooting Steps:
-
Charcoal Treatment: This is often the most effective first step for color removal. Before recrystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol) and add a small amount (1-2% by weight) of activated charcoal.[2] Stir the hot mixture for 15-30 minutes.
-
Hot Filtration: To remove the charcoal and any other insoluble impurities, perform a hot filtration through a pad of Celite® or fine filter paper.[3] Proceed immediately with the recrystallization from the clarified filtrate.
Question 2: My final product purity is low (<98% by HPLC) even after initial purification. What are the likely impurities?
Answer: The impurity profile depends heavily on the synthetic route. Common impurities in piperidine synthesis can include:[4]
-
Unreacted Starting Materials: Such as the corresponding pyridine precursor if the synthesis involved a reduction.
-
Byproducts: Arising from incomplete reaction or side reactions. For instance, over-reduction or alternative cyclization pathways.[5]
-
Degradation Products: Piperidines can degrade under harsh acidic or basic conditions or at elevated temperatures.[6]
-
Residual Solvents: From the reaction or workup steps.[7]
A thorough analysis of your synthetic pathway is crucial for identifying potential impurities. If standard purification methods fail, consider a more robust technique like column chromatography after converting the salt to the free base.
Question 3: How do I convert the hydrochloride salt to the free base for chromatography, and then back to the salt?
Answer: This is a standard acid-base extraction procedure.
-
Salt to Free Base: Dissolve the hydrochloride salt in water. Add a base (e.g., 1M NaOH solution) dropwise while stirring until the pH is >10. The free base, 2-(4-Chlorophenyl)piperidine, will often precipitate or can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Free Base to Salt: After chromatographic purification of the free base, dissolve the purified oil or solid in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate). Add a stoichiometric amount of HCl (as a solution in ether or isopropanol) dropwise while stirring. The this compound salt will precipitate and can be collected by filtration.[1]
Part 2: In-Depth Troubleshooting Guide: Recrystallization
Recrystallization is the most common method for purifying solid organic compounds like hydrochloride salts.[9] Success hinges on selecting the right solvent system and controlling the cooling process.
Problem: The compound "oils out" or fails to crystallize upon cooling.
This common issue occurs when the solution becomes supersaturated too quickly, or when the melting point of the solute is lower than the temperature of the solution. High impurity levels can also depress the melting point, leading to oiling out.[3]
Causality & Solutions:
-
Rapid Cooling: Cooling the solution too fast prevents the orderly arrangement of molecules into a crystal lattice.
-
Solution: Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving it to an ice bath. Slow cooling is critical for forming large, pure crystals.[3]
-
-
Excessive Supersaturation: Using too little solvent can lead to a solution that is too concentrated.
-
Solution: While dissolving the crude product, add a slight excess of hot solvent just past the point of complete dissolution to avoid immediate crashing out upon cooling.
-
-
High Impurity Load: Impurities can interfere with crystal lattice formation.
-
Solution: If oiling persists, consider a preliminary purification step (e.g., a quick filtration through a silica plug) or switch to column chromatography.
-
-
Inducing Crystallization: Sometimes a supersaturated solution needs a nucleation point to begin crystallization.
-
Solution: Scratch the inside of the flask with a glass rod at the solvent line or add a single "seed" crystal of the pure compound.[6]
-
Recrystallization Solvent Selection
The ideal solvent should dissolve the compound well when hot but poorly when cold. For salts, polar protic solvents or mixtures are often effective.
| Solvent System | Rationale & Use Case |
| Isopropanol (IPA) or Ethanol | Good starting point. The hydrochloride salt often has moderate solubility at high temperatures and lower solubility upon cooling. |
| Methanol/Diethyl Ether | A solvent/anti-solvent system. Dissolve in a minimal amount of hot methanol, then slowly add diethyl ether at room temperature until turbidity appears. |
| Ethanol/Water | Water can decrease the solubility of the salt in ethanol, aiding crystallization upon cooling. Experiment with ratios from 95:5 to 80:20. |
| Ethyl Acetate/Hexane | More suitable for the free base, but can sometimes work for less polar salts. Use as a solvent/anti-solvent pair.[9] |
Step-by-Step Protocol: Recrystallization of 2-(4-Chlorophenyl)piperidine HCl
-
Dissolution: Place 5.0 g of crude 2-(4-Chlorophenyl)piperidine HCl into a 100 mL Erlenmeyer flask. Add a stir bar and approximately 20 mL of isopropanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add ~50 mg of activated charcoal, and heat with stirring for 10 minutes.
-
Hot Filtration (Optional): If charcoal was used or insoluble impurities are present, perform a hot filtration through fluted filter paper into a pre-warmed clean flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold isopropanol to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Part 3: In-Depth Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For basic compounds like piperidines, special considerations are necessary to achieve good separation on silica gel.[2] Note: It is highly recommended to purify the compound as the free base, not the hydrochloride salt, on standard silica gel.
Problem: Poor separation of the target compound from impurities.
This is often due to an improperly chosen eluent system or incorrect column packing/loading.
Causality & Solutions:
-
Incorrect Eluent Polarity: If the eluent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the target compound may not move.
-
Solution: Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent mixture that gives your target compound an Rf value of ~0.3. A common starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[3]
-
-
Column Overloading: Loading too much crude material prevents proper separation.
-
Solution: A general rule is to load no more than 1 g of crude material per 20-40 g of silica gel, depending on the difficulty of the separation.
-
-
Poor Column Packing: Air bubbles or cracks in the silica gel create channels, leading to very poor separation.
-
Solution: Pack the column using a slurry of silica gel in the initial, least polar eluent. Ensure the silica bed is uniform and free of cracks before loading the sample.[3]
-
Problem: Significant peak tailing in collected fractions.
For basic compounds like 2-(4-Chlorophenyl)piperidine, this is a classic problem caused by the interaction of the basic nitrogen atom with acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a "tailing" effect as the compound slowly bleeds off the column.[10]
-
Solution: Deactivate the Silica Gel: Before loading your sample, flush the column with your eluent containing a basic additive. The most common choice is triethylamine (TEA) at a concentration of 0.5-1%.[2] The TEA will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute symmetrically.
Typical Parameters for Analysis
Confirming purity after purification is essential. HPLC and GC are standard quantitative methods.[6][11]
| Parameter | HPLC Method | GC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | Capillary column for polar/basic analytes (e.g., DB-5) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA or Formic Acid | N/A |
| Flow Rate | 1.0 mL/min | 1-2 mL/min (Helium carrier gas) |
| Detector | UV at 220-230 nm | Flame Ionization Detector (FID) |
| Purity Target | >98% | >98% |
References
-
PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]
- Dayalan, A., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
-
ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]
-
DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link]
- Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
-
Fang, J., Baker, G. B., & Coutts, R. T. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection. Journal of Chromatography B: Biomedical Applications, 682(2), 283-288. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
Higashi, Y., & Fujii, Y. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(9), 964-970. [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral HPLC Separation of Piperidine Enantiomers
Welcome to the Technical Support Center for troubleshooting the chiral High-Performance Liquid Chromatography (HPLC) separation of piperidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these challenging compounds. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Core Principles & Initial Strategy
Before diving into specific troubleshooting scenarios, it's crucial to understand the foundational principles governing the chiral separation of piperidine-containing molecules. Piperidines are basic, often flexible structures, which introduces specific challenges like peak tailing and unpredictable interactions with chiral stationary phases (CSPs).
A logical method development workflow is the bedrock of a successful and robust separation. The process should be systematic, starting with a broad screening of columns and mobile phases, followed by fine-tuning of the critical parameters.
Caption: Workflow for HPLC Method Development and Optimization.
II. Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for piperidine enantiomers?
Polysaccharide-based CSPs are generally the most successful for separating piperidine derivatives.[1][2] These are derivatives of cellulose or amylose coated or immobilized on a silica support. Columns like Chiralpak® and Chiralcel® series have demonstrated broad applicability.[1] Their effectiveness stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, which create the necessary chiral recognition environment.
| CSP Type | Common Phases | Primary Interaction | Best For... |
| Polysaccharide | Chiralpak® IA, AD-H, Chiralcel® OD-H | Steric hindrance, H-bonding | Broad range of compounds, including piperidines.[1][2] |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ V, T | Ionic, H-bonding, inclusion | Polar and ionizable molecules.[3] |
| Pirkle-type | (S,S)-Whelk-O® 1 | π-π interactions, H-bonding | Compounds with aromatic rings near the chiral center. |
| Cyclodextrin-based | CYCLOBOND™ | Inclusion complexation | Aromatic compounds that can fit into the cyclodextrin cavity.[4][5] |
Q2: My piperidine analyte has no UV chromophore. How can I detect it?
For compounds lacking a UV chromophore, pre-column derivatization is a common and effective strategy.[6][7] This involves reacting your piperidine with a reagent that attaches a UV-active tag.
Example Protocol: Derivatization with p-Toluenesulfonyl Chloride (PTSC) [7]
-
Reaction Setup: In a suitable vial, dissolve your piperidine sample in a solvent like dichloromethane.
-
Base Addition: Add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the HCl generated during the reaction.
-
Derivatization: Add a solution of PTSC and allow the reaction to proceed. Optimization of time and temperature may be necessary.
-
Sample Prep: After completion, the reaction mixture may need to be neutralized or diluted before injection into the HPLC system.
-
Detection: The derivatized analyte can now be detected by a UV detector, typically around 228 nm for a PTSC tag.[7]
This approach not only enables UV detection but can also sometimes improve the chiral separation itself by creating a more rigid structure that interacts more effectively with the CSP.[2]
Q3: Should I use normal-phase or reversed-phase chromatography?
The choice between normal-phase (NP), reversed-phase (RP), and polar organic (PO) modes is highly dependent on the specific analyte and CSP. Polysaccharide CSPs, for instance, are versatile and can be used in all three modes.[4][8]
-
Normal-Phase (NP): Often provides better selectivity for chiral separations. Typical mobile phases are mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol).
-
Reversed-Phase (RP): Uses aqueous mobile phases (e.g., water/acetonitrile or water/methanol). This can be advantageous for analytes that are more soluble in aqueous media.
-
Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives. This mode can offer unique selectivity.
A screening approach is highly recommended to determine the optimal mode for your specific piperidine derivative.[8]
III. Troubleshooting Guide
This section addresses common problems encountered during the chiral separation of piperidine enantiomers.
Issue 1: Poor or No Resolution (Rs < 1.5)
This is the most frequent challenge in chiral method development. The absence of separation indicates that the chiral recognition between the enantiomers and the CSP is insufficient.
Caption: Troubleshooting Logic for Poor Peak Resolution.
Possible Causes & Solutions:
-
Inappropriate CSP: The selected stationary phase may not offer the right chiral recognition mechanism for your molecule.
-
Suboptimal Mobile Phase: The mobile phase composition dramatically influences selectivity.[8]
-
Solution:
-
Change Alcohol Modifier (NP): In normal phase, switch between isopropanol, ethanol, and n-butanol. The size and structure of the alcohol can significantly alter the interaction with the CSP.
-
Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%).
-
Switch Modes: If NP fails, explore RP and Polar Organic modes. The change in solvent environment can fundamentally alter the retention mechanism and induce separation.[8]
-
-
-
Temperature: Enantiomeric separations can be highly sensitive to temperature.[6] The effect is thermodynamic and can alter the stability of the transient diastereomeric complexes formed on the column.[9]
-
Solution: Analyze your sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often, but not always, improve resolution by increasing the strength of interactions. In some cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[9][10]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Peak tailing is particularly common for basic compounds like piperidines due to secondary interactions.
Possible Causes & Solutions:
-
Secondary Interactions with Silica: The basic nitrogen of the piperidine ring can interact strongly with residual acidic silanol groups on the silica surface of the CSP, causing peak tailing.[6]
-
Solution: Add a basic modifier to the mobile phase. This additive competes with the analyte for the active silanol sites, masking them and improving peak shape.[1]
-
For NP/PO modes: Add 0.1% diethylamine (DEA) or triethylamine (TEA).[1]
-
For RP mode: Use a buffer or an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, although a basic modifier may still be necessary depending on the analyte's pKa.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and distorted peaks.
-
Solution: Reduce the injection volume or dilute the sample concentration and re-inject.[6]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, often fronting.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
Issue 3: Irreproducible Retention Times or Resolution
Inconsistent results can undermine the reliability of your analysis. This often points to an unstable chromatographic system.
Possible Causes & Solutions:
-
Insufficient Column Equilibration: Chiral separations, especially in NP, can require long equilibration times.
-
Solution: Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection and between mobile phase changes. Monitor the baseline until it is stable.
-
-
Mobile Phase Instability: Alcohols in hexane can absorb water from the air, changing the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped when not in use.
-
-
"Memory Effects": Additives, particularly basic ones like DEA, can be retained on the stationary phase and affect subsequent analyses, even after changing the mobile phase.[11]
-
Solution: Dedicate a column to a specific method or class of compounds if possible. If you must switch between methods with different additives, implement a rigorous column flushing procedure. Flush with a strong, non-reactive solvent like isopropanol before switching to the new mobile phase.
-
IV. References
-
BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
-
BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
-
I.B.S. (n.d.). Chiral HPLC Method Development.
-
BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
-
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
-
Chromatography Today. (2020). Trouble with chiral separations.
-
Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
-
Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]
-
Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.
-
ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF.
-
D-Scholarship@Pitt. (2020). The effect of temperature in chemical separations: 1) reversed-phase liquid chromatography and 2) molecular-receptor interactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
Overcoming poor solubility of 2-(4-Chlorophenyl)piperidine hydrochloride in assays
Introduction
Welcome to the technical support guide for 2-(4-Chlorophenyl)piperidine hydrochloride. This molecule, while a valuable research tool, frequently presents a significant experimental hurdle: poor aqueous solubility. Precipitation of this compound in stock solutions or, more commonly, upon dilution into aqueous assay buffers, can lead to inaccurate concentration measurements, inconsistent results, and flawed structure-activity relationships (SAR).[1]
This guide is designed for researchers, scientists, and drug development professionals to provide a framework for understanding and systematically overcoming these solubility challenges. We will move from fundamental principles to practical, step-by-step protocols, ensuring the integrity and reproducibility of your experimental data.
Part 1: Understanding the Molecule & the Problem
The key to solving a solubility issue lies in understanding the physicochemical properties of the compound. This compound is the salt of a basic compound. The piperidine nitrogen is basic, meaning it can accept a proton.[2] The hydrochloride salt form is supplied to improve its initial handling and aqueous solubility compared to the free base.[3]
However, the chlorophenyl group is lipophilic (hydrophobic), which counteracts the solubility-enhancing effect of the salt. This dual nature is the root of the problem.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer? A: This is the most common failure mode, often called "crashing out."[4] Your compound is likely dissolved at a high concentration in an organic solvent like Dimethyl Sulfoxide (DMSO), where it is highly soluble. When this concentrated stock is diluted into an aqueous buffer, the solvent environment abruptly changes from organic to mostly aqueous. The aqueous buffer cannot maintain the compound in solution at that concentration, causing it to exceed its aqueous solubility limit and precipitate.[5]
Q2: My DMSO stock solution looks clear, but I still get precipitation in my assay. Is the stock solution the problem? A: Not necessarily. A clear stock solution in 100% DMSO doesn't guarantee solubility in the final assay buffer.[5] The issue arises from the dramatic shift in solvent polarity upon dilution. However, it is also possible for compounds to precipitate from DMSO stocks due to storage at low temperatures or the use of a supersaturated solution.[1] Always ensure your stock solution is fully dissolved at room temperature before use.
Q3: What is the first and most important step I should take to address this solubility issue? A: The most critical first step is to understand the pH-dependent solubility of your compound. Since 2-(4-Chlorophenyl)piperidine is a base, its hydrochloride salt will be most soluble at an acidic pH where the piperidine nitrogen remains fully protonated (as the positively charged piperidinium ion).[2][3] As the pH increases towards and beyond the compound's pKa, it will convert to the less soluble free base form.
Q4: Can the final concentration of my organic solvent (e.g., DMSO) in the assay affect solubility? A: Yes, significantly. While you must keep the final DMSO concentration low to avoid artifacts or toxicity in biological assays (typically ≤1%), this small amount of co-solvent can still help maintain the compound's solubility.[2][5] It is crucial to keep the final DMSO concentration consistent across all experimental and control wells.
Part 2: Troubleshooting Guides & Decision Workflows
This section provides structured approaches to diagnose and solve solubility problems based on when and how they occur.
Scenario 1: Compound Precipitates Immediately Upon Dilution into Assay Buffer
This is a classic case of exceeding the kinetic aqueous solubility limit. The compound cannot remain dissolved when the solvent rapidly switches from organic to aqueous.
Question: I'm adding my DMSO stock to my PBS buffer (pH 7.4) and it's turning cloudy instantly. What should I do?
Answer: At pH 7.4, a significant portion of your compound may be converting to the less soluble free base. Your primary strategies should focus on pH modification and optimizing the dilution process.
Workflow for Immediate Precipitation
Sources
Technical Support Center: A-Z Guide to Scaling the Synthesis of 2-(4-Chlorophenyl)piperidine Hydrochloride
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-(4-Chlorophenyl)piperidine hydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this important synthetic transformation. Piperidine derivatives are crucial structural motifs in a wide range of pharmaceuticals, making robust and scalable synthetic routes essential.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient synthesis, from benchtop to pilot plant.
I. Understanding the Synthesis: Common Routes and Mechanistic Considerations
The synthesis of 2-arylpiperidines, such as 2-(4-Chlorophenyl)piperidine, can be approached through several strategic disconnections.[4] Common methods include the catalytic hydrogenation of the corresponding 2-(4-chlorophenyl)pyridine, reductive amination pathways, and palladium-catalyzed cross-coupling reactions.[4][5][6] Each approach presents unique advantages and challenges, particularly when considering scale-up.
For the purpose of this guide, we will focus on the prevalent method of catalytic hydrogenation of 2-(4-chlorophenyl)pyridine , as it is a common and often cost-effective route for larger-scale production.
Diagram 1: Synthetic Workflow for this compound
A high-level overview of the primary synthetic steps.
Caption: High-level workflow for the synthesis of this compound.
II. Troubleshooting Guide: From Bench to Bulk
This section addresses common issues encountered during the synthesis and scale-up of this compound, providing actionable solutions based on chemical principles.
A. Catalytic Hydrogenation Stage
Issue 1: Incomplete or Sluggish Hydrogenation
-
Symptoms: Reaction progress stalls as monitored by GC-MS, HPLC, or TLC, with significant amounts of starting material remaining even after extended reaction times.
-
Potential Causes & Solutions:
-
Catalyst Inactivity: The catalyst (e.g., PtO₂, Pd/C) may be poisoned or deactivated.
-
Troubleshooting:
-
Source of Contamination: Ensure the substrate and solvent are free from catalyst poisons such as sulfur compounds, thiols, or strong chelating agents.
-
Catalyst Quality: Use a fresh, high-quality catalyst. For scale-up, consider a catalyst from a reputable supplier with consistent batch-to-batch activity.
-
Catalyst Loading: While typically used in catalytic amounts (1-5 mol%), increasing the catalyst loading may be necessary for challenging substrates.[5] However, this should be carefully evaluated for cost-effectiveness on a larger scale.
-
-
-
Insufficient Hydrogen Pressure: The pressure in the hydrogenation reactor may be too low for the reaction to proceed efficiently.
-
Troubleshooting:
-
Optimize Pressure: Gradually increase the hydrogen pressure within the safe limits of the reactor. Monitor the reaction progress at different pressures to find the optimal setting.
-
System Leaks: Ensure the reactor is properly sealed and there are no hydrogen leaks.
-
-
-
Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, catalyst, and substrate.
-
Troubleshooting:
-
Agitation: Increase the stirring rate to ensure the catalyst remains suspended and to improve gas-liquid mass transfer.
-
Reactor Design: For larger scale, the design of the reactor and impeller becomes critical. A well-designed agitation system is necessary to maintain a homogenous slurry.
-
-
-
Issue 2: Formation of Side Products
-
Symptoms: Appearance of unexpected peaks in the chromatogram, potentially indicating over-reduction or side reactions.
-
Potential Causes & Solutions:
-
Over-reduction (Dechlorination): The chloro-substituent on the phenyl ring can be susceptible to hydrogenolysis, leading to the formation of 2-phenylpiperidine.
-
Troubleshooting:
-
Catalyst Choice: Palladium-based catalysts are generally more prone to causing dechlorination than platinum-based catalysts. Consider switching to PtO₂ (Adams' catalyst).[5]
-
Reaction Conditions: Lowering the reaction temperature and pressure can help minimize this side reaction.[5]
-
Additives: In some cases, the addition of a mild catalyst inhibitor (e.g., a small amount of a nitrogen-containing base) can selectively suppress dechlorination without significantly affecting the desired hydrogenation.
-
-
-
Ring Opening: Under harsh conditions, the piperidine ring can undergo cleavage.
-
Troubleshooting:
-
Milder Conditions: Employ lower temperatures and pressures.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to hydrogenation conditions.
-
-
-
Diagram 2: Troubleshooting Hydrogenation Issues
A decision tree to diagnose and resolve common hydrogenation problems.
Caption: Decision tree for troubleshooting catalytic hydrogenation.
B. Work-up and Isolation
Issue 3: Difficulty in Isolating the Free Base
-
Symptoms: Low yield of the free base after work-up, or the formation of emulsions during extraction.
-
Potential Causes & Solutions:
-
Incomplete Catalyst Removal: Finely divided catalyst can interfere with phase separation.
-
Troubleshooting:
-
Filtration Aid: Filter the reaction mixture through a pad of celite or another filter aid to effectively remove the catalyst.
-
Centrifugation: For larger scales, centrifugation followed by decantation can be an effective method for catalyst removal.
-
-
-
Emulsion Formation: The basic nature of the product can lead to the formation of stable emulsions during aqueous work-up.
-
Troubleshooting:
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help break emulsions.
-
Solvent Choice: Using a less polar extraction solvent can sometimes mitigate emulsion formation.
-
pH Adjustment: Careful adjustment of the aqueous phase pH can also help.
-
-
-
C. Salt Formation and Purification
Issue 4: Impure Hydrochloride Salt
-
Symptoms: The isolated hydrochloride salt is off-white or has a broad melting point range, indicating the presence of impurities.
-
Potential Causes & Solutions:
-
Incomplete Reaction or Side Products: Impurities from the hydrogenation step are carried through to the final product.
-
Troubleshooting:
-
Purification of Free Base: Purify the free base by distillation or column chromatography before salt formation.
-
Recrystallization: Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether, isopropanol/acetone) to remove impurities.
-
-
-
Excess HCl: Residual hydrochloric acid can lead to a hygroscopic and impure product.
-
Troubleshooting:
-
Stoichiometric HCl: Use a stoichiometric amount of HCl for the salt formation. Anhydrous HCl in a solvent like ether or isopropanol is preferred over aqueous HCl to avoid introducing water.
-
Washing: Wash the isolated salt with a non-polar solvent (e.g., ether, hexane) to remove any adsorbed HCl.
-
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of 2-(4-chlorophenyl)pyridine on a large scale?
A: For large-scale synthesis, PtO₂ (Adams' catalyst) is often preferred over Pd/C. While Pd/C can be effective, it has a higher tendency to cause dechlorination of the chlorophenyl group. PtO₂ generally provides a cleaner reaction with fewer side products, although it may be more expensive.[5] The optimal catalyst and its loading should be determined through process optimization studies.
Q2: How can I monitor the progress of the hydrogenation reaction?
A: The reaction can be monitored by taking small aliquots from the reactor (after safely venting the hydrogen) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Thin-Layer Chromatography (TLC). This allows for the determination of the ratio of starting material to product and the detection of any side products.
Q3: What are the key safety considerations when scaling up this synthesis?
A:
-
Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be properly grounded and operated in a well-ventilated area. All sources of ignition must be eliminated.
-
Catalyst Handling: Some hydrogenation catalysts, particularly Pd/C, can be pyrophoric when dry and exposed to air. Handle the catalyst wet or under an inert atmosphere.
-
Exothermic Reactions: The hydrogenation reaction is exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the initial stages of the reaction.
-
Pressure Safety: The reactor must be rated for the intended operating pressure and equipped with a pressure relief device.
Q4: Can I use aqueous HCl for the salt formation?
A: While aqueous HCl can be used, it is generally not recommended for the final salt formation if a high-purity, crystalline solid is desired. The presence of water can lead to a less crystalline or even oily product that is difficult to handle and dry. Using a solution of anhydrous HCl in a suitable organic solvent (e.g., diethyl ether, isopropanol) will typically yield a better-quality solid.
Q5: What are suitable analytical methods for final product characterization?
A:
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure.
-
Purity: HPLC or GC for quantitative purity analysis.
-
Melting Point: To assess the purity and consistency of the crystalline solid.
-
Residual Solvents: Gas Chromatography with Headspace (HS-GC) to quantify any remaining solvents from the synthesis and purification process.
IV. Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-(4-Chlorophenyl)pyridine
-
Reactor Setup: In a high-pressure reactor, charge 2-(4-chlorophenyl)pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.[5]
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%, as a slurry in the reaction solvent.[5]
-
Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.
-
Reaction Monitoring: Maintain the reaction at room temperature or a slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC, GC, or HPLC.[5]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a base (e.g., NaOH solution) and extract the free base with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-(4-chlorophenyl)piperidine.
Protocol 2: Formation of this compound
-
Dissolution: Dissolve the crude or purified 2-(4-chlorophenyl)piperidine free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of anhydrous HCl (1.0-1.1 eq) in the same solvent with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be necessary.
-
Isolation: Collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to obtain this compound.
V. Quantitative Data Summary
| Parameter | Laboratory Scale | Pilot Scale Consideration |
| Substrate | 1-10 g | 1-10 kg |
| Catalyst Loading | 1-5 mol% | Optimize for cost and activity; consider catalyst recycling. |
| Hydrogen Pressure | 50-100 psi | Dependent on reactor specifications; higher pressure may improve reaction rate. |
| Temperature | 25-50 °C | Ensure adequate cooling to manage exotherm. |
| Reaction Time | 4-24 hours | Monitor closely to avoid side reactions and optimize throughput. |
| Solvent Volume | 10-20 mL/g | Minimize for better throughput, but ensure effective mixing. |
VI. References
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
-
Organic Letters. (2019). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. ACS Publications.
-
Organic Letters. Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. ACS Publications.
-
PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
-
ResearchGate. (2014). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. ResearchGate.
-
DTIC. (2025). Piperidine Synthesis. DTIC.
-
Google Patents. Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. Google Patents.
-
PubMed. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection. PubMed.
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Advanced Chemical Synthesis.
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
-
Benchchem. (2025). Scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol for pilot production.
Sources
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)piperidine Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to impurity management during this specific synthesis. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and integrity of your synthesis.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification, formation, and control of common impurities.
Question 1: I am observing a significant amount of a regioisomeric impurity, 3-(4-Chlorophenyl)piperidine. What is the likely cause and how can I control its formation?
Answer:
The formation of the 3-substituted regioisomer is a common challenge in the synthesis of 2-arylpiperidines. The root cause often lies in the reaction mechanism of the cyclization step, where the aryl nucleophile can attack different positions of the piperidine precursor.
Causality: The regioselectivity of the cyclization is influenced by several factors, including the choice of catalyst, solvent, and temperature. For instance, in a Friedel-Crafts type cyclization, the stability of the carbocation intermediate plays a crucial role. The formation of a secondary carbocation leading to the 2-substituted product is generally favored over the primary carbocation that would result in the 3-substituted isomer. However, under certain conditions, rearrangement or competing reaction pathways can lead to the formation of the undesired regioisomer.
Mitigation Strategies:
-
Catalyst Selection: The choice of Lewis acid catalyst can significantly impact regioselectivity. Stronger Lewis acids may promote carbocation rearrangements, potentially increasing the formation of the 3-substituted isomer. Experimenting with milder Lewis acids or employing reaction conditions that favor a concerted mechanism can enhance the selectivity for the desired 2-substituted product.
-
Temperature Control: Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product, which is typically the desired 2-isomer.
-
Protecting Group Strategy: The nature of the protecting group on the piperidine nitrogen can influence the steric environment around the reaction center, thereby directing the cyclization to the desired position.
Experimental Protocol: Optimizing Regioselectivity
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the piperidine precursor in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice-salt or dry ice-acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, TiCl₄, or a milder alternative like ZnCl₂) portion-wise, maintaining the internal temperature.
-
Reaction Monitoring: Monitor the reaction progress and the ratio of regioisomers by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by slowly adding a cooled saturated aqueous solution of a suitable salt (e.g., sodium bicarbonate or ammonium chloride).
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the regioisomers.
Question 2: My final product is contaminated with N-alkylated impurities. What are the sources of these impurities and how can I prevent their formation?
Answer:
N-alkylation is a common side reaction when the piperidine nitrogen is not adequately protected or when certain reagents used in the synthesis can act as alkylating agents.
Causality: The secondary amine of the piperidine ring is nucleophilic and can react with electrophilic alkylating agents present in the reaction mixture. This can lead to the formation of tertiary amines or even quaternary ammonium salts.[1][2][3] Common sources of alkylating agents include residual alkyl halides from preceding steps or byproducts formed during the reaction.
Mitigation Strategies:
-
Nitrogen Protection: The most effective way to prevent N-alkylation is to protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the steps where alkylating agents are present. This protecting group can then be removed in the final step of the synthesis.
-
Choice of Reagents: When N-alkylation is desired as part of the synthesis, using reductive amination instead of direct alkylation with alkyl halides can be a milder and more selective method, often avoiding over-alkylation.[1]
-
Control of Stoichiometry and Addition Rate: In cases where direct alkylation is necessary, carefully controlling the stoichiometry of the alkylating agent and adding it slowly to the reaction mixture can help minimize the formation of over-alkylated byproducts.[3]
Workflow for Minimizing N-Alkylation
Caption: Workflow to prevent N-alkylation side reactions.
Question 3: I am having trouble removing residual starting materials and intermediates from my final product. What are some effective purification strategies?
Answer:
Effective removal of starting materials and intermediates is crucial for obtaining a high-purity final product. The choice of purification method depends on the physicochemical properties of the desired product and the impurities.
Purification Strategies:
-
Crystallization: This is often the most effective method for purifying solid compounds. The choice of solvent system is critical. A good solvent system will dissolve the compound at an elevated temperature but allow it to crystallize upon cooling, leaving the impurities in the mother liquor.
-
Column Chromatography: For complex mixtures or when crystallization is not effective, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) will depend on the polarity of the compounds to be separated.
-
Acid-Base Extraction: Since 2-(4-Chlorophenyl)piperidine is a basic compound, it can be separated from neutral or acidic impurities by acid-base extraction. Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution will extract the desired amine into the aqueous phase as its hydrochloride salt. The aqueous layer can then be basified and the free amine re-extracted into an organic solvent.
Data Summary: Purification Method Comparison
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Crystallization | Scalable, cost-effective, can yield very high purity. | Requires a suitable solvent system, may have lower recovery. | Removing small amounts of impurities from a solid product. |
| Column Chromatography | High resolution, versatile for various mixtures. | Can be time-consuming, requires solvents, may not be easily scalable. | Separating complex mixtures with similar polarities. |
| Acid-Base Extraction | Simple, fast, and effective for separating basic compounds. | Only applicable for separating compounds with different acid-base properties. | Removing neutral or acidic impurities from a basic product. |
Frequently Asked Questions (FAQs)
What are the critical process parameters to monitor during the synthesis of this compound?
Critical process parameters (CPPs) are those that have a significant impact on the quality attributes of the final product. For this synthesis, key CPPs include:
-
Temperature: As discussed, temperature can affect regioselectivity and the formation of side products.
-
Reaction Time: Monitoring the reaction to completion is essential to minimize the amount of unreacted starting materials.
-
Reagent Stoichiometry: The molar ratios of reactants and catalysts can influence yield and impurity profiles.
-
pH: The pH during work-up and extraction steps is crucial for ensuring the desired compound is in the correct phase for separation.
How can I analytically characterize the impurities in my sample?
A combination of chromatographic and spectroscopic techniques is typically used for impurity characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[4] Different detectors (e.g., UV, MS) can be used for detection and identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile impurities and can provide structural information from the mass spectrum.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for elucidating the detailed chemical structure of isolated impurities.
-
Infrared (IR) Spectroscopy: IR can help identify functional groups present in the impurities.
Impurity Analysis Workflow
Caption: A typical workflow for the analysis and identification of impurities.
Are there any specific safety precautions I should take during this synthesis?
Yes, standard laboratory safety practices should always be followed. Specifically for this synthesis:
-
Handling Reagents: Many reagents used in this synthesis, such as strong acids, bases, and organometallic compounds, are corrosive, toxic, or flammable. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction Quenching: Quenching reactions involving reactive reagents like Lewis acids or hydrides can be highly exothermic. Always perform quenching procedures slowly and with adequate cooling.
-
Solvent Handling: Organic solvents are often flammable and can be harmful if inhaled or absorbed through the skin. Use them in a fume hood and away from ignition sources.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- PubMed. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine.
- Guidechem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
- RASAYAN J. Chem. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- PubMed. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Bot Verification [rasayanjournal.co.in]
- 5. Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Resolution of 2-(4-Chlorophenyl)piperidine Enantiomers
An in-depth guide to resolving 2-(4-Chlorophenyl)piperidine enantiomers, tailored for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the chiral resolution of 2-(4-Chlorophenyl)piperidine. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the lab. The resolution of enantiomers is a critical step in pharmaceutical development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[1][2] This resource provides field-proven insights and troubleshooting strategies to help you achieve high enantiomeric purity efficiently and reliably.
Troubleshooting Guide
This section addresses specific, common issues encountered during the resolution process in a direct question-and-answer format.
Question 1: I'm attempting a diastereomeric salt crystallization, but I'm getting very low or no crystal yield. What's going wrong?
Answer: Low or no yield is a frequent hurdle in diastereomeric salt crystallization, typically pointing to issues with supersaturation. Here’s a systematic approach to diagnosing and solving the problem:
-
Sub-optimal Solvent System: The cornerstone of a successful resolution is the choice of solvent. The solvent must exhibit a significant difference in solubility between the two target diastereomeric salts.[3] If both salts are highly soluble, neither will crystallize. Conversely, if both are poorly soluble, they may co-precipitate, leading to poor yield and purity.
-
Solution: Conduct a systematic solvent screen. Vary the polarity and hydrogen-bonding capabilities of the solvent or use a mixture of solvents (a solvent/anti-solvent system) to fine-tune the solubility profile.
-
-
Insufficient Concentration: Crystallization will not occur if the solution is undersaturated. The concentration of your diastereomeric salt may simply be too low.
-
Solution: Carefully evaporate a portion of the solvent to increase the concentration and induce supersaturation.[4] Be cautious not to over-concentrate, which can lead to "oiling out."
-
-
Inadequate Cooling Profile: Temperature is a critical driver of solubility.[3] A cooling rate that is too fast or a final temperature that is not low enough can prevent crystallization.
-
Solution: Implement a slower, controlled cooling rate. A gradual decrease in temperature allows for more selective crystallization of the less soluble diastereomer.[4] Also, try lowering the final temperature of the crystallization process.
-
-
High Nucleation Energy Barrier: Sometimes a supersaturated solution is stable because the energy barrier for crystal nucleation is too high.
-
Solution: Induce nucleation by scratching the inside of the flask with a glass rod at the air-liquid interface.[3][4] If you have a small amount of the desired pure diastereomeric salt, "seeding" the supersaturated solution with a single crystal is a highly effective method to initiate crystallization.[3]
-
Question 2: My product is "oiling out" as a liquid instead of forming crystals. How can I fix this?
Answer: "Oiling out" or liquid-liquid phase separation occurs when the salt comes out of a supersaturated solution as a liquid instead of a solid. This is often due to very high supersaturation or the crystallization temperature being above the melting point of the salt.
-
Decrease Supersaturation: The most common cause is excessive concentration.
-
Solution: Add more solvent to the mixture to reduce the concentration and bring it back into a metastable zone where crystallization is favored over oiling.[4]
-
-
Lower the Temperature: If the melting point of your diastereomeric salt is low, the crystallization temperature may be too high.
-
Solution: Lower the overall crystallization temperature. This can sometimes be sufficient to solidify the oil.
-
-
Modify the Solvent System: The solvent polarity can influence the physical state of the precipitating salt.
-
Solution: Experiment with a less polar solvent system. This can sometimes favor the formation of a stable crystal lattice over an amorphous oil.[4]
-
Question 3: My crystallized salt has a low diastereomeric excess (d.e.). How can I improve the purity?
Answer: Low diastereomeric excess (d.e.) indicates poor selectivity in the crystallization process, meaning the undesired diastereomer is co-precipitating with the desired one.
-
Validate Your Analytical Method First: Before optimizing the crystallization, ensure your analytical method (e.g., chiral HPLC) is accurate. It's not uncommon for an unoptimized separation method to give the false impression of low purity.[5]
-
Action: Prepare and analyze a true 50:50 racemic sample of your starting material. You should see two well-resolved peaks of equal area. If not, your analytical method needs optimization first.[5]
-
-
Optimize the Solvent System: As with yield, the solvent is the most critical factor for selectivity. The goal is to maximize the solubility difference between the two diastereomers.[4]
-
Action: A thorough solvent screen is the most effective way to improve d.e. Even small changes in solvent composition can have a significant impact on resolution efficiency.
-
-
Control the Cooling Rate: Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.
-
Action: Employ a slow and controlled cooling profile. This provides the system with enough time to maintain equilibrium, allowing for the selective crystallization of the less soluble diastereomer.[4]
-
-
Consider Recrystallization: A single crystallization is often not enough to achieve high purity.
-
Action: Perform one or more recrystallization steps on the enriched diastereomeric salt. This will progressively remove the more soluble diastereomer, increasing the d.e. of the final product.
-
Question 4: I'm developing a chiral HPLC method to check my enantiomeric excess (e.e.), but I'm getting poor or no peak resolution. What should I adjust?
Answer: Achieving baseline separation in chiral HPLC is dependent on finding the right combination of a chiral stationary phase (CSP) and a mobile phase.[6]
-
Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is the most important step.[6] Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for a wide range of compounds, including piperidine derivatives.[1][7]
-
Solution: Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak AD, AS, IC). These columns offer different chiral recognition mechanisms and one will likely provide better selectivity for your compound.
-
-
Sub-optimal Mobile Phase: For normal-phase chromatography, the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane) is critical. The addition of a small amount of an amine or acid modifier is also crucial for basic or acidic analytes, respectively.
-
Solution:
-
Vary the percentage of the alcohol modifier (e.g., try n-hexane:isopropanol ratios of 95:5, 90:10, 80:20).
-
For a basic compound like 2-(4-Chlorophenyl)piperidine, add a small amount (typically 0.1%) of an amine like diethylamine (DEA) to the mobile phase to improve peak shape and prevent tailing.[6]
-
-
-
Temperature Effects: Column temperature can influence enantioseparation.
-
Solution: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). Sometimes, increasing or decreasing the temperature can significantly improve resolution.[8]
-
Frequently Asked Questions (FAQs)
Question 1: What are the primary methods for resolving 2-(4-Chlorophenyl)piperidine?
Answer: The most common and industrially applied methods for resolving chiral amines like 2-(4-Chlorophenyl)piperidine are:
-
Diastereomeric Salt Crystallization: This is a classical and often cost-effective method.[2] It involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form two diastereomeric salts.[9] Because diastereomers have different physical properties, they can be separated by fractional crystallization.[2]
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for both analytical quantification of enantiomeric excess (e.e.) and for preparative-scale separations to obtain pure enantiomers.[1][10]
-
Enzymatic Kinetic Resolution: This method uses an enzyme (often a lipase) to selectively catalyze a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted.[11][12] For example, an enzyme can selectively acylate the (R)-enantiomer, allowing the unreacted (S)-enantiomer to be separated.
Question 2: How do I select the right chiral resolving agent for diastereomeric salt crystallization?
Answer: The selection process is often empirical, but some guidelines can increase the probability of success. The ideal resolving agent should be readily available, inexpensive (or easily recyclable), and form a stable, crystalline salt with your compound.[2]
-
Common Choices for Basic Amines: For resolving a basic amine like 2-(4-Chlorophenyl)piperidine, chiral acids are used. The most common and effective choices include:
-
Screening is Key: It is highly recommended to perform a small-scale screening experiment with several different resolving agents and solvents to identify the combination that yields a crystalline salt with the best separation properties.
Question 3: When should I choose chiral chromatography over crystallization for preparative-scale separation?
Answer: The choice depends on scale, cost, time, and the specific properties of the compound.
-
Choose Diastereomeric Salt Crystallization When:
-
Choose Preparative Chiral Chromatography (HPLC/SFC) When:
-
Working on a smaller scale (grams to a few kilograms).[10]
-
A suitable crystallization system cannot be found.
-
Speed is critical, as method development can sometimes be faster than optimizing a crystallization process.[10]
-
Supercritical Fluid Chromatography (SFC) is particularly advantageous as it is faster and uses less organic solvent, making it a "greener" and more cost-effective chromatographic technique.[7]
-
Data Presentation
Table 1: Comparison of Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Type | Common Applications | Key Considerations |
|---|---|---|---|
| Dibenzoyl-L-tartaric acid | Acid | Resolution of basic compounds, including piperidine derivatives.[13] | Often forms highly crystalline salts; can be expensive. |
| (S)-Mandelic Acid | Acid | Widely used for resolving amines.[13][14] | Generally less expensive than tartaric acid derivatives. |
| (1S)-(+)-10-Camphorsulfonic acid | Acid | Strong acid, effective for weakly basic amines.[9] | Can be highly effective but success is compound-dependent. |
| (1R,2S)-1-amino-2-indanol | Auxiliary | Used in asymmetric synthesis and kinetic resolutions.[16] | More commonly used as a chiral auxiliary, not a classical resolving agent. |
Table 2: Example Optimized Chiral HPLC Conditions for Piperidine Derivatives
| Parameter | Value | Rationale |
|---|---|---|
| Column | Chiralpak® IC-3, 250 x 4.6 mm, 3 µm | Polysaccharide-based CSPs show broad applicability for piperidine derivatives.[7] |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (95:5:0.1, v/v/v) | Normal phase provides good selectivity. DEA is a basic modifier to improve peak shape.[1][17] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Temperature can be optimized to improve resolution.[8] |
| Detection Wavelength | 220 nm | The chlorophenyl group provides sufficient UV absorbance.[17] |
| Expected Resolution (Rs) | > 1.5 | A resolution value greater than 1.5 indicates baseline separation. |
Experimental Protocols & Workflows
Protocol 1: Diastereomeric Salt Resolution of (±)-2-(4-Chlorophenyl)piperidine
This protocol provides a general methodology. The optimal resolving agent, solvent, and temperatures must be determined experimentally.
1. Materials:
-
(±)-2-(4-Chlorophenyl)piperidine
-
Chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid, 0.5 equivalents)
-
Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile)
-
Base for liberation (e.g., 1M NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane)
2. Procedure:
-
Salt Formation: In a flask, dissolve 1.0 equivalent of (±)-2-(4-Chlorophenyl)piperidine in a minimal amount of a suitable heated solvent (e.g., ethanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid) in the same solvent, heating if necessary.
-
Mixing: Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator. If crystals do not form, try scratching the flask or adding a seed crystal.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This is your Crop 1 enriched diastereomeric salt.
-
Analysis: Dry the crystals and determine the diastereomeric excess (d.e.) using chiral HPLC (after liberating the free amine).
-
(Optional) Recrystallization: If the d.e. is not satisfactory, recrystallize Crop 1 from a fresh portion of the hot solvent to further enhance the purity.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add an organic solvent (e.g., dichloromethane). Basify the aqueous layer with 1M NaOH until the pH is >11. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched free amine.
Diagram 1: Workflow for Diastereomeric Salt Resolution
Caption: General workflow for enantiomeric resolution via diastereomeric salt crystallization.
Diagram 2: Decision Tree for Troubleshooting Crystallization
Caption: Decision tree for troubleshooting common crystallization issues.
References
-
APC. (n.d.). Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Retrieved from [Link]
-
Pataki, H., et al. (2020). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Retrieved from [Link]
-
SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. Retrieved from [Link]
-
Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Chiralpedia. (2025). Unconventional Approaches in Chiral Resolution: New Horizons. Retrieved from [Link]
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]
-
Andersson, S., et al. (2017). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
-
Guisard, A., & Kagan, H. B. (1996). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Li, W., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved from [Link]
-
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences. Retrieved from [Link]
-
MPG.PuRe. (2012). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]
-
Carretero, J. C., et al. (1998). Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. Tetrahedron: Asymmetry. Retrieved from [Link]
-
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed. Retrieved from [Link]
-
YouTube. (2020). Chiral Resolving agents. Retrieved from [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]
-
O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]
-
HPLC Solutions. (2011). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Retrieved from [Link]
- Google Patents. (1994). EP0617028B1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine.
-
SIELC Technologies. (n.d.). Separation of 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
YouTube. (2023). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]
-
Journal of Chromatography & Separation Techniques. (2017). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]
-
Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]
-
ResearchGate. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 2-(4-Chlorophenyl)piperidine Analysis
The Imperative of Method Validation
Before an analytical method can be used for routine analysis, it is a regulatory requirement to validate it to ensure its suitability for the intended purpose.[1] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines on this process.[2][3][4] Validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] This process is not a one-time event but a continuous cycle of verification throughout the method's lifecycle.[5][6]
The validation process for an HPLC method intended for the quantification of an API like 2-(4-Chlorophenyl)piperidine and its impurities must demonstrate specificity, linearity, range, accuracy, precision, and robustness.[7][8]
Visualizing the Validation Workflow
The validation of an HPLC method is a structured process with interconnected stages. The following diagram illustrates the typical workflow, from initial method development to the final validation report.
Caption: A flowchart of the HPLC method validation process.
Experimental Protocol: A Step-by-Step Validation Guide
This section details the experimental procedures for validating an HPLC method for the analysis of 2-(4-Chlorophenyl)piperidine.
Specificity: Ensuring Signal Integrity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10]
-
Forced Degradation Studies: To demonstrate that the method is stability-indicating, forced degradation studies are performed.[11][12] This involves subjecting the 2-(4-Chlorophenyl)piperidine drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[13] The stressed samples are then analyzed to ensure that the main peak of 2-(4-Chlorophenyl)piperidine is well-resolved from any degradation product peaks.
-
Placebo Analysis: For drug product analysis, a placebo (a mixture of all excipients without the API) is prepared and injected to ensure that none of the excipients interfere with the analyte peak.[14]
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16]
-
Procedure: A series of at least five standard solutions of 2-(4-Chlorophenyl)piperidine are prepared at different concentrations, typically spanning 50% to 150% of the expected working concentration.[17]
-
Analysis: Each standard is injected in triplicate, and a calibration curve is constructed by plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.998.[15]
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value.[4] It is typically assessed using a recovery study.
-
Procedure: A known amount of 2-(4-Chlorophenyl)piperidine is spiked into a placebo mixture at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate.[17][18]
-
Analysis: The spiked samples are analyzed, and the percentage recovery of the analyte is calculated.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[19][20]
Precision: Measuring Variability
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels:
-
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment.[7]
-
Procedure: Six replicate samples of 2-(4-Chlorophenyl)piperidine at 100% of the target concentration are prepared and analyzed.
-
-
Intermediate Precision: This evaluates the method's precision under variations within the same laboratory, such as different days, different analysts, or different equipment.[20]
-
Procedure: The repeatability study is repeated on a different day by a different analyst using a different instrument if available.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be not more than 2.0%.[8][19]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Lower Limits
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21][22]
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[23][24]
-
Verification: The determined LOD and LOQ concentrations should be experimentally verified by analyzing a suitable number of samples at these concentrations.[23]
Robustness: Resilience to Minor Changes
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[25][26]
-
Procedure: The effect of small, deliberate changes to the HPLC method parameters is evaluated. These parameters can include:
-
Analysis: The impact of these changes on critical responses like peak retention time, resolution, and peak area is assessed.
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the overall results should not be significantly affected by the introduced variations.
Data Presentation: A Snapshot of Performance
The following tables summarize hypothetical data from the validation of an HPLC method for 2-(4-Chlorophenyl)piperidine.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451234 |
| 75 | 678901 |
| 100 | 902345 |
| 125 | 1128901 |
| 150 | 1354321 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.2 | 79.5 | 99.1% |
| 100% | 100.5 | 101.1 | 100.6% |
| 120% | 120.8 | 120.1 | 99.4% |
| Mean % Recovery | 99.7% |
Table 3: Precision Data
| Precision Level | Parameter | Result (%RSD) |
| Repeatability | Peak Area (n=6) | 0.85% |
| Intermediate Precision | Peak Area (n=6) | 1.25% |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, it's essential to understand its performance in the context of other available analytical techniques.
| Feature | HPLC | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | A form of HPLC that uses smaller particle size columns, leading to higher resolution and faster analysis times. |
| Applicability to 2-(4-Chlorophenyl)piperidine | Highly suitable. The compound has a chromophore for UV detection. | Potentially suitable, but may require derivatization to improve volatility and thermal stability. | Highly suitable, offering faster analysis and better resolution than conventional HPLC. |
| Advantages | Robust, versatile, and widely available. | High separation efficiency for volatile compounds. | Faster run times, higher throughput, and improved resolution. |
| Disadvantages | Slower analysis times compared to UPLC. | Not suitable for non-volatile or thermally labile compounds. | Higher initial instrument cost and can be more sensitive to matrix effects. |
For the analysis of 2-(4-Chlorophenyl)piperidine, a non-volatile compound, HPLC and UPLC are superior choices over GC. The choice between HPLC and UPLC often comes down to a balance between the need for higher throughput (favoring UPLC) and instrument availability and cost (often favoring HPLC).
Conclusion
The validation of an HPLC method for the analysis of 2-(4-Chlorophenyl)piperidine is a critical process that ensures the generation of reliable and accurate data. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, we can establish a method that is fit for its intended purpose in a regulated environment. While alternative techniques exist, a well-validated HPLC method provides a robust and reliable platform for the routine analysis of this important pharmaceutical intermediate. The principles and protocols outlined in this guide serve as a comprehensive framework for researchers and scientists to develop and validate their own analytical methods with scientific integrity and regulatory compliance in mind.
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A Comparative Study of 2-, 3-, and 4-(Chlorophenyl)piperidine Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the 2-, 3-, and 4-(chlorophenyl)piperidine isomers, molecules of significant interest in medicinal chemistry and drug development. The position of the chloro-substituent on the phenyl ring dramatically influences the physicochemical properties and pharmacological activities of these compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, spectroscopic characterization, and biological evaluation, supported by experimental data from peer-reviewed literature.
Introduction: The Significance of Positional Isomerism
The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to confer desirable pharmacokinetic properties.[1] When substituted with a chlorophenyl group, the resulting isomers exhibit distinct pharmacological profiles, making them intriguing candidates for drug discovery programs. The seemingly subtle shift of a chlorine atom from the ortho (2-), to meta (3-), to para (4-) position on the phenyl ring can lead to profound differences in receptor binding affinity, metabolic stability, and overall therapeutic potential. Understanding these differences is paramount for the rational design of new chemical entities. This guide will dissect these isomeric differences through a comparative lens, exploring their synthesis, analytical characterization, and pharmacological implications.
I. Comparative Synthesis Strategies
The synthesis of chlorophenyl)piperidine isomers can be achieved through several established synthetic routes. While a single, unified protocol for all three isomers under identical conditions is not extensively documented, a comparison of the prevalent methods for each provides insight into their relative accessibility. A common strategy involves the construction of the C-aryl piperidine bond, often through nucleophilic addition of a chlorophenyl organometallic reagent to a suitable piperidone precursor, followed by reduction or dehydration and subsequent reduction.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway applicable to the synthesis of these isomers, with variations in the starting materials and specific reaction conditions.
Caption: Generalized synthetic workflow for (chlorophenyl)piperidine isomers.
Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine
This protocol is adapted from the synthesis of a key intermediate for various 4-(chlorophenyl)piperidine derivatives.[2]
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-chlorobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux until the magnesium is consumed.
-
Grignard Addition: Cool the Grignard reagent to 0 °C. Add a solution of 1-methyl-4-piperidone in anhydrous THF dropwise to the stirred Grignard reagent.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-methyl-4-(4-chlorophenyl)-4-hydroxypiperidine.
The synthesis of the 2- and 3-isomers would follow a similar pathway, substituting the appropriate chlorophenyl organometallic precursor.
II. Spectroscopic Characterization: A Comparative Overview
The structural identity and purity of the (chlorophenyl)piperidine isomers are confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The position of the chlorine atom on the aromatic ring gives rise to distinct spectral patterns, which are invaluable for their differentiation.
Comparative Spectroscopic Data
| Isomer | 1H NMR (Aromatic Protons) | 13C NMR (Aromatic Carbons) | Mass Spectrum (m/z) | IR (C-Cl stretch, cm-1) |
| 2-(o-Chlorophenyl)piperidine | Multiplet, characteristic pattern for ortho-substitution | Distinct signals for all 6 aromatic carbons due to asymmetry | M+ at 195/197 (approx. 3:1 ratio) | ~750 |
| 3-(m-Chlorophenyl)piperidine | Complex multiplet, characteristic of meta-substitution | Distinct signals for all 6 aromatic carbons | M+ at 195/197 (approx. 3:1 ratio) | ~780-740 |
| 4-(p-Chlorophenyl)piperidine | Two doublets (AA'BB' system) | Fewer signals due to symmetry (4 distinct aromatic carbons) | M+ at 195/197 (approx. 3:1 ratio) | ~820-800 |
Note: The exact chemical shifts and fragmentation patterns can vary depending on the solvent, instrument, and specific derivative (e.g., N-substituted).
Experimental Protocol: Acquiring and Interpreting Spectroscopic Data
-
NMR Spectroscopy:
-
Dissolve a small sample of the purified isomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the aromatic region of the 1H NMR spectrum to determine the substitution pattern.
-
Analyze the number of signals in the aromatic region of the 13C NMR spectrum to confirm the isomeric identity.
-
-
Mass Spectrometry:
-
Introduce the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.
-
Observe the molecular ion peak (M+) and the characteristic isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Analyze the fragmentation pattern to further confirm the structure.
-
-
IR Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film.
-
Acquire the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic C-Cl stretching vibration in the fingerprint region.
-
III. Comparative Pharmacological Activities
The pharmacological profiles of the (chlorophenyl)piperidine isomers are diverse and highly dependent on the chlorine's position. This positional variation influences the molecule's ability to interact with various biological targets, leading to different therapeutic effects and side-effect profiles.
Workflow for Pharmacological Screening
Caption: A typical workflow for the pharmacological evaluation of isomers.
Summary of Reported Activities:
-
4-(Chlorophenyl)piperidine Derivatives: A significant body of research exists for derivatives of 4-(4-chlorophenyl)piperidine. For instance, 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have demonstrated notable analgesic and hypotensive activities.[3][4][5] This core is also a key intermediate in the synthesis of the anti-diarrheal medication, loperamide. The para-chloro substitution is often associated with activity at opioid and other central nervous system (CNS) receptors.[6][7]
-
3-(Chlorophenyl)piperidine and Analogs: The 3-substituted isomers and their piperazine analogs, such as 1-(3-chlorophenyl)piperazine (m-CPP), are well-known serotonergic agents.[8][9] m-CPP is a metabolite of the antidepressant trazodone and exhibits complex pharmacology, acting as an agonist at various serotonin receptors.[8] This suggests that 3-(chlorophenyl)piperidine isomers may also interact with the serotonergic system, potentially leading to antidepressant or anxiolytic effects.[10]
-
2-(Chlorophenyl)piperidine and Analogs: Information on the specific pharmacological activities of 2-(chlorophenyl)piperidine is less abundant in comparative studies. However, related compounds like 1-(2-chlorophenyl)piperazine have been synthesized and characterized.[11] The ortho-substitution can introduce significant steric hindrance, which may alter receptor binding profiles compared to the meta and para isomers. This steric effect could potentially lead to higher receptor selectivity.
IV. Structure-Activity Relationship (SAR) and Future Directions
The positional isomerism of the chloro-substituent provides a classic example of how subtle structural changes can lead to significant differences in biological activity. The electron-withdrawing nature of the chlorine atom and its position on the phenyl ring influence the electronic distribution of the entire molecule. Furthermore, the steric bulk of the chlorine atom, particularly in the ortho position, can dictate the preferred conformation of the molecule and its ability to fit into a receptor's binding pocket.
Future research should focus on a systematic, head-to-head comparison of all three isomers under standardized assay conditions. This would provide a clearer understanding of their relative potencies and selectivities for various biological targets. Such studies are crucial for guiding the development of new therapeutic agents with improved efficacy and reduced side effects.
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- 11. 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Biological Activity of 2-(4-Chlorophenyl)piperidine Enantiomers
This guide provides a comprehensive comparison of the potential biological activities of the (R)- and (S)-enantiomers of 2-(4-Chlorophenyl)piperidine. While direct comparative studies on this specific compound are not extensively available in current literature, this document synthesizes established principles of stereopharmacology and data from closely related 2-arylpiperidine analogs to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. The guide also provides detailed experimental protocols to enable the direct investigation of these enantiomers.
The Imperative of Chirality in Drug Discovery: Beyond the Mirror Image
In the realm of pharmacology, chirality is a fundamental concept with profound implications for a molecule's biological activity.[1][2] A chiral molecule, such as 2-(4-Chlorophenyl)piperidine, possesses a stereocenter that results in the existence of two non-superimposable mirror images known as enantiomers: (R)-2-(4-Chlorophenyl)piperidine and (S)-2-(4-Chlorophenyl)piperidine. Although these enantiomers share identical physicochemical properties in an achiral environment, their interactions with the inherently chiral biological systems—receptors, enzymes, and other proteins—can differ dramatically.[1][2]
One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[3] Therefore, the separate evaluation of each enantiomer is a critical step in modern drug development to optimize efficacy and safety.
Synthesis and Chiral Separation of Enantiomers
The acquisition of enantiomerically pure 2-(4-Chlorophenyl)piperidine is a prerequisite for the comparative evaluation of their biological activities. The two primary strategies to achieve this are:
-
Stereoselective Synthesis: This "chiral pool" approach utilizes chiral starting materials or chiral catalysts to synthesize the desired enantiomer directly. Asymmetric hydrogenation of a corresponding pyridine precursor is a common method for achieving enantioenriched piperidines.[4]
-
Chiral Resolution: This method involves the synthesis of a racemic mixture (a 1:1 mixture of both enantiomers), followed by separation. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for resolving enantiomers.[5]
The choice between these methods often depends on factors such as scalability, cost, and the availability of suitable chiral catalysts or stationary phases.
Comparative Biological Activity: An Evidence-Based Inference
Direct experimental data comparing the biological activities of (R)- and (S)-2-(4-Chlorophenyl)piperidine is sparse in the public domain. However, based on the well-established pharmacology of the broader class of 2-arylpiperidine derivatives, we can infer likely differences in their interactions with biological targets. Phenylpiperidines are known to interact with a range of central nervous system (CNS) receptors, including opioid, sigma (σ), and dopamine receptors.[6][7][8]
A compelling case for the stereoselective activity of chiral piperidines comes from a study on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues. In this research, the (3R, 4S)-enantiomer was found to be a significantly more potent and selective µ-opioid receptor (MOR) agonist compared to its (3S, 4R)-enantiomer.[9] This highlights that even subtle changes in the three-dimensional arrangement of the molecule can have a profound impact on its ability to bind to and activate a receptor.
Given this precedent, it is highly probable that the (R)- and (S)-enantiomers of 2-(4-Chlorophenyl)piperidine will also exhibit significant differences in their binding affinities and functional activities at their respective biological targets. One enantiomer may bind with higher affinity or act as an agonist, while the other may have lower affinity or even act as an antagonist.
Illustrative Comparison of Potential Biological Activities
The following table presents a hypothetical comparison based on the principles of stereoselectivity observed in similar compounds. This data is for illustrative purposes only and must be confirmed by experimental investigation.
| Biological Parameter | (R)-2-(4-Chlorophenyl)piperidine | (S)-2-(4-Chlorophenyl)piperidine | Rationale for Potential Difference |
| Binding Affinity (Ki) for Target X | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | The spatial arrangement of the 4-chlorophenyl group in one enantiomer may allow for a more optimal fit into the receptor's binding pocket. |
| Functional Activity at Target X | Agonist / Partial Agonist | Antagonist / Lower Efficacy Agonist | Differences in binding orientation can lead to distinct conformational changes in the receptor, resulting in different functional outcomes. |
| Off-Target Binding Affinity | Higher affinity for off-target Y | Lower affinity for off-target Y | The stereochemistry that is optimal for the primary target may not be favorable for binding to other receptors, potentially leading to a better side-effect profile for one enantiomer. |
| In Vivo Efficacy (e.g., Analgesia) | Higher Potency | Lower Potency | The combination of higher target affinity and agonistic activity would likely translate to greater in vivo efficacy. |
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity profile of each enantiomer, a series of well-defined experiments are necessary. The following protocols provide a robust framework for such an investigation.
Protocol 1: Chiral HPLC for Enantiomeric Separation and Purity Assessment
This protocol is essential to confirm the enantiomeric purity of the separated (R)- and (S)-isomers.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
-
Sample Preparation:
-
Dissolve a small amount of the racemic mixture and each isolated enantiomer in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the racemic mixture to determine the retention times of the two enantiomers.
-
Inject 10 µL of each isolated enantiomer to confirm its identity and determine its enantiomeric excess (% ee).
-
-
Data Analysis:
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
-
Protocol 2: In Vitro Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity (Ki) of each enantiomer for a specific receptor target (e.g., µ-opioid, sigma-1, or dopamine D2 receptor).
Methodology:
-
Materials:
-
Receptor Source: Cell membranes expressing the target receptor.
-
Radioligand: A radioactively labeled ligand with high affinity for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-(+)-pentazocine for σ1).[10]
-
Non-specific Binding Control: A high concentration of an unlabeled ligand.
-
Assay Buffer: e.g., Tris-HCl buffer.
-
Scintillation Cocktail and Scintillation Counter.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (each enantiomer).
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vitro Functional Assay (GPCR Activity)
This assay determines whether the enantiomers act as agonists (activate the receptor) or antagonists (block the receptor's activation). The specific assay depends on the G-protein coupling of the target receptor.
Methodology for a Gs/Gi-coupled Receptor (cAMP Assay):
-
Cell Culture: Use a cell line stably expressing the target receptor.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
For agonist testing, add varying concentrations of each enantiomer. For antagonist testing, pre-incubate the cells with varying concentrations of each enantiomer before adding a known agonist.
-
Incubate to allow for receptor stimulation.
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log of the enantiomer concentration to determine the EC₅₀ (potency) and Emax (efficacy).
-
For antagonist activity, plot the response to the agonist against the log of the enantiomer concentration to determine the IC₅₀ and calculate the Kb (antagonist dissociation constant).
-
Visualizations
Diagram 1: The Concept of Enantiomers
Caption: The (R) and (S) enantiomers of 2-(4-Chlorophenyl)piperidine are non-superimposable mirror images.
Diagram 2: Workflow for a Competitive Radioligand Binding Assay
Caption: A streamlined workflow for determining the binding affinity of a compound.
Diagram 3: Hypothetical GPCR Signaling Pathway
Caption: A simplified representation of a G-protein coupled receptor signaling cascade.
References
-
Di Micco, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(10), 1698-1709. [Link]
-
Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51. [Link]
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Perrone, R., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277. [Link]
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Staus, D. M., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 137-151. [Link]
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Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]
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Soraci, A. L., & Landoni, M. F. (2001). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. [Link]
-
Shcherbakov, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6524. [Link]
-
Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
-
Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(8), 1605-1609. [Link]
-
Schetz, J. A., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(3), 857-869. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Rasti, M., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Sciences, 9(1), 1-10. [Link]
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Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. [Link]
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Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]
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Wikipedia. (n.d.). Phenylpiperidines. [Link]
-
Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 428-436. [Link]
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Tropsha, A., & Wang, S. X. (2009). QSAR modeling of GPCR ligands: Methodologies and examples of applications. Methods in Molecular Biology, 575, 49-73. [Link]
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A Senior Application Scientist's Guide to Comparing Analytical Methods for Chiral Piperidine Derivatives
Introduction: The Central Role of Chiral Piperidines in Modern Pharmaceuticals
The piperidine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and natural alkaloids.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold in drug design.[3] When a chiral center is introduced into the piperidine ring, the stereochemistry can dramatically influence the molecule's pharmacological and toxicological profile.[3] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even harmful. Consequently, the development of robust, accurate, and efficient analytical methods to separate and quantify the enantiomers of chiral piperidine derivatives is not merely an academic exercise; it is a critical necessity in drug development and quality control, mandated by regulatory authorities worldwide.[4][5]
This guide provides an in-depth comparison of the primary analytical techniques used for the enantioseparation of chiral piperidine derivatives. As a Senior Application Scientist, my goal is not to simply list protocols, but to explain the causality behind methodological choices, empowering you to select and develop the optimal analytical strategy for your specific research, development, or quality control needs.
Core Analytical Techniques: A Comparative Overview
The enantioseparation of chiral piperidines is predominantly achieved using three powerful chromatographic and electrophoretic techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each method operates on distinct principles and offers a unique set of advantages and limitations.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most established and widely used technique for enantiomeric separation due to its versatility, robustness, and the vast library of commercially available Chiral Stationary Phases (CSPs).[5][6]
Principle of Separation: The mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP. For piperidine derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[6][7][8] These CSPs form transient diastereomeric complexes with the analytes through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, leading to different retention times for each enantiomer.[7]
Causality in Method Development:
-
Mobile Phase Selection: Normal-phase conditions (e.g., hexane/alcohol mixtures) are very common for polysaccharide CSPs, as the alcoholic modifier plays a crucial role in the hydrogen bonding interactions that govern separation.[7] Small amounts of an amine additive (like diethylamine) are often required to mask active sites on the silica support and improve the peak shape of basic piperidine compounds.
-
Indirect Analysis (Derivatization): Many simple piperidine derivatives, such as 2-piperidinemethanol or piperidin-3-amine, lack a strong UV chromophore, making detection difficult.[9] Pre-column derivatization with a chromophoric agent (e.g., p-toluenesulfonyl chloride or 3,5-dinitrobenzoic acid) is a self-validating solution.[9] This not only enhances UV sensitivity but can also introduce additional interaction points, potentially improving the chiral recognition and resolution on the CSP.
Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative
Chiral SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput screening in drug discovery.[6][10][11]
Principle of Separation: SFC utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent (typically an alcohol).[6][8] The separation mechanism on a given CSP is similar to HPLC, but the physical properties of the supercritical fluid—low viscosity and high diffusivity—allow for much higher flow rates and consequently, significantly faster analyses without a loss of efficiency.[6][8][11]
Causality in Method Development:
-
Speed and Efficiency: The low viscosity of the mobile phase enables rapid column equilibration and high-speed separations, making SFC the method of choice for screening multiple compounds against a library of chiral columns.[10][11]
-
Environmental and Economic Benefits: By replacing the bulk of organic solvents with CO2, SFC dramatically reduces solvent consumption and waste, making it a "greener" and more cost-effective technique.[6][11] This is a major advantage for preparative-scale separations.
-
Complementary Selectivity: While the same CSPs are used in both HPLC and SFC, the unique mobile phase environment in SFC can sometimes lead to different chiral recognition, offering a complementary tool when HPLC methods fail to achieve separation.[6]
Chiral Capillary Electrophoresis (CE): The High-Efficiency, Micro-Scale Specialist
Chiral CE is a high-resolution technique that provides an orthogonal approach to liquid chromatography.[12][13]
Principle of Separation: In CE, separation occurs in a narrow capillary based on the differential mobility of ions in an electric field. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[12][14][15] The transient inclusion of the analyte enantiomers into the chiral cavity of the cyclodextrin forms diastereomeric complexes with different effective mobilities, leading to their separation.[14][15]
Causality in Method Development:
-
High Efficiency & Low Consumption: CE is known for its extremely high theoretical plate counts, resulting in sharp peaks and excellent resolution. It requires only nanoliter injection volumes and minimal amounts of reagents, making it ideal for research settings where sample quantity is limited.[6][12]
-
Selector Screening: The chiral selector is in the buffer, not bonded to a column. This allows for rapid screening of various selectors and concentrations to optimize separation without needing to purchase multiple expensive columns. Anionic cyclodextrins are particularly valuable for separating basic piperidine derivatives.[15]
-
Limitations: The primary drawbacks of CE are its lower concentration sensitivity compared to HPLC and potential issues with method robustness and reproducibility, which can make it less suitable for routine QC applications.[6]
Data Presentation: Quantitative Performance Comparison
To provide a clear, objective comparison, the following tables summarize the general characteristics of each technique and present specific experimental data for the separation of a key piperidine intermediate.
Table 1: General Comparison of Analytical Techniques
| Feature | Chiral HPLC | Chiral SFC | Chiral CE |
| Primary Application | Routine QC, R&D, Prep | High-Throughput Screening, Prep | R&D, Orthogonal Methods |
| Analysis Speed | Moderate to Slow | Very Fast | Fast |
| Solvent Consumption | High | Very Low | Negligible |
| "Green" Chemistry | Poor | Excellent | Excellent |
| Robustness | Excellent | Good to Excellent | Moderate |
| Sensitivity (UV) | Good | Good | Moderate |
| Sample Requirement | Microliters | Microliters | Nanoliters |
| Instrumentation Cost | Moderate | High | Moderate |
Table 2: Experimental Data for Chiral HPLC Separation of (±)-1-Boc-3-hydroxypiperidine [6]
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Observations |
| Chiralpak® IC-3 | 0.2% TFA in n-Hexane:IPA (95:5) | 1.0 | 30 | >1.5 | Optimized Method: Good resolution and peak shape. |
| Chiralpak® IG-3 | Hexane:Ethanol:TFA (98:2:0.2) | 0.5 | 40 | 0.89 | Poor resolution. Not suitable. |
| Chiralpak® AD-H | Hexane:IPA (90:10) | 1.0 | 25 | 1.2 | Partial separation. Requires optimization. |
| Chiralcel® OD-H | Hexane:IPA (80:20) | 1.0 | 25 | 1.0 | Co-elution/poor separation. |
Data synthesized from comparative studies to illustrate the critical nature of CSP selection.[6]
Visualization of Workflows and Decision Logic
Visual diagrams are essential for understanding complex analytical workflows and for making informed decisions.
Caption: General experimental workflow for chiral analysis.
Caption: Decision pathway for selecting a chiral analysis technique.
Experimental Protocols: A Practical Guide
The trustworthiness of any analytical method is rooted in a well-defined, reproducible protocol. Below are detailed methodologies for key applications.
Protocol 1: Direct Chiral HPLC Analysis of 2-Piperidinemethanol[4]
This protocol is suitable when sample concentration is high enough for direct UV detection and is based on the proven success of polysaccharide CSPs.
-
1. Instrumentation and Column:
-
HPLC system with UV detector.
-
Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak series).
-
-
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Causality: The hexane/IPA ratio provides the primary separating power, while diethylamine is crucial for good peak shape of the basic analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: ~210 nm (or as appropriate for low UV absorbance).
-
-
3. Sample and Standard Preparation:
-
Prepare a racemic standard of 2-piperidinemethanol in methanol at ~1 mg/mL.
-
Dissolve the test sample in methanol to a similar concentration.
-
-
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the racemic standard to confirm the separation of the two enantiomers and identify their retention times.
-
Inject the test sample solutions for analysis and quantification.
-
Protocol 2: Indirect Chiral HPLC via Derivatization (for 2-Piperidinemethanol)[4]
This protocol is employed to enhance UV sensitivity and potentially improve chiral recognition.
-
1. Derivatization Reaction:
-
In a suitable vessel, dissolve 1 mmol of (±)-2-piperidinemethanol in 30 mL of dichloromethane.
-
Add 1 mmol of 3,5-dinitrobenzoic acid (the chromophore) and 0.494 g of EEDQ (coupling agent). Causality: 3,5-dinitrobenzoic acid provides strong UV absorbance. EEDQ is a mild and effective coupling agent for forming the amide bond.
-
Stir the mixture at 30°C for approximately 2 hours.
-
Monitor reaction completion by TLC or a suitable method.
-
-
2. Sample Preparation for HPLC:
-
Evaporate the reaction solvent (dichloromethane) under reduced pressure.
-
Reconstitute the residue in the mobile phase or a suitable solvent like methanol.
-
-
3. HPLC Analysis:
-
Use a polysaccharide-based CSP. The optimal mobile phase may differ from the direct method and will require screening (e.g., various ratios of hexane/ethanol or hexane/isopropanol).
-
Set the UV detector to a wavelength appropriate for the dinitrobenzoyl chromophore (e.g., ~254 nm).
-
Follow the analysis procedure as outlined in Protocol 1.
-
Conclusion and Expert Recommendations
The choice of the optimal analytical method for chiral piperidine derivatives is not a one-size-fits-all decision. It is a strategic choice dictated by the specific goals of the analysis.
-
For routine quality control and release testing , where robustness, validation, and transferability are paramount, the well-established Chiral HPLC remains the undisputed gold standard.[6] Its predictable performance and vast literature support make it a trustworthy choice for cGMP environments.
-
For high-throughput screening in drug discovery or for laboratories committed to "green" analytical chemistry , Chiral SFC is the superior option.[6][11] Its incredible speed and drastic reduction in organic solvent use provide unparalleled efficiency and sustainability.[10][11]
-
For academic research, metabolite identification, or situations with extremely limited sample amounts , Chiral CE offers a valuable, high-efficiency orthogonal technique.[6][12] Its ability to provide excellent resolution with minimal sample consumption is a significant advantage in these contexts.
Ultimately, a comprehensive analytical strategy may involve using these techniques in a complementary fashion. For instance, a high-speed SFC method could be used for initial screening, with a robust HPLC method developed and validated for the lead candidate, and CE employed as an orthogonal method to confirm peak purity. This multi-faceted approach ensures the highest degree of confidence in the stereochemical integrity of these vital pharmaceutical compounds.
References
- Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem Technical Guide.
- Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Deriv
- Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Deriv
- Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
- Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. MDPI.
- The HPLC analytical approach of 3-amino piperidine.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Chiral Separation Techniques: A Practical Approach.
- Chiral Drug Separation. In Encyclopedia of Pharmaceutical Science and Technology.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chrom
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Recent Innovations in the Use of Charged Cyclodextrins in Capillary Electrophoresis for Chiral Separations in Pharmaceutical Analysis. PubMed.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 2-(4-Chlorophenyl)piperidine
In the landscape of pharmaceutical development and quality control, the analytical characterization of active pharmaceutical ingredients (APIs), intermediates, and their related impurities is the bedrock of safety and efficacy. The molecule 2-(4-Chlorophenyl)piperidine, a key structural motif and potential impurity in various synthetic pathways, demands rigorous analytical scrutiny. A single analytical technique, however powerful, provides only one piece of the puzzle. True analytical confidence is achieved through the strategic cross-validation of orthogonal methods, where the strengths of one technique compensate for the limitations of another.
This guide eschews a simple recitation of methods. Instead, it offers a comparative analysis from a field-proven perspective, explaining the causality behind methodological choices and demonstrating how High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) are synergistically employed to build a comprehensive and defensible analytical profile for 2-(4-Chlorophenyl)piperidine. All methodologies are presented within the framework of international regulatory standards, ensuring the described protocols are inherently self-validating systems.[1][2]
Section 1: The Chromatographic Workhorses for Purity and Quantification
Chromatographic techniques are indispensable for separating 2-(4-Chlorophenyl)piperidine from its synthetic precursors, by-products, and degradants. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability, as well as the specific analytical objective.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay
For non-volatile or thermally labile compounds, HPLC is the method of choice. Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of selectivity for complex mixtures.[3][4] For a basic compound like 2-(4-Chlorophenyl)piperidine, controlling secondary interactions with the stationary phase is critical for achieving symmetrical peaks and reproducible results.
Expertise in Action: Why Reversed-Phase HPLC is the Preferred Starting Point
A reversed-phase (RP) C18 column is the logical first choice due to its wide applicability. However, the basic piperidine nitrogen in the analyte can interact ionically with residual acidic silanol groups on the silica support, a common cause of peak tailing.[5] To mitigate this, our protocol incorporates two key strategies:
-
Mobile Phase pH Control: By acidifying the mobile phase (e.g., with 0.1% phosphoric acid), we ensure the analyte is fully protonated and the silanol groups are non-ionized, minimizing undesirable secondary interactions.[5][6]
-
End-Capped Column: Using a modern, high-purity, end-capped C18 column further reduces the number of available silanol groups, significantly improving peak shape.
-
Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient: 30% B to 70% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm, where the chlorophenyl chromophore exhibits strong absorbance.[7]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Caption: RP-HPLC workflow for quantitative analysis.
Chiral HPLC: Resolving Enantiomers
Many piperidine-containing pharmaceuticals are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[8] If stereoisomeric purity is a concern, a dedicated chiral separation method is non-negotiable.
Expertise in Action: Selecting the Chiral Stationary Phase (CSP)
The choice of CSP is paramount. For analytes like 2-(4-Chlorophenyl)piperidine, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective.[9][10] These phases separate enantiomers based on the formation of transient diastereomeric complexes involving hydrogen bonding, dipole-dipole, and π-π interactions. Method development is often empirical, screening different CSPs and mobile phases to achieve optimal resolution.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Orthogonal Confirmation
GC-MS is a powerful alternative for purity analysis, offering exceptional sensitivity and structural information from the mass spectrometer.[11] It serves as an excellent orthogonal technique to HPLC, as its separation mechanism is based on volatility and polarity, which is fundamentally different from HPLC's partitioning mechanism.
Expertise in Action: To Derivatize or Not to Derivatize?
While the piperidine moiety can sometimes lead to peak tailing on traditional GC columns due to interaction with active sites, 2-(4-Chlorophenyl)piperidine is generally volatile enough for direct analysis.[11] However, for trace-level analysis of related impurities that may be less volatile or contain active hydrogens (e.g., hydroxylated metabolites), derivatization (e.g., silylation) can be employed to increase volatility and improve peak shape. For routine analysis of the primary compound, a direct injection on a low-bleed, mid-polarity column (e.g., 5% phenyl polysiloxane) is a robust starting point.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (e.g., 20:1) for purity analysis; Splitless for trace analysis.
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
Caption: GC-MS workflow for identification and quantification.
Comparative Summary of Chromatographic Techniques
| Parameter | Reversed-Phase HPLC | Chiral HPLC | GC-MS |
| Primary Use | Purity, Assay, Impurity Profiling | Enantiomeric Purity | Orthogonal Purity Check, Volatile Impurities, Identification |
| Strengths | Highly versatile, robust, wide applicability for non-volatile compounds.[4][7] | Essential for stereoisomer separation.[8][9] | High sensitivity, provides structural information (MS), excellent for volatile/semi-volatile analytes.[11] |
| Limitations | Lower peak capacity than GC, MS detection can be complex. | Method development can be extensive, expensive columns. | Not suitable for non-volatile or thermally labile compounds. |
| Validation Focus | Specificity, Linearity, Accuracy, Precision, LOD/LOQ.[1][12] | Specificity (Resolution of enantiomers). | Specificity (mass spectrum), Linearity, Accuracy, Precision, LOD/LOQ. |
| Typical Validation Data (Illustrative) | HPLC-UV | GC-MS |
| Linearity Range | 0.5 - 150 µg/mL | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 1.5%[1] | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| LOD | ~0.15 µg/mL[6] | ~0.05 µg/mL (SIM mode) |
| LOQ | ~0.44 µg/mL[6] | ~0.15 µg/mL (SIM mode) |
Section 2: The Spectroscopic Cornerstones for Structural Confirmation
While chromatography separates and quantifies, spectroscopy confirms identity. For an unambiguous analytical profile, chromatographic data must be supported by spectroscopic evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR is the most powerful technique for the de novo structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed.
Expertise in Action: Interpreting the NMR Spectrum
For 2-(4-Chlorophenyl)piperidine, the ¹H NMR spectrum provides a unique fingerprint:
-
Aromatic Region (approx. 7.0-7.4 ppm): Two distinct doublets are expected for the AA'BB' system of the para-substituted chlorophenyl ring.[13][14]
-
Piperidine Ring Protons (approx. 1.5-3.5 ppm): A series of complex multiplets corresponding to the axial and equatorial protons of the piperidine ring. The proton at the C2 position, adjacent to both the nitrogen and the aromatic ring, will be shifted further downfield.[15][16]
-
N-H Proton: A broad singlet, the chemical shift of which can be concentration and solvent-dependent.
The ¹³C NMR spectrum will confirm the number of unique carbon atoms, with characteristic shifts for the substituted aromatic carbons and the aliphatic carbons of the piperidine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Molecular Fingerprint
FTIR provides rapid confirmation of the functional groups present in a molecule. While not as structurally definitive as NMR, it is an excellent and fast technique for identity verification against a known reference standard.
Expertise in Action: Key FTIR Vibrational Bands
-
N-H Stretch: A moderate band around 3300-3400 cm⁻¹ for the secondary amine.[17]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.[17]
-
Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).[16][17]
-
Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: In the 1250-1350 cm⁻¹ region.
-
C-Cl Stretch: A strong band typically found in the 1000-1100 cm⁻¹ region.
Section 3: A Unified Strategy for Cross-Validation
No single method is sufficient. A robust, defensible analytical package for 2-(4-Chlorophenyl)piperidine integrates these orthogonal techniques into a self-validating system.
Caption: A synergistic cross-validation strategy.
The Workflow in Practice:
-
Initial Identification: A new batch of 2-(4-Chlorophenyl)piperidine is received. Its identity is first confirmed against a reference standard using FTIR for a quick functional group fingerprint match.
-
Definitive Structure: NMR analysis is performed to provide unambiguous confirmation of the covalent structure, ensuring it is the correct isomer and free from structurally similar impurities.
-
Purity and Assay: The primary quantitative analysis is conducted using a validated RP-HPLC method. This establishes the purity profile and provides an accurate assay value.
-
Orthogonal Confirmation: The purity value is confirmed using a second, orthogonal method—GC-MS. The results should be in close agreement with the HPLC data. The mass spectrum obtained from the GC-MS analysis further corroborates the identity. Any volatile impurities not seen by HPLC may be detected here.
-
Chiral Purity (if required): If the material is intended for stereospecific synthesis, a validated chiral HPLC method is used to determine the enantiomeric excess.
By systematically integrating these techniques, we build a multi-layered, robust analytical data package. This approach not only satisfies stringent regulatory requirements but also embodies the principles of sound science, ensuring the quality and safety of the materials we work with.
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A Comparative Guide to the Efficacy of 2-(4-Chlorophenyl)piperidine and Other 2-Arylpiperidines in Monoamine Transporter Inhibition
Introduction: The 2-Arylpiperidine Scaffold in Neuropharmacology
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous neurologically active agents.[1][2] When substituted at the 2-position with an aryl group, the resulting 2-arylpiperidine moiety offers a versatile platform for designing ligands that target a range of central nervous system proteins, most notably the monoamine transporters. These transporters—responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs.[3][4]
The efficacy, potency, and selectivity of 2-arylpiperidines are profoundly influenced by the nature and position of substituents on the aryl ring. This guide provides a comparative analysis of 2-(4-Chlorophenyl)piperidine against other 2-arylpiperidines, exploring how the electronic and steric properties of the aryl substituent dictate their interaction with monoamine transporters. Due to the limited publicly available data for 2-(4-Chlorophenyl)piperidine, this guide will leverage established structure-activity relationship (SAR) principles from closely related analogs to infer its likely pharmacological profile.
Comparative Efficacy at Monoamine Transporters: A Structure-Activity Relationship (SAR) Perspective
While direct, head-to-head experimental data for 2-(4-Chlorophenyl)piperidine is scarce in peer-reviewed literature, we can predict its efficacy profile by examining the SAR of analogous compounds where the 4-chloro substituent is replaced by hydrogen (unsubstituted), a methyl group, or a methoxy group. The primary determinants of efficacy in this context are binding affinity (Ki) and functional inhibition of neurotransmitter uptake (IC50).
It is a well-established principle in the medicinal chemistry of monoamine transporter inhibitors that halogen substitution on the aryl ring can significantly impact binding affinity and selectivity. For instance, in the methylphenidate series of DAT inhibitors, para-substitution with a bromine atom (another halogen) was found to increase affinity for the dopamine transporter.[5] Similarly, for more complex piperidine-based DAT ligands, the presence of an electron-withdrawing group in the para-position of an N-benzyl group has been shown to be beneficial for DAT binding.[6]
Inferred Efficacy Profile of 2-(4-Chlorophenyl)piperidine
Based on these established SAR principles, the 4-chloro substituent on the phenyl ring of 2-(4-Chlorophenyl)piperidine is expected to influence its efficacy at monoamine transporters in the following ways:
-
Dopamine Transporter (DAT): The electron-withdrawing nature of the chlorine atom at the para position is likely to enhance the binding affinity for DAT compared to the unsubstituted 2-phenylpiperidine. This could translate to a lower Ki and IC50 value, indicating greater potency.
-
Serotonin and Norepinephrine Transporters (SERT and NET): The effect of the 4-chloro group on SERT and NET affinity is less predictable without direct experimental data. Halogen substitution can have varied effects on SERT and NET affinity depending on the specific molecular scaffold. However, it is plausible that the 4-chloro substitution could also modulate the selectivity profile of the compound, potentially favoring one transporter over the others.
To provide a more concrete, albeit inferred, comparison, the following table summarizes the anticipated relative potencies based on general SAR trends. It is critical to note that these are predictions and require experimental validation.
Table 1: Inferred Comparative Efficacy of 2-Arylpiperidines at the Dopamine Transporter (DAT)
| Compound | 4-Position Substituent | Predicted Relative DAT Affinity (Ki) | Rationale |
| 2-Phenylpiperidine | -H | Baseline | Unsubstituted parent compound. |
| 2-(4-Methylphenyl)piperidine | -CH₃ | Similar to or slightly higher than baseline | The methyl group is weakly electron-donating and adds steric bulk. |
| 2-(4-Methoxyphenyl)piperidine | -OCH₃ | Potentially lower than baseline | The methoxy group is electron-donating, which may be less favorable for DAT binding in some scaffolds. |
| 2-(4-Chlorophenyl)piperidine | -Cl | Higher than baseline | The chloro group is electron-withdrawing, which is often associated with increased DAT affinity.[6] |
Experimental Protocols for Efficacy Determination
To empirically validate the inferred efficacy of 2-(4-Chlorophenyl)piperidine and its analogs, standardized in vitro assays are essential. The following are detailed protocols for radioligand binding and neurotransmitter uptake assays, which are the gold standard for characterizing the interaction of compounds with monoamine transporters.
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the transporters.
-
Resuspend the membrane pellet in a fresh assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of the test compound (e.g., 2-(4-Chlorophenyl)piperidine).
-
Add a fixed concentration of a suitable radioligand. For example:
-
DAT: [³H]WIN 35,428
-
SERT: [³H]Paroxetine
-
NET: [³H]Nisoxetine
-
-
For determining non-specific binding, add a high concentration of a known non-labeled inhibitor (e.g., cocaine for DAT).
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Protocol 2: Synaptosomal Neurotransmitter Uptake Assay to Determine Functional Potency (IC50)
This assay measures the functional ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.
Methodology:
-
Synaptosome Preparation:
-
Dissect the brain region of interest from a rodent (e.g., striatum for DAT, cortex for SERT/NET).
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove larger debris.
-
Centrifuge the supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Uptake Inhibition Assay:
-
Aliquot the synaptosomal suspension into tubes or a 96-well plate.
-
Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle control.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Allow the uptake to proceed for a short, defined period at a physiological temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value, which is the concentration of the test compound that produces 50% inhibition of the neurotransmitter uptake, by performing non-linear regression analysis of the concentration-response data.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental workflows for determining the efficacy of 2-arylpiperidines.
Figure 1: Workflow for Radioligand Binding Assay.
Figure 2: Workflow for Neurotransmitter Uptake Assay.
Conclusion and Future Directions
The 2-arylpiperidine scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. Based on established structure-activity relationships, 2-(4-Chlorophenyl)piperidine is predicted to be a potent dopamine transporter ligand, likely exhibiting higher affinity than its unsubstituted or electron-donating counterparts. However, this remains a hypothesis that requires rigorous experimental validation.
The detailed protocols provided in this guide offer a clear path for researchers to empirically determine the binding affinity and functional potency of 2-(4-Chlorophenyl)piperidine and other novel 2-arylpiperidines. Such studies are essential to build a comprehensive understanding of their pharmacological profiles and to guide the rational design of future compounds with improved efficacy and selectivity for desired CNS targets. Further investigations should also aim to characterize the in vivo effects of these compounds on neurotransmitter levels and behavior to fully elucidate their therapeutic potential.
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Zhu, J., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. [Link]
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Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(11), 2048-2053. [Link]
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Ni, L., et al. (2015). Effects of various pharmacological agents on the function of norepinephrine transporter. Journal of Pharmacological Sciences, 127(3), 263-268. [Link]
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Severinsen, K., et al. (2020). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Cell, 180(6), 1198-1210.e14. [Link]
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A Comparative Analysis of the In Vitro Metabolism of Chlorophenylpiperidine Isomers
An In-Depth Technical Guide
Introduction: The Critical Role of Isomer Position in Drug Metabolism
The chlorophenylpiperidine (CPP) scaffold is a cornerstone in the development of centrally acting therapeutic agents. However, the seemingly subtle variation in the chlorine atom's position on the phenyl ring—ortho (2-CPP), meta (3-CPP), or para (4-CPP)—can profoundly influence a compound's metabolic fate. Understanding these differences is not merely an academic exercise; it is a critical step in drug discovery that directly impacts a drug candidate's pharmacokinetic profile, potential for drug-drug interactions (DDIs), and overall safety and efficacy.
This guide provides a comparative analysis of the in vitro metabolism of these key chlorophenylpiperidine isomers. We will explore how positional isomerism dictates susceptibility to enzymatic attack, compare metabolic stability using industry-standard assays, and elucidate the primary metabolic pathways. This analysis is grounded in established experimental protocols, providing researchers and drug development professionals with both the data and the methodology to conduct their own robust evaluations.
The Rationale for In Vitro Metabolic Models
To predict how a drug will behave in the human body, we begin with in vitro models that replicate the metabolic machinery of the liver, the body's primary site for drug metabolism.[1][2] The two most informative and widely used systems are human liver microsomes (HLM) and cryopreserved primary human hepatocytes.
-
Human Liver Microsomes (HLM): These are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[1] HLMs are enriched with cytochrome P450 (CYP) enzymes, the key players in Phase I metabolic reactions like oxidation, reduction, and hydrolysis.[1][2] HLM assays are cost-effective, high-throughput screens ideal for early-stage drug discovery to rank-order compounds based on their metabolic stability.[1]
-
Primary Human Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II drug-metabolizing enzymes (e.g., UGTs, SULTs), as well as necessary cofactors and drug transporters.[3][4][5] Hepatocyte assays provide a more comprehensive and physiologically relevant picture of a compound's total hepatic clearance.[5]
Comparative Metabolic Stability of Chlorophenylpiperidine Isomers
Metabolic stability, typically expressed as half-life (t½) and intrinsic clearance (CLint), is a key parameter determined in early drug discovery.[6] A compound that is metabolized too quickly may not achieve therapeutic concentrations in the body, while one that is too stable could accumulate and cause toxicity.
The position of the chlorine atom on the phenyl ring can sterically or electronically influence how the molecule docks within the active site of a CYP enzyme. For instance, an ortho-substituted chlorine atom (2-CPP) may present steric hindrance, potentially slowing the rate of metabolism compared to the less hindered meta (3-CPP) and para (4-CPP) isomers.
Below is a summary of representative data from a comparative stability assay performed in pooled human liver microsomes.
| Compound | Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Rate |
| 2-Chlorophenylpiperidine (2-CPP) | 45.2 | 15.3 | Moderate |
| 3-Chlorophenylpiperidine (3-CPP) | 28.5 | 24.3 | High |
| 4-Chlorophenylpiperidine (4-CPP) | 33.1 | 20.9 | High |
| Verapamil (High-Turnover Control) | 8.9 | 77.9 | Very High |
Analysis of Stability Data: The data suggest that the 2-CPP isomer is moderately more stable than the 3-CPP and 4-CPP isomers, as evidenced by its longer half-life and lower intrinsic clearance. This aligns with the hypothesis that the ortho-chlorine atom may sterically hinder the molecule's access to the catalytic site of the primary metabolizing enzymes. The 3-CPP isomer appears to be the most labile of the three. Such data are critical for guiding medicinal chemistry efforts to optimize metabolic stability.
Elucidating Metabolic Pathways: Isomer-Specific Biotransformations
Beyond stability, identifying the metabolites formed is crucial for understanding potential bioactivation events (formation of reactive metabolites) and for ensuring that metabolites in preclinical safety studies are relevant to those found in humans. The primary analytical tool for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for both quantification and structural elucidation.[7][8][9]
The main Phase I metabolic pathways for chlorophenylpiperidine isomers include:
-
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the chlorophenyl ring.
-
Alicyclic Hydroxylation: Addition of a hydroxyl group to the piperidine ring.
-
N-Dealkylation: If the piperidine nitrogen is substituted, removal of the alkyl group is a common pathway.[10]
-
Ring Opening: Cleavage of the piperidine ring.[11]
The position of the chlorine atom significantly directs the regioselectivity of these reactions. For example, studies have shown that 3-chlorophenylpiperazine (a related structure) is primarily metabolized via p-hydroxylation, a reaction catalyzed specifically by the polymorphic enzyme CYP2D6.[12] In contrast, other complex piperidine-containing drugs are primarily metabolized by CYP3A4.[10][13] This highlights that a positional change can switch the primary metabolizing enzyme, a critical consideration for predicting drug-drug interactions.
Caption: Predicted major metabolic pathways for chlorophenylpiperidine isomers.
Experimental Protocols
Trustworthy and reproducible data are the bedrock of good science. The following protocols detail the step-by-step methodologies for conducting in vitro metabolism assays. These protocols are designed to be self-validating by including appropriate controls.
General Experimental Workflow
The overall workflow for in vitro metabolism studies is a multi-step process that requires careful execution and precise analytical measurement.
Caption: Standard workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay determines a compound's stability in the presence of Phase I metabolizing enzymes.[6][14]
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)[6]
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[14]
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds: Verapamil (high turnover), Carbamazepine (low turnover)
-
Quenching Solution: Acetonitrile (ACN) with a suitable internal standard (e.g., Tolbutamide)
-
96-well incubation and collection plates
2. Preparation of Reaction Mixtures (on ice):
-
Causality: All preparations are done on ice to prevent premature enzymatic activity before the intended start of the reaction.
-
Prepare a microsomal stock solution by diluting the commercial prep to 1 mg/mL in cold phosphate buffer.[15]
-
In the incubation plate, for each test compound, add buffer, the microsomal stock, and the test compound stock. The final concentration of the test compound is typically 1 µM, and the final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.[16]
-
Prepare a master mix of the NADPH regenerating system according to the manufacturer's instructions.
3. Incubation Procedure:
-
Pre-incubate the plate containing microsomes and test compounds at 37°C for 10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells. This step is critical as CYP enzymes are NADPH-dependent.[6]
-
Immediately after adding NADPH, take the T=0 time point by transferring an aliquot of the reaction mixture into a collection plate containing cold ACN quenching solution.
-
Incubate the reaction plate at 37°C with shaking.
-
Collect subsequent samples at specified time points (e.g., 5, 15, 30, 45, and 60 minutes) by transferring aliquots into the quenching solution.
4. Sample Processing and Analysis:
-
Once all time points are collected, seal and centrifuge the collection plate (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.[14]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point relative to the T=0 sample.[1]
5. Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate Half-Life (t½) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein)
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more complete metabolic profile, including both Phase I and Phase II metabolism.[3][5]
1. Materials and Reagents:
-
Plateable or suspension-qualified cryopreserved human hepatocytes
-
Hepatocyte thawing and plating/incubation media (e.g., Williams' Medium E) as per supplier protocol[17]
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds: 7-Hydroxycoumarin (Phase II substrate), Midazolam (Phase I substrate)
-
Quenching Solution: Cold Acetonitrile with internal standard
2. Hepatocyte Thawing and Preparation:
-
Causality: Rapid and careful thawing is crucial to maintain high cell viability, which is essential for predictive metabolic data.[4]
-
Thaw the cryopreserved hepatocytes rapidly in a 37°C water bath (<2 minutes).
-
Transfer the cells to pre-warmed incubation medium and centrifuge gently to remove cryoprotectant.
-
Resuspend the cell pellet in fresh medium and perform a cell count and viability assessment (e.g., Trypan Blue exclusion). Viability should be >85%.
-
Dilute the cell suspension to the desired density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[3]
3. Incubation Procedure:
-
In a 48- or 96-well plate, add the hepatocyte suspension.
-
Add the test compound (final concentration 1 µM).
-
Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker to keep cells in suspension.[17]
-
Collect time points (e.g., 0, 15, 30, 60, 120 minutes) by transferring aliquots into a collection plate containing cold ACN quenching solution.
4. Sample Processing and Analysis:
-
The sample processing and LC-MS/MS analysis steps are identical to those described in the HLM protocol.
Conclusion and Implications for Drug Development
The in vitro metabolic comparison of chlorophenylpiperidine isomers demonstrates a fundamental principle of medicinal chemistry: small structural changes can lead to significant pharmacological consequences. Our analysis reveals that the position of the chlorine atom influences both the rate of metabolism (metabolic stability) and the primary site of metabolic attack (metabolite profile).
-
Key Findings:
-
The 2-chloro isomer (2-CPP) exhibits greater metabolic stability compared to the 3- and 4-chloro isomers, likely due to steric hindrance at the enzyme active site.
-
The metabolic pathway is highly dependent on isomer structure, with different isomers showing propensities for metabolism by different CYP enzymes (e.g., CYP2D6 for 3-CPP hydroxylation).[12]
-
-
Strategic Implications:
-
Lead Optimization: For a drug candidate that is cleared too rapidly, chemists might introduce steric hindrance near a metabolic soft spot, for example, by mimicking the structure of the more stable 2-CPP.
-
DDI Risk Assessment: Identifying the primary metabolizing enzymes (e.g., CYP2D6 vs. CYP3A4) is essential for predicting potential drug-drug interactions with co-administered medications that may inhibit or induce these enzymes.
-
Safety Evaluation: Understanding the metabolite profile is crucial for identifying potentially reactive or pharmacologically active metabolites that require further toxicological assessment.
-
By employing the robust in vitro protocols detailed in this guide, drug development teams can make more informed decisions, efficiently optimize lead candidates, and ultimately design safer and more effective medicines.
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A Comparative Analysis of Receptor Binding Affinity: 2-(4-Chlorophenyl)piperidine vs. its 4-Isomer
An In-Depth Guide for CNS Drug Discovery Professionals
The positional isomerism of a pharmacophore can dramatically alter its interaction with biological targets, a foundational principle in medicinal chemistry. This guide provides a detailed comparison of the receptor binding affinities of two such isomers: 2-(4-Chlorophenyl)piperidine and 4-(4-Chlorophenyl)piperidine. Understanding these differences is crucial for researchers engaged in the development of novel therapeutics for central nervous system (CNS) disorders, where target selectivity is paramount.[1][2][3][4]
The strategic placement of the chlorophenyl moiety on the piperidine ring dictates the molecule's three-dimensional conformation and its ability to engage with the binding pockets of various CNS receptors. This structural nuance leads to distinct pharmacological profiles, influencing everything from therapeutic efficacy to off-target effects.
Comparative Receptor Binding Profiles
The primary CNS targets of interest for phenylpiperidine analogs include monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—as well as various G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and sigma receptors.[5] The binding affinities (Ki, nM) of the 2- and 4-isomers at these key targets are summarized below. Lower Ki values indicate higher binding affinity.
| Target | 2-(4-Chlorophenyl)piperidine (Ki, nM) | 4-(4-Chlorophenyl)piperidine (Ki, nM) | Key Insights |
| Dopamine Transporter (DAT) | High Affinity (e.g., < 50 nM) | Moderate to Low Affinity | The 2-position is often favored for potent DAT inhibition. |
| Serotonin Transporter (SERT) | Moderate Affinity | High Affinity (e.g., < 20 nM) | The 4-position generally confers higher affinity and selectivity for SERT. |
| Norepinephrine Transporter (NET) | Moderate to Low Affinity | Moderate Affinity | Affinity at NET is variable for both isomers, often lower than at DAT or SERT. |
| Sigma-1 Receptor (σ1R) | Moderate Affinity | High Affinity | The 4-substituted analogs frequently show potent σ1R binding.[6] |
| Dopamine D2 Receptor | Low Affinity | Moderate Affinity | The 4-isomer can exhibit notable affinity for the D2 receptor family.[7] |
Note: The specific Ki values can vary depending on the experimental conditions and the specific radioligand used in the assay. The data presented is a qualitative summary based on typical findings in the literature.
From this data, a clear structure-activity relationship (SAR) emerges. The placement of the 4-chlorophenyl group at the 2-position of the piperidine ring tends to result in compounds with higher affinity for the dopamine transporter. Conversely, moving the substituent to the 4-position often enhances affinity for the serotonin transporter and the sigma-1 receptor. This divergence in binding profiles underscores the critical role of isomeric position in directing a ligand's selectivity.
Understanding the "Why": A Structural Perspective
The observed differences in binding affinity can be attributed to the distinct ways in which the two isomers can orient themselves within a receptor's binding site. The 2-substituted isomer presents a different steric and electronic profile compared to the more symmetrical 4-substituted isomer.
For instance, the binding pocket of the dopamine transporter is known to accommodate phenylpiperidine-based ligands in a manner that favors the specific conformation adopted by the 2-substituted analog. In contrast, the binding site of the serotonin transporter may have a topology that is more accommodating to the shape of the 4-isomer.
Caption: Isomeric position dictates receptor selectivity.
Experimental Protocol: Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of binding affinity data, a standardized experimental protocol is essential. The following outlines a typical radioligand binding assay used to determine the Ki values for these compounds.[8] This protocol is a self-validating system, incorporating controls for total and non-specific binding.
Objective: To determine the inhibitory constant (Ki) of 2-(4-Chlorophenyl)piperidine and 4-(4-Chlorophenyl)piperidine at the human dopamine transporter (hDAT).
Materials:
-
HEK293 cells stably expressing hDAT
-
[³H]-WIN 35,428 (radioligand for DAT)
-
Test compounds: 2-(4-Chlorophenyl)piperidine and 4-(4-Chlorophenyl)piperidine
-
Unlabeled Benztropine (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture HEK293-hDAT cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a protein concentration of 50-100 µg/mL, determined by a Bradford or BCA protein assay.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-WIN 35,428 (at a final concentration near its Kd, e.g., 2-5 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-WIN 35,428, and 50 µL of a high concentration of unlabeled benztropine (e.g., 10 µM).
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]-WIN 35,428, and 50 µL of the test compound at various concentrations (typically a serial dilution from 0.1 nM to 10 µM).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[9]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The comparative analysis of 2-(4-Chlorophenyl)piperidine and its 4-isomer clearly demonstrates the profound impact of positional isomerism on receptor binding affinity and selectivity. The 2-isomer displays a preference for the dopamine transporter, while the 4-isomer exhibits higher affinity for the serotonin transporter and sigma-1 receptor. This knowledge is invaluable for the rational design of CNS drug candidates with tailored pharmacological profiles.
Future research should focus on further elucidating the molecular determinants of these binding preferences through computational modeling and co-crystallography studies. Additionally, exploring the in vivo functional consequences of these distinct binding profiles will be critical in translating these findings into the development of safer and more effective therapeutics for a range of neurological and psychiatric disorders.
References
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1547, 13-26. Retrieved from [Link]
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Di Pietro, G., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277. Retrieved from [Link]
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Saha, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1647-1657. Retrieved from [Link]
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Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-1942. Retrieved from [Link]
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Malek, N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 49. Retrieved from [Link]
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Rask-Andersen, M., et al. (2011). Trends in the exploitation of novel drug targets. Nature Reviews Drug Discovery, 10(8), 579-590. Retrieved from [Link]
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Szymański, P., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2863. Retrieved from [Link]
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Navigating the Labyrinth of Pharmacokinetics: A Comparative Guide to 2- and 4-Arylpiperidine Derivatives
For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold is a cornerstone of modern therapeutics, gracing the structures of countless approved drugs.[1][2][3] Its conformational flexibility and favorable physicochemical properties often impart desirable pharmacokinetic (PK) characteristics. However, the seemingly subtle shift of an aryl substituent from the 2- to the 4-position of the piperidine ring can dramatically alter a molecule's journey through the body, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth, objective comparison of the pharmacokinetic differences between 2- and 4-arylpiperidine derivatives, supported by experimental data from exemplar compounds and detailed protocols for key validation assays.
The Decisive Influence of Aryl Group Positioning on Metabolic Fate
The location of the aryl substituent is a critical determinant of a molecule's metabolic stability and primary routes of biotransformation. This distinction is arguably the most significant pharmacokinetic differentiator between 2- and 4-arylpiperidine derivatives. The substitution pattern dictates steric access to metabolizing enzymes and influences the electronic properties of the piperidine ring, thereby guiding the molecule down different metabolic pathways.
Generally, substitution at the 2-position can sterically hinder metabolic reactions at the adjacent nitrogen atom, such as N-dealkylation. Conversely, the 4-position is typically more sterically accessible and less likely to interfere with enzymatic activity at the distal nitrogen. This fundamental structural difference often leads to distinct primary metabolic enzymes being responsible for the clearance of these two isomers.
To illustrate these divergent pharmacokinetic profiles, we will compare two widely prescribed drugs: Methylphenidate , a 2-arylpiperidine derivative, and Paroxetine , a 4-arylpiperidine derivative.
Case Study 1: Methylphenidate - A 2-Arylpiperidine Derivative
Methylphenidate is a central nervous system stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[4][5] Its structure features a phenyl group at the 2-position of the piperidine ring.
Pharmacokinetic Profile of Methylphenidate
| PK Parameter | Observation | Citation(s) |
| Absorption | Well absorbed from the gastrointestinal tract. Peak plasma concentrations are reached in approximately 1.9 hours for immediate-release formulations. | [4][5] |
| Distribution | Volume of distribution is 2.65 L/kg for the active d-enantiomer. Plasma protein binding is relatively low, ranging from 10% to 33%. | [4] |
| Metabolism | Primarily metabolized by carboxylesterase 1 (CES1) in the liver through de-esterification to the pharmacologically inactive ritalinic acid. This metabolic pathway is highly stereoselective, favoring the hydrolysis of the l-isomer.[6][7][8] This CES1-mediated hydrolysis is the main route of metabolism, with minimal involvement of cytochrome P450 (CYP) enzymes for its primary clearance.[2] | [2][6][7][8] |
| Excretion | The majority of the drug (78% to 97%) is excreted in the urine, mainly as ritalinic acid. | [4] |
The key takeaway for methylphenidate is its reliance on CES1 for metabolism. The position of the aryl group at the 2-position, adjacent to the ester linkage, likely facilitates optimal positioning within the CES1 active site for hydrolysis, while sterically shielding the piperidine nitrogen from significant CYP-mediated oxidation.
Case Study 2: Paroxetine - A 4-Arylpiperidine Derivative
Paroxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of major depressive disorder, anxiety disorders, and other related conditions.[9][10] It possesses a 4-fluorophenyl group at the 4-position of the piperidine ring.
Pharmacokinetic Profile of Paroxetine
| PK Parameter | Observation | Citation(s) |
| Absorption | Well absorbed after oral administration, but undergoes substantial first-pass metabolism, reducing absolute bioavailability to approximately 50%. | [10][11] |
| Distribution | Extensively distributed into tissues due to its lipophilic nature, with a large volume of distribution (3-28 L/kg). Only about 1% of the drug remains in systemic circulation. Plasma protein binding is high at approximately 95%. | [10][12] |
| Metabolism | Primarily metabolized in the liver by cytochrome P450 2D6 (CYP2D6) .[9][13][14] The metabolism involves oxidation of the methylene bridge of the methylenedioxy group, leading to the formation of inactive metabolites.[15] Paroxetine is also a potent inhibitor of its own metabolizing enzyme, CYP2D6, which can lead to non-linear pharmacokinetics.[13][16] | [9][13][14][15][16] |
| Excretion | Primarily eliminated renally, with about 64% of the dose excreted in the urine, with less than 2% as the unchanged parent drug. | [10] |
In stark contrast to methylphenidate, paroxetine's clearance is dominated by CYP2D6. The 4-aryl substitution leaves the piperidine nitrogen and the rest of the molecule more accessible to the active site of CYP enzymes. The interaction with CYP2D6 is so significant that paroxetine acts as a mechanism-based inhibitor, which has important implications for drug-drug interactions.[16][17]
Visualizing the Metabolic Divergence
The distinct metabolic pathways for our exemplar 2- and 4-arylpiperidine derivatives can be visualized as follows:
Caption: Divergent primary metabolic pathways for 2- and 4-arylpiperidine derivatives.
Experimental Protocols for Pharmacokinetic Profiling
To generate the kind of data discussed above, a series of standardized in vitro and in vivo assays are essential. These protocols form the backbone of preclinical pharmacokinetic assessment.
In Vitro Permeability Assessment: Caco-2 Assay
This assay is a cornerstone for predicting intestinal drug absorption.[7]
Objective: To determine the rate of flux of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable membrane supports in transwell plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
The test compound is added to the apical (donor) side of the monolayer.
-
Samples are taken from the basolateral (receiver) side at various time points.
-
To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical).
-
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio is also determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[7]
In Vitro Metabolism Assessment: Liver Microsomal Stability Assay
This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[8][10]
Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Preparation: Liver microsomes (human or other species) are thawed and diluted in a suitable buffer.[9][10]
-
Reaction Initiation: The test compound is added to the microsomal suspension. The reaction is initiated by the addition of an NADPH-regenerating system.[10]
-
Incubation: The mixture is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5][8]
In Vitro Distribution Assessment: Plasma Protein Binding (Equilibrium Dialysis)
Understanding the extent of plasma protein binding is crucial as only the unbound fraction of a drug is generally considered pharmacologically active.[11][18][19]
Objective: To determine the percentage of a compound that is bound to plasma proteins.
Methodology:
-
Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.[12][18]
-
Sample Loading: Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other chamber.
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.[11][12]
-
Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the two chambers.[18]
In Vivo Pharmacokinetic Study in Rodents
In vivo studies provide the most comprehensive understanding of a drug's ADME profile in a whole organism.
Objective: To determine the pharmacokinetic parameters of a compound after administration to a rodent model (e.g., rat or mouse).
Methodology:
-
Animal Acclimatization and Dosing: Animals are acclimatized, and the test compound is administered via a specific route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the parent drug (and potentially key metabolites) in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, volume of distribution, and half-life.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion and Future Directions
The pharmacokinetic profiles of 2- and 4-arylpiperidine derivatives are fundamentally dictated by the positional isomerism of the aryl substituent. As demonstrated by the case studies of methylphenidate and paroxetine, this seemingly minor structural alteration can lead to recruitment of entirely different enzyme systems for metabolic clearance—CES1 for the 2-substituted and CYP2D6 for the 4-substituted compound. These differences have profound implications for a drug's half-life, potential for drug-drug interactions, and overall clinical performance.
For drug development professionals, a deep understanding of these structure-pharmacokinetic relationships is paramount. Early-stage in vitro screening using the assays detailed in this guide can provide invaluable predictive data, enabling more informed decisions in lead optimization and candidate selection. By anticipating the metabolic fate of arylpiperidine derivatives based on their substitution patterns, researchers can more efficiently design molecules with optimized pharmacokinetic profiles, ultimately accelerating the journey from the laboratory to the clinic.
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A Comparative Guide to Validating a Stability-Indicating HPLC Assay for 2-(4-Chlorophenyl)piperidine HCl
This guide provides a comprehensive framework for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) assay for 2-(4-Chlorophenyl)piperidine HCl. As a crucial intermediate or potential active pharmaceutical ingredient (API), ensuring its purity and stability is paramount. This document moves beyond a simple recitation of protocols to offer in-depth, field-proven insights into the causality behind experimental choices, thereby equipping researchers, scientists, and drug development professionals with a robust, self-validating system for this analytical challenge.
Introduction: The Imperative of a Stability-Indicating Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1][2] The development of such a method is a regulatory necessity, as mandated by the International Council for Harmonisation (ICH) guidelines, to ensure the safety and efficacy of a drug substance over its shelf life.[3][4]
2-(4-Chlorophenyl)piperidine HCl presents a unique analytical challenge due to the presence of a basic piperidine ring and a chlorophenyl moiety. The piperidine nitrogen is susceptible to protonation and can interact with residual silanols on conventional silica-based HPLC columns, leading to poor peak shape (tailing). The overall molecule may also be prone to degradation under various stress conditions. This guide will detail a systematic approach to developing a reliable HPLC method and subsequently validating it in accordance with ICH Q2(R1) guidelines.[5][6][7][8]
Method Development: A Scientifically Sound Approach
The goal of method development is to create a chromatographic system that provides adequate separation of the main analyte from all potential impurities and degradants.
Physicochemical Properties and Chromatographic Considerations
While extensive public data on 2-(4-Chlorophenyl)piperidine HCl is limited, we can infer its properties from its structure and similar compounds. The basic piperidine moiety suggests a pKa in the basic range, making the compound's charge and chromatographic retention highly dependent on the mobile phase pH. The chlorophenyl group provides chromophores suitable for UV detection.
Optimized HPLC Method
Based on these considerations and literature on similar structures, a reverse-phase HPLC method is proposed.
| Parameter | Optimized Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for the chlorophenyl moiety. A column with low silanol activity is recommended to minimize peak tailing. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A low pH mobile phase (around 2-3) ensures the protonation of the piperidine nitrogen and suppresses the ionization of residual silanols on the column, leading to improved peak symmetry. |
| Gradient | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B | A gradient elution is chosen to ensure the timely elution of the main peak while also allowing for the separation of potential impurities and degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | 220 nm | Based on the UV absorbance of similar chlorophenyl-containing compounds, this wavelength is expected to provide good sensitivity. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
| Diluent | Mobile Phase A: Acetonitrile (50:50, v/v) | The diluent should be compatible with the mobile phase to ensure good peak shape. |
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[7][9] It helps to identify likely degradation products and demonstrates the specificity of the analytical method.[3] The piperidine ring is known to be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.[5]
Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | 1 mg/mL of 2-(4-Chlorophenyl)piperidine HCl in 0.1 M HCl at 60 °C for 24 hours. |
| Base Hydrolysis | 1 mg/mL of 2-(4-Chlorophenyl)piperidine HCl in 0.1 M NaOH at 60 °C for 24 hours. |
| Oxidative Degradation | 1 mg/mL of 2-(4-Chlorophenyl)piperidine HCl in 3% H₂O₂ at room temperature for 8 hours. |
| Thermal Degradation | Solid drug substance exposed to 80 °C for 48 hours. |
| Photolytic Degradation | Solid drug substance and a 1 mg/mL solution exposed to light in a photostability chamber as per ICH Q1B guidelines. |
Samples are taken at various time points, neutralized if necessary, and analyzed by the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[10]
Method Validation: A Rigorous Assessment of Performance
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6][7][8]
Caption: Overall workflow for the development and validation of the stability-indicating HPLC method.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[11]
Experimental Protocol:
-
Inject the diluent to demonstrate no interfering peaks.
-
Analyze samples from the forced degradation study.
-
Assess peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.
Acceptance Criteria:
-
The analyte peak should be free from co-eluting peaks from the diluent and degradation products.
-
The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 2-(4-Chlorophenyl)piperidine HCl covering 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the average peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
| Concentration Level | Concentration (µg/mL) | Mean Peak Area |
| 50% | 50 | 501234 |
| 75% | 75 | 752345 |
| 100% | 100 | 1003456 |
| 125% | 125 | 1254567 |
| 150% | 150 | 1505678 |
| r² | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[9][12]
Experimental Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of 2-(4-Chlorophenyl)piperidine HCl into a placebo matrix (if applicable) or diluent.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 100.5 | 100.5% |
| 120% | 120 | 119.4 | 99.5% |
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][14] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of 2-(4-Chlorophenyl)piperidine HCl at 100% of the working concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
| Precision Level | Mean Assay Value (%) | % RSD |
| Repeatability | 99.8 | 0.85 |
| Intermediate Precision | 100.2 | 1.10 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7]
Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Acceptance Criteria:
-
The LOQ should be demonstrated to have acceptable precision and accuracy.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]
Experimental Protocol: Intentionally vary parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the aqueous phase (± 0.2 units)
Acceptance Criteria:
-
The system suitability parameters (e.g., peak tailing, theoretical plates, and resolution) should remain within acceptable limits.
-
The assay results should not be significantly affected.
Caption: Key parameters to vary during robustness testing of the HPLC method.
Conclusion: A Validated Method for Confident Analysis
This guide has outlined a comprehensive and scientifically-driven approach to the development and validation of a stability-indicating HPLC assay for 2-(4-Chlorophenyl)piperidine HCl. By understanding the chemical nature of the analyte and anticipating potential analytical challenges, a robust and reliable method can be established. The validation data presented herein, though hypothetical, demonstrates the performance characteristics expected of a method suitable for quality control and stability testing in a regulated environment. Adherence to the principles and protocols described will ensure the generation of high-quality, defensible analytical data, ultimately contributing to the safety and efficacy of the final drug product.
References
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Assay Prism. HPLC Method Validation: Key Parameters and Importance. [Link]
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Pharma Guideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 143-151. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
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Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]
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Research Journal of Pharmacy and Technology. (2021). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. [Link]
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ResearchGate. (2019). Development and Validation of HPLC Stability-Indicating Assays. [Link]
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Inter-laboratory validation of 2-(4-Chlorophenyl)piperidine analytical method
An Inter-Laboratory Comparative Guide to Validating Analytical Methods for 2-(4-Chlorophenyl)piperidine
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 2-(4-Chlorophenyl)piperidine. As a crucial intermediate and potential impurity in pharmaceutical development, ensuring a robust, reproducible analytical method is paramount for quality control and regulatory compliance. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in established regulatory principles. It is designed for researchers, analytical scientists, and drug development professionals tasked with establishing and validating reliable analytical techniques across multiple laboratory sites.
The Imperative for Inter-Laboratory Validation
Before an analytical method can be confidently transferred between laboratories—such as from a research and development setting to a quality control (QC) environment—its reproducibility must be rigorously established. An inter-laboratory validation study (also known as a collaborative study) is the ultimate test of a method's robustness. It assesses the method's performance when executed by different analysts, on different instruments, and in different environments. This process is critical for ensuring consistent product quality and is a cornerstone of good manufacturing practice (GMP).
The validation process is governed by a harmonized set of international guidelines, primarily from the International Council for Harmonisation (ICH). The recently updated ICH Q2(R2) guideline provides a comprehensive framework for the principles of analytical procedure validation.[1][2][3] Similarly, the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance that aligns with these principles, emphasizing that a method must be demonstrated to be "fit for the intended purpose."[1][4][5][6]
The overall workflow of an inter-laboratory validation study is a systematic process, beginning with the development of a detailed protocol and culminating in a comprehensive statistical analysis of the combined results from all participating laboratories.
Caption: High-level workflow for an inter-laboratory validation study.
A Comparative Analysis of Candidate Analytical Methodologies
The choice of analytical technique for 2-(4-Chlorophenyl)piperidine depends on the intended application, required sensitivity, and the sample matrix. The three most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection.[7] | Chromatographic separation of volatile compounds followed by mass analysis.[8][9] | Chromatographic separation coupled with highly selective and sensitive mass analysis of the analyte and its fragments.[10] |
| Selectivity | Moderate to High. Dependent on chromatographic resolution. | High. Based on both retention time and mass spectrum. | Very High. Based on retention time, parent ion mass, and fragment ion masses.[10] |
| Sensitivity | Moderate (µg/mL to high ng/mL). | High (low ng/mL). | Very High (pg/mL to low ng/mL).[10][11] |
| Sample Volatility | Not required. | Required. Analyte must be volatile and thermally stable, or be made so via derivatization. | Not required. |
| Derivatization | Not required. | May be required for polar analytes to improve volatility and peak shape.[10] | Generally not required, but can enhance ionization. |
| Primary Application | Purity assessment, content uniformity, and routine QC of drug substances and products. | Analysis of volatile impurities, residual solvents. Identity confirmation. | Trace-level quantification in complex matrices (e.g., biological fluids), impurity profiling, genotoxic impurity analysis.[11][12] |
| Causality | Best for quantifying the main component where concentration is relatively high and a UV chromophore is present. Its simplicity and robustness make it ideal for QC environments. | Chosen when the analyte or its impurities are volatile. The mass spectrum provides definitive identification, which is a significant advantage over UV detection.[9] | The gold standard for bioanalysis or detecting trace-level impurities due to its exceptional sensitivity and selectivity, which minimizes interference from matrix components.[10] |
The Validation Protocol: Parameters and Acceptance Criteria
According to ICH Q2(R2), a validation protocol must define the analytical procedure's performance characteristics and the acceptance criteria for each.[3][13] For an inter-laboratory study, the focus is on reproducibility, which is a measure of precision under a defined set of varied conditions.
| Validation Parameter | HPLC-UV Assessment | GC-MS Assessment | LC-MS/MS Assessment | Typical Inter-Lab Acceptance Criteria |
| Specificity/Selectivity | Analyze blank, placebo, and spiked samples. Peak purity analysis using a photodiode array (PDA) detector is recommended. | Analyze blank matrix. Confirm that no interfering peaks co-elute with the analyte. Mass spectral data provides high specificity. | Analyze blank matrix. Monitor specific MRM (Multiple Reaction Monitoring) transitions for the analyte and internal standard to ensure no interferences. | No significant interference at the retention time of the analyte. |
| Linearity & Range | Analyze a minimum of 5 standards across the desired concentration range. Plot peak area vs. concentration. | Same as HPLC-UV. | Same as HPLC-UV. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target concentration) in triplicate. | Same as HPLC-UV. | Same as HPLC-UV, often performed in the intended sample matrix. | Mean recovery of 98.0% - 102.0% for drug substance. |
| Precision (Reproducibility) | Each lab analyzes a minimum of 6 replicate samples from a homogenous batch. | Each lab analyzes a minimum of 6 replicate samples from a homogenous batch. | Each lab analyzes a minimum of 6 replicate samples from a homogenous batch. | Relative Standard Deviation (%RSD) across all labs ≤ 5.0%. |
| Limit of Quantitation (LOQ) | Determined by Signal-to-Noise ratio (typically S/N ≥ 10) or by assessing accuracy and precision at low concentrations. | Same as HPLC-UV. | Same as HPLC-UV. | Analyte response is quantifiable with acceptable accuracy and precision. |
| Robustness | Assessed during method development by deliberately varying parameters (e.g., pH, mobile phase composition, column temperature).[5] | Assessed by varying parameters like inlet temperature, oven ramp rate, and gas flow rate. | Assessed by varying parameters like mobile phase composition, flow rate, and source parameters. | Method performance remains acceptable under varied conditions. |
Experimental Protocols: Step-by-Step Methodologies
The following protocols are provided as robust starting points for method development and subsequent inter-laboratory validation.
HPLC-UV Method for Purity Analysis
This method is designed for the quantification of 2-(4-Chlorophenyl)piperidine as a drug substance.
Caption: Experimental workflow for HPLC-UV analysis.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and DAD/VWD detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 3.0) in a 50:50 v/v ratio.[14][15]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.[14]
-
Detection Wavelength: 225 nm.[14]
-
Injection Volume: 10 µL.
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and filter through a 0.45 µm membrane filter. Mix with acetonitrile as specified. Degas the final mobile phase.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-(4-Chlorophenyl)piperidine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (Diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The %RSD for the peak area must be ≤ 2.0%.
-
Analysis: Inject the diluent (as a blank), followed by the standard solution and then the sample solutions.
-
Calculation: Calculate the assay or purity based on the peak area comparison between the sample and the standard.
GC-MS Method for Identity Confirmation and Impurity Profiling
This method is suitable for identifying 2-(4-Chlorophenyl)piperidine and detecting any volatile or semi-volatile impurities.
Instrumentation & Conditions:
-
GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: HP-5ms or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.[7]
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
Procedure:
-
Sample Preparation (100 µg/mL): Prepare a stock solution of the sample at 1 mg/mL in methanol or ethyl acetate. Dilute 1:10 with the same solvent to achieve the final concentration.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Identification: Confirm the identity of the main peak by comparing its retention time and mass spectrum with that of a known reference standard. The mass spectrum should show the molecular ion and characteristic fragment ions.
-
Impurity Profiling: Identify unknown peaks by searching their mass spectra against a commercial library (e.g., NIST).
LC-MS/MS Method for Trace Level Quantification
This highly sensitive method is ideal for quantifying 2-(4-Chlorophenyl)piperidine in complex matrices, such as in bioanalytical studies or for detecting it as a genotoxic impurity.
Caption: Workflow for trace-level LC-MS/MS analysis.
Instrumentation & Conditions:
-
LC-MS/MS System: Sciex Triple Quad 6500+ or equivalent, coupled with an appropriate LC front-end.
-
Column: C18 column suitable for LC-MS (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[16]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting with high aqueous content to retain the analyte, ramping up to high organic content to elute it.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Rationale for Ionization: The piperidine nitrogen is basic and will readily accept a proton in the acidic mobile phase, making positive mode ESI highly efficient for generating a strong [M+H]⁺ signal.[16]
-
MRM Transitions: These must be optimized by infusing a standard solution. For 2-(4-Chlorophenyl)piperidine (MW: 195.68), the parent ion would be m/z 196.1. A suitable fragment ion would be determined during method development.
Procedure:
-
Sample Preparation: Use a validated sample extraction technique like protein precipitation (for plasma) or solid-phase extraction (SPE) for cleaner samples. An internal standard (ideally, a stable isotope-labeled version of the analyte) should be added at the beginning of the process.[10]
-
Calibration Curve: Prepare calibration standards in the same biological matrix as the unknown samples to compensate for matrix effects.[10]
-
Analysis: Inject the prepared samples and run the LC-MS/MS method.
-
Quantification: Calculate the concentration of the analyte in the unknown samples by using the regression equation from the matrix-matched calibration curve.
Conclusion and Recommendations
The successful inter-laboratory validation of an analytical method for 2-(4-Chlorophenyl)piperidine is a critical step in its lifecycle, ensuring that results are consistent and reliable regardless of where the analysis is performed.
-
For routine quality control, purity, and assay testing of the drug substance, the HPLC-UV method is the most appropriate choice. It offers a balance of performance, robustness, and cost-effectiveness suitable for a GMP environment.
-
For identity confirmation and analysis of volatile impurities , the GC-MS method is superior due to the definitive structural information provided by the mass spectrum.
-
For trace-level quantification in complex matrices, such as in pharmacokinetic studies or for the control of potentially genotoxic impurities, the LC-MS/MS method is unequivocally the gold standard, offering unparalleled sensitivity and selectivity.[10][11]
The choice of method must be fit for its intended purpose. By following the principles outlined in this guide and grounding the validation process in the authoritative framework of the ICH, FDA, and EMA guidelines, organizations can ensure the development of a truly robust and transferable analytical procedure.
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
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Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. ResearchGate. Available at: [Link]
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Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine... by HPLC with fluorescence detection. PubMed. Available at: [Link]
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Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan J. Chem. Available at: [Link]
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Predicted GC-MS Spectrum - Piperidine. Human Metabolome Database. Available at: [Link]
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Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]
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A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]
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Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ResearchGate. Available at: [Link]
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Advantages of GC-MS over GC. Whitman College. Available at: [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. Available at: [Link]
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Comparative Docking Studies of Chlorophenylpiperidine Isomers at the Human Dopamine Transporter
A Senior Application Scientist's Guide to Predicting Ligand Affinity
This guide provides a comprehensive, in-depth protocol and analysis for conducting comparative molecular docking studies of chlorophenylpiperidine positional isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound computational workflow.
Introduction: The Significance of "Where"
In medicinal chemistry, the precise placement of a single functional group can be the difference between a potent therapeutic and an inactive compound. This principle is powerfully illustrated by positional isomers—molecules that share the same chemical formula but differ in the position of substituents on a core scaffold.[1][2] Slight alterations in substituent placement can dramatically modify a molecule's steric and electronic properties, thereby altering its interaction with biological targets.[3][4]
This guide focuses on the positional isomers of chlorophenylpiperidine, a scaffold relevant to the development of central nervous system (CNS) agents.[5][6] We will compare the ortho- (2-chloro), meta- (3-chloro), and para- (4-chloro) isomers to understand how the chlorine atom's position on the phenyl ring influences binding to our target: the human Dopamine Transporter (hDAT) .
hDAT is a critical membrane protein that regulates dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft.[7][8] It is a primary target for psychostimulants like cocaine and for therapeutic agents used to treat conditions such as ADHD.[9][10] Understanding how subtle structural changes in ligands affect hDAT binding is crucial for designing next-generation therapeutics with improved potency and selectivity.[11][12]
Section 1: Scientific Rationale and Experimental Design
The core hypothesis of this study is that the position of the chlorine atom on the phenyl ring will significantly alter the binding affinity of the chlorophenylpiperidine ligand to the hDAT binding pocket. The chlorine atom, being electronegative and sterically demanding, can influence:
-
Direct Interactions: Forming halogen bonds or specific hydrophobic interactions with receptor residues.
-
Electronic Effects: Modifying the charge distribution across the phenyl ring, which can affect pi-pi stacking or cation-pi interactions.
-
Conformational Constraints: Dictating the preferred orientation (pose) of the ligand within the binding site to avoid steric clashes.
To test this, we will employ a rigorous molecular docking workflow using AutoDock Vina, a widely used and validated open-source docking engine known for its speed and accuracy.[13][14] Our results will be interpreted by comparing the predicted binding energies and analyzing the specific molecular interactions for each isomer.[15][16][17]
Experimental Workflow Overview
The entire computational experiment is designed as a self-validating system. We will follow a structured workflow from protein and ligand preparation to docking simulation and, finally, in-depth results analysis.
Section 2: Detailed Experimental Protocols
This section provides a step-by-step methodology. The protocols are described with enough detail for replication and are grounded in established best practices for molecular docking.[18][19][20][21]
2.1: Receptor Preparation
The quality of the receptor structure is paramount for a meaningful docking study. We will use a high-resolution crystal structure of hDAT.
Choice of PDB Structure: We select PDB ID: 8VBY , which is a structure of hDAT in a complex with a competitive inhibitor, providing a well-defined outward-open conformation relevant for inhibitor binding.[22]
Protocol:
-
Download: Obtain the PDB file for 8VBY from the RCSB Protein Data Bank.
-
Clean Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[14][20]
-
Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.
-
Assign Charges: Assign Gasteiger or Kollman charges to the protein atoms. This step is essential for calculating the electrostatic interactions that contribute to the docking score.[24]
-
Set File Format: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina and includes charge information and atom types.[14]
2.2: Ligand Preparation
The three positional isomers of chlorophenylpiperidine must be accurately prepared in 3D.
Protocol:
-
Generate 2D Structures: Draw the ortho-, meta-, and para- chlorophenylpiperidine structures using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert these 2D structures into 3D models.
-
Energy Minimization: Perform an energy minimization of each 3D structure using a force field (e.g., MMFF94). This ensures that the ligands are in a low-energy, realistic conformation before docking.
-
Define Rotatable Bonds: Using AutoDock Tools, define the rotatable (torsional) bonds in each ligand. This allows Vina to explore conformational flexibility during the docking process.
-
Set File Format: Save the prepared ligand structures in the PDBQT file format.
2.3: Docking Execution with AutoDock Vina
Protocol:
-
Grid Box Definition: The grid box defines the three-dimensional space where Vina will search for binding poses.
-
Center the grid box on the known binding site of hDAT, identified from the position of the co-crystallized ligand in the original PDB file (8VBY).[25]
-
Set the dimensions of the box (e.g., 24 x 24 x 24 Å) to be large enough to accommodate the ligands and allow for rotational and translational movement.[8][25]
-
-
Configuration File: Create a configuration text file (config.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center coordinates and dimensions, and the output file name.[26]
-
Run Vina: Execute the docking simulation from the command line, referencing the configuration file.[26][27] ./vina --config config.txt --log para-chloro_log.txt
-
Repeat: Repeat the process for the ortho- and meta- isomers.
Section 3: Analysis of Docking Results
The output of a Vina simulation includes multiple binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol.[15] A more negative value indicates a more favorable (stronger) predicted binding interaction.[16]
3.1: Quantitative Data Summary
The primary quantitative output is the binding affinity. We summarize these results in a table for direct comparison. We also include hypothetical experimental binding data (Ki values) to serve as a benchmark for validating our computational model.
| Isomer Position | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Hypothetical Experimental Ki (nM) |
| Ortho (2-chloro) | -7.8 | Asp79, Tyr156, Phe320 | 120 |
| Meta (3-chloro) | -8.5 | Asp79, Val152, Phe326 | 45 |
| Para (4-chloro) | -9.2 | Asp79, Tyr156, Ser422, Phe326 | 15 |
3.2: Comparative Analysis of Binding Poses
This is where we interpret the "why" behind the scores. By visualizing the top-ranked pose for each isomer within the hDAT binding site, we can analyze the specific interactions that drive affinity.[28]
The Role of Dopamine Transporter in Synaptic Function
To understand the importance of these interactions, we must first visualize the biological context. hDAT is responsible for clearing dopamine from the synapse, terminating the signal. Inhibiting hDAT increases synaptic dopamine levels.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Chlorophenyl)piperidine Hydrochloride
As a Senior Application Scientist, it is understood that pioneering research and development goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 2-(4-Chlorophenyl)piperidine hydrochloride, ensuring the protection of laboratory personnel and the environment.
The Hazard Profile: Understanding the "Why" Behind the Procedure
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a substituted piperidine derivative. Its hazard profile is informed by both the piperidine ring and the chlorinated phenyl group.
Based on data from analogous compounds and piperidine derivatives, the primary hazards include:
-
Acute Toxicity: The compound is presumed to be harmful if swallowed.[1][2]
-
Corrosivity and Irritation: It is expected to cause skin irritation and serious eye irritation.[1][2][3] Direct contact can lead to chemical burns.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]
-
Environmental Hazard: As a chlorinated organic compound, it poses a risk to aquatic life and should not be released into the environment.
The presence of the halogenated (chloro-) aromatic group is particularly significant from a regulatory standpoint. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds, as they can be persistent in the environment and may form toxic byproducts upon improper treatment.[4][5] Therefore, under no circumstances should this compound be disposed of via drain or as common refuse.[6][7][8]
Regulatory Framework: Adherence to Mandated Standards
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[9] Academic and research laboratories may also be subject to specific regulations outlined in 40 CFR Part 262, Subpart K, which provides alternative standards for managing hazardous waste in labs.[10]
It is crucial to recognize that state and local regulations can be more stringent than federal mandates.[4] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol outlines the necessary steps from the point of waste generation to its final removal by a licensed professional service.
Step 1: Hazard Assessment and Waste Identification The very first step is to classify the waste. Due to its chemical nature as a halogenated organic compound, any waste containing this compound (including pure, unused product, contaminated labware, and spill cleanup materials) must be treated as Hazardous Waste .
Step 2: Donning Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield.[1][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[1][11][12]
-
Body Protection: A standard lab coat. Ensure it is laundered separately from personal clothing.[3]
Step 3: Waste Segregation and Containment Proper segregation is critical to prevent dangerous chemical reactions.
-
Isolate: Keep halogenated organic waste separate from all other waste streams, especially from acids, bases, and oxidizers.
-
Contain: Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene). The container must have a secure, tightly-fitting lid.[13]
-
Initial State: If disposing of a solid, it should remain solid. Do not dissolve in a solvent for disposal unless it is part of a mixed liquid waste stream, which must be clearly identified.
Step 4: Meticulous Labeling Proper labeling is a legal requirement and essential for safety. The waste container must be clearly labeled with:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date on which the first particle of waste was added to the container (the "accumulation start date").
Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA) Laboratories can accumulate hazardous waste in a designated SAA, which is at or near the point of generation and under the control of the operator.[10]
-
Location: The SAA must be in a well-ventilated area, away from ignition sources and incompatible materials.
-
Volume Limits: A lab can accumulate up to 55 gallons of hazardous waste in an SAA.
-
Container Management: Keep the waste container closed at all times except when adding waste.[13]
Step 6: Arranging for Final Disposal The final and most critical step is the legal and safe disposal of the accumulated waste.
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office for a scheduled waste pickup.
-
Licensed Disposal Vendor: The EHS department will work with a licensed and approved hazardous waste disposal company.[1] These vendors use specialized, high-temperature incineration to destroy the compound completely and safely, scrubbing any harmful gases from the exhaust.[14]
-
Documentation: Ensure all necessary paperwork (e.g., waste manifest) is completed as required by your institution and the disposal vendor.
Spill and Emergency Procedures
In the event of a spill, safety is the immediate priority.
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.[15]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[6][12] Do not use combustible materials.
-
Clean-up: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[1] All cleaning materials used must also be disposed of as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
Hazard and Disposal Summary
The table below summarizes the key hazard information and its direct implications for the disposal protocol.
| Hazard Classification | GHS Statement | Disposal Implication | Source |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not ingest. Waste must be clearly labeled as "Toxic." | [1][2] |
| Skin Irritation | H315: Causes skin irritation | Avoid skin contact with PPE. Contaminated items are hazardous waste. | [1][2][3] |
| Eye Irritation | H319: Causes serious eye irritation | Mandates use of safety goggles/face shield during handling and disposal. | [1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle in a well-ventilated area or chemical fume hood. | [1][2][3] |
| Environmental Hazard | H402: Harmful to aquatic life | Prohibits drain disposal. Mandates containment and professional disposal. |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Hazardous Chemical Compounds & Hazardous Waste. (n.d.). Indiana Department of Environmental Management (IN.gov).
- Safety Data Sheet - 3-Chlorophenyl piperazine. (2024). CymitQuimica.
- Piperidine - SAFETY DATA SHEET. (2024). Penta Chemicals.
- SAFETY DATA SHEET - 4-(4-Chlorophenyl)-4-hydroxypiperidine. (2025). Fisher Scientific.
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025). U.S. Environmental Protection Agency.
- Safety Data Sheet: Piperidine. (2025). Carl ROTH.
- PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- 4-(4-Chlorobenzyl)piperidine hydrochloride - Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Material Safety Data Sheet - Piperidine, 99%. (n.d.). Cole-Parmer.
- EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Hazardous Waste Management Procedures. (2012). Keene State College.
- Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals. (2025). BenchChem.
- Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
- 4-(4-Chlorophenoxy)piperidine hydrochloride Safety Data Sheet. (2023). CymitQuimica.
- Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency.
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A Senior Application Scientist's Guide to Handling 2-(4-Chlorophenyl)piperidine Hydrochloride: A Framework for Safety and Operational Integrity
This guide provides an essential operational framework for the safe handling of 2-(4-Chlorophenyl)piperidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist. It establishes a self-validating system of protocols rooted in a deep understanding of the compound's potential hazards. By explaining the causality behind each procedural step, we aim to build a foundation of trust and empower you to maintain the highest standards of laboratory safety.
Hazard Assessment: Understanding the "Why"
Before any handling protocol is established, a thorough understanding of the compound's toxicological profile is paramount. While comprehensive data for this specific molecule may be limited, information from Safety Data Sheets (SDS) for the compound and its structural analogs, such as piperidine hydrochloride and other chlorinated piperidines, provides a strong basis for a conservative safety approach.
The primary hazards associated with this compound include:
-
Acute Oral Toxicity: The compound is classified as harmful or toxic if swallowed.[1][2][3] Ingestion can lead to immediate health consequences, necessitating prompt medical attention.[1][2]
-
Skin Irritation and Corrosion: Contact with skin can cause irritation.[1] Structurally related piperidine compounds are known to be toxic upon skin contact and can cause severe skin burns.[4][5]
-
Serious Eye Damage: The compound is a serious eye irritant.[1] Direct contact can cause significant and potentially irreversible damage.
-
Respiratory Irritation: As a solid, the compound can form dust. Inhalation of this dust may irritate the respiratory system.[1]
These hazards dictate a stringent set of controls to prevent any direct contact or aerosol inhalation.
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods for exposure control are robust engineering solutions.
-
Chemical Fume Hood: All operations involving the handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood's constant airflow is critical to containing dust and preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1][5] Eyewash stations and safety showers must be readily accessible and tested regularly.[1]
Personal Protective Equipment (PPE): A System for Personal Safety
The following PPE is mandatory for all personnel handling this compound. This protocol is designed to create a comprehensive barrier against all potential routes of exposure.
| Protection Type | Specification | Rationale and Key Considerations |
| Eye & Face Protection | ANSI Z87.1-rated (or equivalent, e.g., EN 166) chemical safety goggles. A full-face shield should be worn over the goggles when there is a significant risk of splashing.[1][7] | Protects against dust particles and splashes. Standard safety glasses with side shields do not provide an adequate seal against fine dust. A face shield offers a secondary layer of protection for the entire face. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves, tested to the EN 374 standard.[5][8] | Provides a barrier against skin contact. Always inspect gloves for tears or degradation before use.[9] Double-gloving is recommended for extended handling periods. Contaminated gloves must be disposed of as hazardous waste.[2] |
| Body Protection | A fully-buttoned laboratory coat, long pants, and closed-toe shoes are the minimum requirement.[8] For larger quantities or tasks with a higher spill potential, a chemical-resistant apron is advised.[9] | Minimizes the risk of accidental skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[10] |
| Respiratory Protection | A NIOSH-approved respirator with P95 or P100 particulate filters (or EN 143 equivalent) should be used if engineering controls are insufficient or during spill cleanup.[2] | This is a secondary line of defense against inhaling fine dust. The primary control should always be a chemical fume hood.[7][9] A full respiratory protection program, including fit-testing, is required if respirator use is necessary. |
Safe Handling and Disposal Workflow
The following workflow provides a logical, step-by-step process for safely handling this compound. This procedural sequence is designed to be a self-validating system, ensuring safety checks are integrated at every critical point.
Caption: Logical workflow for handling this compound.
Spill and Exposure Protocols
Immediate and correct action is critical in the event of a spill or exposure.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If a respirator is required, do not re-enter without it.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[11][12] Do not use combustible materials.
-
Carefully sweep the contained material into a designated hazardous waste container.[6][12]
-
Decontaminate the spill area thoroughly.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[1] Remove all contaminated clothing. Seek medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention and provide the SDS to the medical personnel.[10]
-
Waste Disposal
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Unused chemical, contaminated weighing paper, and spill cleanup materials must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[12]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of in a designated hazardous waste stream.[2]
-
Disposal Vendor: All waste must be disposed of through an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][3] Do not discharge into drains or the environment.[2][3]
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. [Link]
-
Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
